molecular formula C13H20O4 B042340 Diethyl diallylmalonate CAS No. 3195-24-2

Diethyl diallylmalonate

Katalognummer: B042340
CAS-Nummer: 3195-24-2
Molekulargewicht: 240.29 g/mol
InChI-Schlüssel: LYUUVYQGUMRKOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl diallylmalonate is a high-purity chemical reagent primarily valued in organic synthesis as a versatile building block for constructing complex molecular architectures. Its structure features a malonate ester core, which is an excellent precursor to carboxylic acids and ketones via hydrolysis and decarboxylation, flanked by two reactive allyl groups. This unique combination allows researchers to employ multiple synthetic strategies, including alkylation at the acidic α-proton and subsequent transition-metal-catalyzed cross-coupling reactions, such as Heck reactions, or cyclization events via ring-closing metathesis (RCM) using Grubbs-type catalysts.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

diethyl 2,2-bis(prop-2-enyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-6H,1-2,7-10H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUUVYQGUMRKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)(CC=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185785
Record name Diethyl diallylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3195-24-2
Record name Diethyl diallylmalonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3195-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl diallylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003195242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl diallylmalonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl diallylmalonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl diallylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl diallylmalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Diethyl diallylmalonate synthesis from diethyl malonate and allyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl diallylmalonate, an important intermediate in organic synthesis. The document details the underlying reaction mechanism, various experimental protocols, and key analytical data for the product.

Introduction

This compound is a valuable building block in the synthesis of a variety of organic molecules, including carbocyclic nucleoside analogues.[1] Its preparation typically involves the dialkylation of diethyl malonate with allyl bromide. This reaction proceeds via the formation of an enolate intermediate, which then acts as a nucleophile in a subsequent substitution reaction. The choice of base and solvent system is crucial for optimizing the reaction yield and purity of the final product. This guide will explore several common methodologies for this synthesis.

Reaction Mechanism

The synthesis of this compound from diethyl malonate and allyl bromide is a classic example of a malonic ester synthesis, which involves the alkylation of an enolate ion. The reaction proceeds in two sequential SN2 steps.

First, a base is used to deprotonate the α-carbon of diethyl malonate, which is acidic due to the presence of two electron-withdrawing carbonyl groups, forming a resonance-stabilized enolate ion. This enolate then acts as a nucleophile and attacks the electrophilic carbon of allyl bromide in an SN2 reaction, displacing the bromide ion and forming diethyl allylmalonate.

The process is then repeated. The mono-alkylated product, diethyl allylmalonate, still possesses one acidic α-hydrogen. In the presence of a slight excess of base, a second enolate is formed. This enolate then undergoes a second SN2 reaction with another molecule of allyl bromide to yield the final product, this compound.

Reaction_Pathway cluster_step1 Step 1: First Alkylation cluster_step2 Step 2: Second Alkylation Diethyl Malonate Diethyl Malonate Enolate 1 Enolate 1 Diethyl Malonate->Enolate 1 + Base Diethyl Allylmalonate Diethyl Allylmalonate Enolate 1->Diethyl Allylmalonate + Allyl Bromide Allyl Bromide 1 Allyl Bromide Allyl Bromide 1->Diethyl Allylmalonate Enolate 2 Enolate 2 Diethyl Allylmalonate->Enolate 2 + Base This compound This compound Enolate 2->this compound + Allyl Bromide Allyl Bromide 2 Allyl Bromide Allyl Bromide 2->this compound

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, each employing different bases and solvent systems. Below are detailed protocols for three common procedures.

Protocol 1: Using Sodium Hydride in Tetrahydrofuran (B95107)

This method utilizes the strong, non-nucleophilic base sodium hydride in an aprotic solvent.

  • Materials:

  • Procedure: [2]

    • To a suspension of sodium hydride (3.74 g, 0.156 mol) in anhydrous tetrahydrofuran (250 mL) at 0°C under an inert atmosphere, slowly add diethyl malonate (10 g, 62.4 mmol).

    • Allow the reaction mixture to stir at room temperature for 2 hours.

    • Cool the mixture back to 0°C and slowly add allyl bromide (15.8 g, 0.131 mol).

    • Let the reaction proceed at room temperature for 4 hours.

    • Quench the reaction by carefully adding saturated NH₄Cl solution (10 mL).

    • Perform a liquid-liquid extraction with ethyl acetate (300 mL) and water (300 mL).

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:20 v/v) as the eluent to obtain this compound as a colorless oil.

Protocol 2: Using Sodium Ethoxide in Ethanol (B145695)

This protocol employs sodium ethoxide, a strong base, in its corresponding alcohol as the solvent.

  • Materials:

    • Diethyl malonate

    • Sodium metal

    • Absolute ethanol

    • Allyl bromide

    • Ethyl acetate

    • Water

    • Sodium sulfate (Na₂SO₄)

  • Procedure: [2]

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium (8.6 g) in absolute ethanol (70 mL).

    • Cool the sodium ethoxide solution to 5-10°C.

    • Slowly add a mixture of diethyl malonate (10 g, 62.5 mmol) and allyl bromide (14.25 g, 187.5 mmol) to the cooled sodium ethoxide solution with continuous stirring.

    • After the addition is complete, continue stirring at the same temperature for an additional hour.

    • Allow the reaction mixture to stir overnight at room temperature.

    • Remove the excess solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Dry the organic phase over anhydrous Na₂SO₄.

    • Evaporate the solvent to obtain the crude product as a light yellow liquid, which can be further purified by vacuum distillation.

Protocol 3: Using Potassium Carbonate in Acetonitrile (B52724)

This method uses a weaker base, potassium carbonate, in a polar aprotic solvent.

  • Materials:

    • Diethyl malonate

    • Anhydrous potassium carbonate (K₂CO₃)

    • Allyl bromide

    • Anhydrous acetonitrile (CH₃CN)

    • Celite

  • Procedure: [3]

    • In a three-neck round bottom flask under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL).

    • Stir the mixture at room temperature for 10 minutes.

    • Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.

    • Heat the reaction mixture to 80°C for 24 hours.

    • Cool the mixture to room temperature and filter it through a bed of celite.

    • Wash the celite bed with acetonitrile (100 mL).

    • Combine the filtrates and concentrate them under reduced pressure to yield this compound as a colorless liquid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

ProtocolBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Sodium HydrideTetrahydrofuran0 to RT697[2]
2Sodium EthoxideEthanol5-10 to RTOvernightNot specified[2]
3Potassium CarbonateAcetonitrileRT to 8024Not specified[3]

Table 2: Physical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₁₃H₂₀O₄[4][5]
Molecular Weight 240.29 g/mol [4][5]
Appearance Colorless oil/liquid[2][6]
Boiling Point 128-130 °C / 12 mmHg[1]
Density 0.994 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.446
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 5.72-5.58 (m, 2H), 5.13 (m, 2H), 5.08 (s, 2H), 4.17 (q, J=6.9 Hz, 4H), 2.64 (d, J=8.4 Hz, 4H), 1.25 (t, J=6.9 Hz, 6H)[2]
IR (liquid film) ν (cm⁻¹) Data available[5][7]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Diethyl Malonate Allyl Bromide Base, Solvent Reaction Reaction under controlled temperature Reactants->Reaction Quenching Quenching (e.g., with NH4Cl) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase (e.g., with MgSO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography or Vacuum Distillation Concentration->Purification Analysis Characterization (NMR, IR, etc.) Purification->Analysis

References

Spectroscopic Profile of Diethyl Diallylmalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl diallylmalonate (CAS No: 3195-24-2), a versatile organic compound utilized in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

This compound is an ester with the molecular formula C₁₃H₂₀O₄ and a molecular weight of 240.30 g/mol . Its structure features a central malonic ester core functionalized with two allyl groups.

Structure:

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.7 (approx.)m2H-CH =CH₂
5.1 (approx.)m4H-CH=CH
4.2 (approx.)q4H-O-CH ₂-CH₃
2.6 (approx.)d4H-C-CH ₂-CH=
1.2 (approx.)t6H-O-CH₂-CH

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR (Carbon NMR) Data [1]

Chemical Shift (δ) ppmAssignment
170 (approx.)C=O (Ester)
133 (approx.)-C H=CH₂
118 (approx.)-CH=C H₂
61 (approx.)-O-C H₂-CH₃
57 (approx.)Quaternary C
38 (approx.)-C-C H₂-CH=
14 (approx.)-O-CH₂-C H₃
Infrared (IR) Spectroscopy[3]

The IR spectrum of this compound, typically recorded as a neat liquid film, exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (alkene)
~2980StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1645MediumC=C stretch (alkene)
~1200StrongC-O stretch (ester)
~920Medium=C-H bend (alkene)
Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using electron ionization (EI), leading to the formation of a molecular ion and various fragment ions.

m/zRelative IntensityAssignment
240[M]⁺Molecular Ion
199[M - C₃H₅]⁺
165[M - OCH₂CH₃]⁺
123[M - COOCH₂CH₃]⁺
41[C₃H₅]⁺ (Allyl cation)

Note: The fragmentation pattern can provide valuable information about the molecule's structure. The relative intensities of the peaks may vary depending on the instrument and experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These represent standard procedures and may not reflect the exact conditions used to acquire the specific data presented.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

  • The sample is placed in the NMR spectrometer.

  • The magnetic field is shimmed to achieve homogeneity.

  • A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is performed.

  • The free induction decay (FID) signal is acquired.

  • Fourier transformation of the FID yields the ¹H NMR spectrum.

¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

  • A sufficient number of scans are acquired to obtain a good quality spectrum due to the low natural abundance of ¹³C.

  • The acquired FID is processed using Fourier transformation to obtain the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

FT-IR Analysis:

  • A background spectrum of the clean salt plates is recorded.

  • The sample is placed in the spectrometer's sample compartment.

  • The infrared beam is passed through the sample.

  • The transmitted radiation is detected and a Fourier transform is applied to the resulting interferogram to produce the IR spectrum. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: For a volatile liquid like this compound, the sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS).

Electron Ionization (EI) Mass Spectrometry:

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecules to ionize, forming a molecular ion (M⁺) and fragment ions.

  • The positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Data Visualization

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Analysis_Workflow cluster_molecule This compound cluster_techniques Spectroscopic Techniques cluster_information Structural Information Molecule C₁₃H₂₀O₄ NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity Functional_Groups Functional Groups (Ester, Alkene) IR->Functional_Groups Molecular_Weight Molecular Weight Fragmentation Pattern MS->Molecular_Weight NMR_Interpretation cluster_structure Deduced Structural Features NMR_Data ¹H & ¹³C NMR Data Chemical Shift (ppm) Integration (¹H) Multiplicity (¹H) Ethyl_Ester Ethyl Ester Group (-OCH₂CH₃) NMR_Data->Ethyl_Ester δ ~1.2, 4.2 (¹H) δ ~14, 61 (¹³C) Allyl_Group Allyl Group (-CH₂CH=CH₂) NMR_Data->Allyl_Group δ ~2.6, 5.1, 5.7 (¹H) δ ~38, 118, 133 (¹³C) Quaternary_Carbon Quaternary Carbon NMR_Data->Quaternary_Carbon δ ~57 (¹³C) No attached protons IR_MS_Interpretation cluster_info Inferred Information IR_Data IR Data (Vibrational Frequencies) Ester_FG Ester Functional Group (C=O stretch ~1735 cm⁻¹) IR_Data->Ester_FG Alkene_FG Alkene Functional Group (C=C stretch ~1645 cm⁻¹) IR_Data->Alkene_FG MS_Data MS Data (m/z Ratios) Mol_Weight Molecular Weight (Molecular Ion Peak at m/z 240) MS_Data->Mol_Weight Fragmentation Fragmentation Pattern (Loss of allyl, ethoxy groups) MS_Data->Fragmentation

References

Physical and chemical properties of Diethyl diallylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diallylmalonate is a versatile organic compound that serves as a crucial building block in a variety of synthetic chemical processes. Characterized by a malonate backbone substituted with two allyl groups and two ethyl ester functionalities, this compound is a valuable precursor in the synthesis of complex carbocyclic and heterocyclic systems. Its unique structure, possessing both nucleophilic potential at the central carbon and reactive allyl groups, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key chemical reactions, presented to be a valuable resource for professionals in research and development.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid with a fruity odor.[1] It is readily soluble in common organic solvents like ethanol (B145695) and ether but demonstrates limited solubility in water.[1] A comprehensive summary of its key physical and chemical properties is provided in the tables below.

General and Physical Properties
PropertyValueSource
Appearance Colorless to pale yellow liquid[1][2]
Odor Fruity[1]
Molecular Formula C13H20O4[3][4]
Molecular Weight 240.29 g/mol [3]
Density 0.994 g/mL at 25 °C[5][6][7]
Boiling Point 128-130 °C at 12 mmHg[5][6][7]
Refractive Index n20/D 1.446[5][6][7]
Flash Point 113 °C (235.4 °F) - closed cup[8]
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[1]
Spectroscopic Data
Spectroscopic TechniqueKey Data/Reference
¹H NMR Spectra available.[9][10]
¹³C NMR Spectra available.[11]
Mass Spectrometry (GC-MS) Spectra available.[3][4]
Infrared (IR) Spectroscopy Spectra available.[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its practical application in a laboratory setting. Below are two common experimental protocols for its preparation.

Protocol 1: Synthesis using Sodium Hydride in Tetrahydrofuran (B95107)

This method utilizes sodium hydride as a base to deprotonate diethyl malonate, followed by alkylation with allyl bromide.

Materials:

Procedure:

  • A suspension of sodium hydride (2.5 molar equivalents) in anhydrous tetrahydrofuran is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Diethyl malonate (1.0 molar equivalent) is added dropwise to the stirred suspension.[9]

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.[9]

  • The mixture is cooled back to 0 °C, and allyl bromide (2.1 molar equivalents) is added slowly.[9]

  • After the addition is complete, the reaction is stirred at room temperature for 4 hours.[9]

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[9]

  • The resulting mixture is transferred to a separatory funnel and extracted with ethyl acetate. The organic layer is washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.[9]

  • The crude product is purified by silica gel column chromatography (e.g., using a mixture of ethyl acetate and hexane (B92381) as the eluent) to yield pure this compound as a colorless oil.[9]

Protocol 2: Synthesis using Sodium Ethoxide in Ethanol

This alternative procedure employs sodium ethoxide as the base for the alkylation reaction.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Allyl bromide

  • Ethyl acetate

  • Sodium sulfate (Na2SO4)

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol in a suitable reaction vessel, equipped with a stirrer and a reflux condenser, while cooling to maintain a temperature of 5-10 °C.[9]

  • A mixture of diethyl malonate (1.0 molar equivalent) and allyl bromide (3.0 molar equivalents) is added slowly to the stirred sodium ethoxide solution, ensuring the temperature remains between 5-10 °C.[9]

  • After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature, followed by stirring overnight at room temperature.[9]

  • The excess solvent is removed under reduced pressure.

  • Water is added to the residue, and the mixture is extracted with ethyl acetate.[9]

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.[9]

  • The crude product can be purified by vacuum distillation to obtain a colorless liquid.[9]

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its two allyl groups. It is a key starting material for enantioselective synthesis of carbocyclic nucleoside analogues.[6]

Ring-Closing Metathesis (RCM)

One of the most significant applications of this compound is in ring-closing metathesis (RCM) reactions.[6][7][8][12] This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' catalyst, allows for the construction of five-membered carbocycles. The reaction proceeds with the elimination of ethylene (B1197577) gas, which drives the equilibrium towards the product.[12]

RCM_Reaction Ring-Closing Metathesis of this compound reactant This compound product Diethyl 3-cyclopentene-1,1-dicarboxylate reactant->product RCM ethylene Ethylene (gas) product->ethylene + catalyst Grubbs' Catalyst catalyst->reactant Cycloisomerization_Reaction Cycloisomerization of this compound reactant This compound product Cyclic Isomer reactant->product Cycloisomerization catalyst Cationic Nickel Catalyst catalyst->reactant

References

Diethyl Diallylmalonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3195-24-2[1]

IUPAC Name: Diethyl 2,2-bis(prop-2-enyl)propanedioate[1]

This technical guide provides an in-depth overview of Diethyl diallylmalonate, a versatile organic intermediate with significant applications in synthetic chemistry and drug discovery. The document details its chemical identity, synthesis protocols, and key reactions, with a focus on its role as a precursor for carbocyclic nucleoside analogues. Experimental procedures are outlined, and quantitative data are presented in structured tables for clarity. Furthermore, experimental workflows and relevant biological signaling pathways are visualized using Graphviz diagrams to aid in comprehension.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical properties is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₂₀O₄[1]
Molecular Weight240.30 g/mol ---
Boiling Point128-130 °C at 12 mmHg---
Density0.994 g/mL at 25 °C---
Refractive Indexn20/D 1.446---

Synthesis of this compound

The synthesis of this compound is typically achieved through the dialkylation of diethyl malonate with an allyl halide. Two common methods employing different bases, sodium hydride and sodium ethoxide, are detailed below.

Experimental Protocols

Method 1: Synthesis using Sodium Hydride

This method reports a high yield of this compound.

Procedure:

  • Suspend sodium hydride (3.74 g, 0.156 mol) in 250 mL of tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C and slowly add diethyl malonate (10 g, 62.4 mmol) with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture back to 0 °C and slowly add allyl bromide (15.8 g, 0.131 mol).

  • Let the reaction mixture warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

  • Extract the product with ethyl acetate (B1210297) (300 mL) and wash with water (300 mL).

  • Dry the organic layer over magnesium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: ethyl acetate/hexane, 1:20) to yield this compound as a colorless oil.[1]

Method 2: Synthesis using Sodium Ethoxide

This protocol offers an alternative route using sodium ethoxide as the base.

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium (8.6 g) in 70 mL of absolute ethanol (B145695) in a flask equipped with a stirrer and a dropping funnel.

  • Cool the sodium ethoxide solution to 5-10 °C.

  • Slowly add a mixture of diethyl malonate (10 g, 62.5 mmol) and allyl bromide (14.25 g, 187.5 mmol) to the cooled sodium ethoxide solution with continuous stirring.

  • After the addition is complete, continue stirring at the same temperature for 1 hour, followed by stirring overnight at room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by vacuum distillation to obtain a colorless liquid.[1]

Quantitative Data on Synthesis
MethodBaseReported YieldReference
1Sodium Hydride97%[1]
2Sodium EthoxideNot specified in the provided abstract[1]

Key Reactions and Applications

This compound is a valuable precursor in organic synthesis, particularly in ring-closing metathesis (RCM) reactions to form five-membered carbocyclic rings. These carbocyclic structures are key components in the synthesis of various nucleoside analogues with potential therapeutic applications.

Ring-Closing Metathesis (RCM)

RCM of this compound provides an efficient route to diethyl cyclopent-3-ene-1,1-dicarboxylate, a versatile intermediate for the synthesis of carbocyclic nucleosides.

Experimental Protocol: RCM using Grubbs Catalyst

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the Grubbs catalyst (e.g., Grubbs I or II, specific amounts will vary based on desired catalyst loading) in dry, degassed dichloromethane.

  • Add this compound to the catalyst solution.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 1 hour). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction and remove the catalyst residues. This can be achieved by various methods, including filtration through a plug of silica gel or treatment with a suitable scavenger.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data on Ring-Closing Metathesis

The efficiency of the RCM of this compound is influenced by factors such as the choice of catalyst, catalyst loading, temperature, and reaction time. Lowering the catalyst loading to as low as 50 to 250 ppm can still achieve near-quantitative conversion.[2] Reaction temperature significantly affects the yield, with lower temperatures (e.g., 40 °C) often providing higher yields of the desired RCM product and minimizing side reactions like isomerization, especially when using second-generation Grubbs catalysts.[3]

CatalystCatalyst LoadingTemperatureReaction TimeConversion/YieldReference
Grubbs I0.4 mol%Room Temperature100 min90%[4]
Grubbs II1-3 mM40 °CNot specifiedAppreciable yields[3]
Grubbs II3 mM60 °CNot specifiedLow yield (20%)[3]

Application in Drug Development: Carbocyclic Nucleoside Analogues

The primary application of this compound in drug development lies in its use as a starting material for the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but have the furanose oxygen atom replaced by a methylene (B1212753) group. This modification imparts greater metabolic stability.[5]

Antiviral Activity

Carbocyclic nucleoside analogues have demonstrated a broad spectrum of antiviral activities. Their primary mechanism of action involves the inhibition of viral DNA or RNA polymerases.[6][7] After entering a cell, these analogues are phosphorylated to their triphosphate form by host or viral kinases. The triphosphate then acts as a competitive inhibitor or a chain terminator during viral nucleic acid replication.[8]

Anticancer Activity

Certain carbocyclic nucleoside analogues synthesized from precursors like this compound have shown promising anticancer properties. For instance, some analogues have been found to induce autophagy in breast and ovarian cancer cell lines by inactivating the AKT/mTOR signaling pathway.[9][10]

Visualizations

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound Diethyl Malonate Diethyl Malonate Reaction Reaction Diethyl Malonate->Reaction Base Base Base->Reaction Allyl Bromide Allyl Bromide Allyl Bromide->Reaction Purification Purification Reaction->Purification This compound This compound Purification->this compound

Caption: Synthesis of this compound.

RCM_Workflow cluster_rcm Ring-Closing Metathesis This compound This compound RCM Reaction RCM Reaction This compound->RCM Reaction Grubbs Catalyst Grubbs Catalyst Grubbs Catalyst->RCM Reaction Purification Purification RCM Reaction->Purification Carbocyclic Precursor Carbocyclic Precursor Purification->Carbocyclic Precursor

Caption: Ring-Closing Metathesis Workflow.

Signaling Pathways

Antiviral_Mechanism cluster_antiviral Antiviral Mechanism of Carbocyclic Nucleoside Analogues Carbocyclic Nucleoside Carbocyclic Nucleoside Cellular/Viral Kinases Cellular/Viral Kinases Carbocyclic Nucleoside->Cellular/Viral Kinases Phosphorylation Triphosphate Form Triphosphate Form Cellular/Viral Kinases->Triphosphate Form Viral Polymerase Viral Polymerase Triphosphate Form->Viral Polymerase Competitive Inhibition Viral DNA/RNA Synthesis Viral DNA/RNA Synthesis Viral Polymerase->Viral DNA/RNA Synthesis Chain Termination Inhibition Inhibition Viral DNA/RNA Synthesis->Inhibition Anticancer_Mechanism cluster_anticancer Anticancer Mechanism of Carbocyclic Nucleoside Analogues Carbocyclic Nucleoside Carbocyclic Nucleoside AKT AKT Carbocyclic Nucleoside->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibition of an inhibitor Cancer Cell Death Cancer Cell Death Autophagy->Cancer Cell Death

References

The Versatile Reactivity of Allyl Groups in Diethyl Diallylmalonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl diallylmalonate is a valuable synthetic intermediate whose chemical versatility is largely defined by the reactivity of its two allyl functional groups. This technical guide provides a comprehensive overview of the fundamental reactions involving these allyl moieties, including metal-catalyzed transformations, radical reactions, and electrophilic additions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound possesses a unique structural motif, combining a reactive methylene (B1212753) group characteristic of malonic esters with two terminal alkene functionalities. This arrangement allows for a diverse range of chemical transformations, making it a versatile building block in the synthesis of complex carbocyclic and heterocyclic structures. This guide will delve into the core reactivity of the allyl groups, providing a detailed examination of key reactions, their mechanisms, and practical experimental procedures.

Metal-Catalyzed Reactions

The allyl groups of this compound are excellent substrates for a variety of metal-catalyzed transformations, most notably ring-closing metathesis, which provides a powerful method for the construction of five-membered carbocycles.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and widely used method for the formation of cyclic olefins. In the case of this compound, RCM facilitates the formation of a cyclopentene (B43876) ring, a common structural motif in numerous biologically active molecules. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' catalysts.

Reaction Scheme:

Experimental Protocol: Ring-Closing Metathesis of this compound [1]

  • Materials:

  • Procedure:

    • Under a nitrogen atmosphere, prepare a solution of Grubbs' catalyst (e.g., 16 mg, 0.02 mmol) in dry, degassed CH2Cl2 (10 mL) in a flask equipped with a stir bar.

    • Add this compound (e.g., 100 mg, 0.416 mmol) to the catalyst solution.

    • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 1 hour.

    • Quench the reaction by adding diethyl ether (30 mL).

    • Filter the mixture through a plug of silica gel to remove the catalyst.

    • Remove the solvent in vacuo to yield the crude product, diethyl cyclopent-3-ene-1,1-dicarboxylate.

    • The product can be further purified by column chromatography on silica gel.

  • Characterization:

    • The product can be characterized by GC/MS, 1H NMR, and IR spectroscopy.

Quantitative Data:

ReactionCatalystSolventTime (h)Yield (%)Reference
RCMGrubbs' ICH2Cl21High (not specified)[1]

Logical Relationship: Ring-Closing Metathesis Workflow

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification catalyst Prepare Grubbs' Catalyst Solution in dry CH2Cl2 substrate Add this compound catalyst->substrate Under N2 react Stir at Room Temperature under N2 substrate->react 1 hour quench Quench with Diethyl Ether react->quench filter Filter through Silica Gel quench->filter evaporate Solvent Evaporation filter->evaporate purify Column Chromatography (optional) evaporate->purify

Caption: Experimental workflow for the ring-closing metathesis of this compound.

Radical Reactions

The double bonds of the allyl groups are susceptible to radical addition reactions, providing a pathway for the formation of new carbon-carbon and carbon-heteroatom bonds. The thiol-ene reaction is a prime example of this reactivity.

Thiol-Ene "Click" Reaction

The thiol-ene reaction is a highly efficient and versatile "click" reaction that proceeds via a radical-mediated addition of a thiol to an alkene.[2][3][4][5][6] This reaction is known for its high yields, stereoselectivity, and tolerance of a wide range of functional groups.[2] In the case of this compound, this reaction can be used to introduce thioether functionalities.

Reaction Scheme:

Experimental Protocol: Radical-mediated Thiol-Ene Reaction with Thioacetic Acid [7][8]

  • Materials:

  • Procedure:

    • In a suitable reaction vessel, dissolve this compound (0.5 mmol, 0.121 g), thioacetic acid (0.6 mmol, 0.046 g), DPAP (0.1 mmol, 0.026 g), and MAP (0.1 mmol, 0.016 g) in the deep eutectic solvent (e.g., ChCl:Gly) to a concentration of 0.1 M.[7]

    • Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature for the required time to achieve full conversion.

    • After the reaction is complete, extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer in vacuo.

    • Purify the crude product by silica gel flash chromatography using a suitable eluent system (e.g., 95% EtOAc/Hexane).[7]

  • Characterization:

    • The product can be characterized by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data:

ThiolInitiatorSolventYield (%)Reference
Thioacetic acidDPAP/MAPChCl:Gly53[7]

Reaction Pathway: Thiol-Ene Radical Addition

Thiol_Ene cluster_initiation Initiation cluster_propagation Propagation Initiator Photoinitiator Thiyl_Radical R-S• Initiator->Thiyl_Radical hv Carbon_Radical R-S-C-C• Thiyl_Radical->Carbon_Radical + Alkene Product R-S-C-C-H Carbon_Radical->Product + R-SH Thiyl_Radical_regen R-S• Product->Thiyl_Radical_regen - H• Alkene C=C

Caption: Simplified mechanism of the photoinitiated radical thiol-ene reaction.

Electrophilic Addition Reactions

The electron-rich double bonds of the allyl groups are susceptible to attack by electrophiles. While specific experimental data for this compound is limited in the readily available literature, the general principles of electrophilic addition to alkenes can be applied.

Bromination

The addition of bromine across a double bond is a classic example of an electrophilic addition reaction. For this compound, this would be expected to yield a tetrabromo derivative.

Hypothetical Reaction Scheme:

General Experimental Considerations:

Based on the bromination of diethyl malonate, a potential procedure for the bromination of the allyl groups could involve reacting this compound with bromine in a suitable solvent like carbon tetrachloride.[9] The reaction might be initiated by light or heat. A subsequent workup would be required to remove excess bromine and byproducts.

Reaction Pathway: Electrophilic Bromination

Bromination Alkene Allyl Group (C=C) Bromonium_Ion Cyclic Bromonium Ion Alkene->Bromonium_Ion + Br₂ Bromine Br-Br Bromide_Ion Br⁻ Product Dibromo Adduct Bromonium_Ion->Product + Br⁻ (anti-addition)

Caption: General mechanism for the electrophilic addition of bromine to an alkene.

Other Potential Reactivities

Epoxidation

Epoxidation, typically carried out with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene functionalities into epoxide rings.[10][11][12][13][14] This would yield a diepoxide derivative, a valuable intermediate for further synthetic transformations.

Dihydroxylation

Dihydroxylation introduces two hydroxyl groups across the double bond. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO4) with a co-oxidant such as N-methylmorpholine N-oxide (NMO).[15][16][17][18][19] This would result in the formation of a tetraol.

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. Treatment of this compound with ozone followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would be expected to yield a dialdehyde.

Catalytic Hydrogenation

The double bonds of the allyl groups can be reduced to single bonds through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[20][21][22] This reaction would yield diethyl dipropylmalonate.

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling of an alkene with an aryl or vinyl halide.[23][24][25][26][27][28] It is conceivable that the allyl groups of this compound could participate in such reactions, leading to the formation of arylated or vinylated derivatives.

Conclusion

The allyl groups of this compound exhibit a rich and diverse reactivity, making this molecule a valuable and versatile tool in organic synthesis. From the well-established ring-closing metathesis for cyclopentene formation to the efficient thiol-ene click reaction and a host of potential electrophilic addition and other metal-catalyzed transformations, this compound offers numerous avenues for the construction of complex molecular architectures. This guide provides a foundational understanding of this reactivity and serves as a practical starting point for researchers looking to exploit the synthetic potential of this important building block. Further exploration into the less-documented reactions of this compound is warranted and will undoubtedly uncover new and innovative synthetic applications.

References

The Genesis of a Versatile Precursor: Unraveling the Discovery and Historical Synthesis of Diethyl Diallylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone in the synthesis of barbiturates and a versatile building block in modern organic chemistry, diethyl diallylmalonate has a rich history rooted in the foundational principles of organic synthesis. This technical guide delves into the discovery and historical evolution of the synthesis of this pivotal compound, offering a comprehensive overview for researchers, scientists, and drug development professionals.

First synthesized in the early 20th century, this compound emerged as a critical intermediate in the production of diallylbarbituric acid, a sedative and hypnotic drug. Its synthesis is a classic example of the malonic ester synthesis, a powerful carbon-carbon bond-forming reaction developed in the late 19th century. This guide will explore the seminal work that led to its creation, detail the early experimental protocols, and present the evolution of its synthesis in a structured format.

The Dawn of a Synthesis: Historical Context and Discovery

The journey to this compound begins with the development of the malonic ester synthesis. While the exact first synthesis of this compound is not definitively documented in readily available literature, its preparation is intrinsically linked to the work on barbiturates by chemists such as Emil Fischer and Joseph von Mering. Their investigations into the therapeutic properties of barbituric acid derivatives at the turn of the 20th century necessitated the synthesis of various disubstituted malonic esters.

The synthesis of diallylbarbituric acid, a potent hypnotic, required the preparation of this compound as a key precursor. Early publications in German and French chemical journals of that era laid the groundwork for these synthetic routes. The fundamental reaction involves the dialkylation of diethyl malonate with an allyl halide in the presence of a base.

The Classic Approach: Historical Synthesis of this compound

The historical synthesis of this compound is a two-step process, starting from diethyl malonate. The process relies on the acidity of the α-hydrogens of the malonic ester, allowing for their removal by a base to form a nucleophilic enolate, which then reacts with an alkylating agent.

Step 1: Formation of the Sodium Salt of Diethyl Malonate

The initial step involves the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form the corresponding sodium salt.

Step 2: Dialkylation with Allyl Bromide

The sodium salt of diethyl malonate is then treated with two equivalents of an allyl halide, most commonly allyl bromide, to yield this compound.

Experimental Protocols: A Glimpse into Early 20th-Century Laboratories

The following protocols are representative of the historical methods used for the synthesis of this compound, adapted from early 20th-century chemical literature.

Protocol 1: Synthesis using Sodium Ethoxide in Ethanol (B145695)

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Allyl bromide

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a reflux condenser, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • To this solution, diethyl malonate is added gradually with stirring.

  • Allyl bromide is then added dropwise to the mixture.

  • The reaction mixture is heated under reflux for several hours to ensure complete dialkylation.

  • After cooling, the excess ethanol is removed by distillation.

  • Water is added to the residue to dissolve the sodium bromide byproduct.

  • The aqueous layer is extracted with diethyl ether.

  • The combined ether extracts are washed with water and dried over anhydrous sodium sulfate.

  • The diethyl ether is removed by distillation, and the resulting crude this compound is purified by vacuum distillation.

Quantitative Data from Historical Syntheses

The following table summarizes the quantitative data available from early 20th-century publications on the synthesis of this compound and its physical properties.

ParameterHistorical Value (circa early 20th Century)Modern Reported Value[1]
Starting Materials Diethyl malonate, Sodium, Allyl bromideDiethyl malonate, NaH or NaOEt, Allyl bromide[2]
Solvent Absolute EthanolTHF or Ethanol[2]
Yield Not consistently reportedUp to 97%[2]
Boiling Point ~220 °C (at atmospheric pressure)128-130 °C at 12 mmHg[1]
Density Not consistently reported0.994 g/mL at 25 °C[1]
Refractive Index Not consistently reportedn20/D 1.446

Visualizing the Synthesis: Reaction Pathway and Workflow

To better illustrate the historical synthesis of this compound, the following diagrams, generated using the DOT language, depict the core reaction pathway and a typical experimental workflow.

historical_synthesis cluster_reactants Reactants cluster_products Products Diethyl Malonate Diethyl Malonate Intermediate Intermediate Diethyl Malonate->Intermediate Deprotonation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Intermediate Allyl Bromide Allyl Bromide This compound This compound Allyl Bromide->this compound Sodium Bromide Sodium Bromide This compound->Sodium Bromide Ethanol Ethanol This compound->Ethanol Intermediate->this compound Dialkylation

Historical Synthesis of this compound.

experimental_workflow start Start prep_naoet Prepare Sodium Ethoxide Solution start->prep_naoet add_dem Add Diethyl Malonate prep_naoet->add_dem add_allyl_br Add Allyl Bromide add_dem->add_allyl_br reflux Heat under Reflux add_allyl_br->reflux distill_etoh Distill off Ethanol reflux->distill_etoh extraction Aqueous Work-up & Ether Extraction distill_etoh->extraction drying Dry with Na2SO4 extraction->drying purification Vacuum Distillation drying->purification end Pure Diethyl Diallylmalonate purification->end

Experimental Workflow for Historical Synthesis.

Conclusion

The discovery and synthesis of this compound are a testament to the enduring power of fundamental organic reactions. Born out of the necessity to create novel therapeutic agents, its preparation via the malonic ester synthesis highlights a pivotal moment in the history of medicinal chemistry. While modern methods have refined the process, the core principles established over a century ago remain unchanged. This guide provides a comprehensive historical and technical overview that underscores the significance of this versatile molecule in the annals of chemical science.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Diethyl Diallylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diallylmalonate is a key organic intermediate, recognized for its utility in the synthesis of a variety of complex molecules, including carbocyclic nucleoside analogues.[1][2] Its chemical structure, characterized by a central malonate core functionalized with two allyl and two ethyl ester groups, allows for a diverse range of chemical transformations.[3] Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for predicting its reactivity, designing novel synthetic pathways, and for its application in materials science and drug development. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, consolidating available spectroscopic data and outlining methodologies for its characterization.

Molecular Structure

The molecular formula of this compound is C₁₃H₂₀O₄, with a molecular weight of approximately 240.30 g/mol .[1][4] The IUPAC name for this compound is diethyl 2,2-bis(prop-2-enyl)propanedioate.[5] The core of the molecule consists of a quaternary carbon atom bonded to two allyl groups and two carboxyl groups, which are further esterified with ethanol.

Spectroscopic and Physical Properties

A summary of the key physical and spectroscopic data for this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₂₀O₄[4][5]
Molecular Weight 240.30 g/mol [1][4]
CAS Number 3195-24-2[5]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 128-130 °C at 12 mmHg
Density 0.994 g/mL at 25 °C
Refractive Index n20/D 1.446
¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.83-5.67 (m), 5.15-5.08 (m), 4.19 (q), 2.65 (d), 1.25 (t)[6]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 170.8, 132.5, 119.3, 61.3, 57.2, 38.0, 14.0[6]

Conformational Analysis

A detailed conformational analysis of this compound is not extensively reported in the scientific literature. However, based on the principles of stereochemistry and the analysis of related molecules, we can infer its likely conformational preferences. The conformational flexibility of this compound arises from the rotation around several single bonds:

  • C-C bonds of the ethyl groups: Rotation around the O-CH₂ and CH₂-CH₃ bonds will lead to various staggered and eclipsed conformations.

  • C-O bonds of the ester groups: The orientation of the ethyl groups relative to the carbonyls will influence the overall shape.

  • C-C bonds of the allyl groups: Rotation around the C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds of the two allyl groups will result in a multitude of possible spatial arrangements.

The steric hindrance between the two bulky allyl groups and the two ethyl ester groups attached to the same quaternary carbon atom is expected to be a major determinant of the molecule's preferred conformation. Computational modeling, such as Density Functional Theory (DFT) calculations, would be a valuable tool to determine the minimum energy conformations and the rotational energy barriers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[6]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans will be necessary to obtain a good spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

The following provides a general methodology for obtaining an FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small drop of this compound onto the ATR crystal, ensuring complete coverage.

  • Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O (ester), C=C (alkene), and C-H (alkane and alkene) stretching and bending vibrations.

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a flexible molecule like this compound, integrating both experimental and computational approaches.

G Workflow for Conformational Analysis of this compound cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration and Interpretation exp_synthesis Synthesis and Purification exp_nmr NMR Spectroscopy (1H, 13C, COSY, NOESY) exp_synthesis->exp_nmr exp_ftir FTIR Spectroscopy exp_synthesis->exp_ftir exp_xray Single Crystal X-ray Diffraction (if crystallizable) exp_synthesis->exp_xray analysis_comparison Comparison of Experimental and Predicted Spectra exp_nmr->analysis_comparison exp_ftir->analysis_comparison analysis_structure Determination of Stable Conformers and Geometries exp_xray->analysis_structure Provides definitive solid-state structure comp_search Conformational Search (e.g., Molecular Mechanics) comp_dft DFT Optimization and Frequency Calculation comp_search->comp_dft comp_nmr_pred NMR Chemical Shift Prediction comp_dft->comp_nmr_pred comp_energy Rotational Barrier Calculation comp_dft->comp_energy comp_nmr_pred->analysis_comparison analysis_comparison->analysis_structure analysis_report Comprehensive Structural and Conformational Report analysis_structure->analysis_report

Caption: A logical workflow for the conformational analysis of this compound.

Conclusion

This technical guide has summarized the key structural and spectroscopic features of this compound. While a definitive experimental conformational analysis is not yet available in the public domain, this document provides a framework for its characterization based on established spectroscopic techniques and a proposed workflow for a comprehensive study integrating experimental and computational methods. A detailed understanding of the three-dimensional structure of this versatile building block will undoubtedly facilitate its broader application in synthetic chemistry and drug discovery.

References

Solubility Profile of Diethyl Diallylmalonate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diallylmalonate is a versatile organic compound with significant applications in chemical synthesis, particularly as a precursor for various carbocyclic and heterocyclic structures. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its solubility determination and synthesis, and a visual representation of its synthetic pathway.

Core Data Presentation: Solubility

The solubility of this compound is a critical parameter for its handling and application in a laboratory setting. While extensive quantitative data is limited in publicly available literature, a compilation of qualitative and the available quantitative information is presented below. The principle of "like dissolves like" suggests that this ester, with its moderate polarity, will exhibit good solubility in a range of common organic solvents.

SolventChemical FormulaSolubilityTemperature (°C)
WaterH₂O0.72 g/L25
Ethanol (B145695)C₂H₅OHSolubleNot Specified
Diethyl Ether(C₂H₅)₂OSolubleNot Specified
ChloroformCHCl₃SolubleNot Specified
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSolubleNot Specified
MethanolCH₃OHSolubleNot Specified

Note: "Soluble" indicates that the sources state solubility without providing specific quantitative values. Further experimental verification is recommended for precise measurements.

Experimental Protocols

Determination of Solubility

The following is a generalized gravimetric method for determining the solubility of a liquid solute like this compound in an organic solvent. This protocol can be adapted for various solvents and temperatures to generate precise quantitative data.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

Procedure:

  • Equilibration:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume (e.g., 5.0 mL) of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

  • Sample Extraction and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved solute to settle.

    • Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.

    • Transfer the filtered aliquot to a pre-weighed evaporating dish or vial.

  • Solvent Evaporation and Quantification:

    • Carefully evaporate the solvent from the dish or vial. This can be achieved by placing it in a vacuum oven at a temperature below the boiling point of this compound or by using a gentle stream of inert gas (e.g., nitrogen).

    • Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and to remove any residual moisture.

    • Weigh the dish or vial containing the solute residue on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish or vial from the final weight.

    • The solubility can then be expressed in various units, such as g/100mL or mg/mL, using the following formula:

    Solubility (g/100mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Synthesis of this compound

The standard laboratory synthesis of this compound involves the alkylation of diethyl malonate with allyl bromide in the presence of a suitable base.

Materials:

  • Diethyl malonate

  • Allyl bromide

  • Sodium ethoxide or Sodium hydride

  • Anhydrous ethanol or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure using Sodium Ethoxide:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add diethyl malonate to the stirred sodium ethoxide solution.

  • After the addition is complete, add allyl bromide dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Once the addition of allyl bromide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours or until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with ethyl acetate.

  • Wash the organic layer with a saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Mandatory Visualizations

The synthesis of this compound can be represented as a logical workflow.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product DEM Diethyl Malonate Reaction Alkylation Reaction DEM->Reaction Base Sodium Ethoxide (Base) Base->Reaction Solvent1 Anhydrous Ethanol (Solvent) Solvent1->Reaction AllylBromide Allyl Bromide AllylBromide->Reaction Workup Aqueous Workup (H₂O, NH₄Cl) Reaction->Workup Quenching Extraction Extraction (Ethyl Acetate) Workup->Extraction Drying Drying (MgSO₄) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Vacuum Distillation Concentration->Purification Crude Product Product This compound Purification->Product Purified Product

Uncharted Territory: An In-depth Technical Guide to the Thermal Stability and Decomposition of Diethyl Diallylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermal stability and decomposition profile of diethyl diallylmalonate. Despite its utility as a versatile building block in organic synthesis, particularly in the formation of carbocycles and other complex molecules, a comprehensive review of publicly available scientific literature and safety data reveals a significant gap in the characterization of its thermal properties. This document summarizes the available data and provides a framework for future investigation into this area.

Physicochemical and Stability Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₀O₄[2][3][4][5][6][7]
Molecular Weight 240.30 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid
Boiling Point 128-130 °C at 12 mmHg[3]
Density 0.994 g/mL at 25 °C[3]
Flash Point 113 °C (235.4 °F) - closed cup[3]
Refractive Index n20/D 1.446[3]
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol (B145695) and ether.[6][6]

Thermal Stability and Decomposition

A thorough search of scientific databases and chemical safety literature reveals a lack of specific quantitative data regarding the thermal decomposition of this compound. Safety Data Sheets (SDS) indicate that the specific decomposition temperature is not available.[2] However, they do note that hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO₂) upon combustion.[2] It is also mentioned that the substance may form explosive mixtures with air upon intense heating.[1]

The absence of thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data means that key parameters such as the onset of decomposition, the temperature of maximum decomposition rate, and the kinetic parameters (e.g., activation energy) remain uncharacterized.

Proposed Experimental Protocols for Thermal Analysis

For researchers intending to investigate the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are proposed as a starting point.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Pipette approximately 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to study thermal decomposition and an oxidative atmosphere (e.g., air or a nitrogen/oxygen mixture at a flow rate of 50 mL/min) to study thermo-oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (T_onset).

    • Identify the temperature of the maximum rate of decomposition (T_peak) from the first derivative of the TGA curve (DTG).

    • Determine the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as boiling point, and to characterize the enthalpy changes associated with decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Seal 2-5 mg of this compound in a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min).

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks which may correspond to boiling.

    • Identify exothermic peaks which would indicate decomposition.

    • Integrate the area under any decomposition exotherms to determine the enthalpy of decomposition.

Visualizing the Path Forward: A Workflow for Thermal Analysis

The following diagram outlines a logical workflow for a comprehensive investigation into the thermal decomposition of this compound, from initial analysis to product identification.

G cluster_0 Initial Thermal Analysis cluster_1 Decomposition Product Analysis cluster_2 Kinetic Analysis cluster_3 Data Interpretation & Reporting TGA Thermogravimetric Analysis (TGA) (Inert & Oxidative Atmospheres) TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS Evolved Gas Analysis Kinetic_Modeling Kinetic Modeling (e.g., Flynn-Wall-Ozawa, Kissinger methods) TGA->Kinetic_Modeling Multi-heating rate data DSC Differential Scanning Calorimetry (DSC) Mechanism Propose Decomposition Mechanism DSC->Mechanism TGA_MS->Mechanism Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Py_GC_MS->Mechanism Report Technical Report Generation Kinetic_Modeling->Report Mechanism->Report

Caption: A generalized workflow for the thermal analysis of a chemical compound.

Conclusion and Future Outlook

The thermal stability and decomposition of this compound represent a notable gap in the scientific literature. While its physical properties are well-documented, the absence of specific thermal analysis data, such as TGA and DSC curves, prevents a full understanding of its behavior at elevated temperatures. This guide provides a summary of the currently available information and, more importantly, a detailed set of proposed experimental protocols and a logical workflow for researchers to follow. A thorough investigation into the thermal properties of this compound would not only enhance the safety information available for this compound but also provide valuable data for its application in high-temperature chemical processes. Such studies would be a valuable contribution to the fields of organic chemistry and material science.

References

Foundational Principles of α-Proton Acidity in Malonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Acidity of α-Protons in the Context of Diallylmalonate Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the acidity of the α-protons in malonate esters, a critical factor in the synthesis of diallylmalonate esters and other substituted malonates. It will elucidate the structural and electronic factors governing this acidity, present quantitative data, detail experimental protocols for pKa determination, and illustrate the key chemical principles with diagrams.

A crucial point of clarification is that the final product, diallylmalonate ester, does not possess α-protons as the α-carbon is quaternized, bonded to two allyl groups and two carboxyl groups. The pronounced acidity of the α-protons is a characteristic of the starting material, such as diethyl malonate, and the mono-allylated intermediate. This acidity is fundamental to the synthetic pathway leading to diallylmalonate esters.

The remarkable acidity of the α-protons in malonic esters (pKa ≈ 13) is a result of the cumulative electron-withdrawing effects of the two adjacent ester carbonyl groups.[1][2][3] This acidity facilitates the formation of a highly stabilized enolate ion in the presence of a moderately strong base.[4] The stability of this conjugate base is the primary driver for the acidity of the α-hydrogens and can be attributed to two main electronic effects:

  • Inductive Effect : The electronegative oxygen atoms of the carbonyl groups pull electron density away from the α-carbon, polarizing and weakening the C-H bonds.

  • Resonance Effect : Upon deprotonation, the resulting negative charge on the α-carbon is delocalized across the two carbonyl groups, spreading the charge onto the more electronegative oxygen atoms. This resonance stabilization is the most significant contributor to the stability of the enolate.[5]

The resonance stabilization of the malonate enolate is depicted in the following diagram:

Resonance structures of the malonate enolate.

Quantitative Acidity Data

The acidity of substituted malonic esters is influenced by the nature of the substituents on the α-carbon. Alkyl groups, being weakly electron-donating, slightly decrease the acidity of the remaining α-proton compared to the parent dialkyl malonate. The table below summarizes the pKa values for diethyl malonate and its mono-allylated derivative.

CompoundStructurepKa (in DMSO)Reference
Diethyl MalonateCH₂(COOEt)₂16.37[6]
Diethyl AllylmalonateCH(CH₂CH=CH₂)(COOEt)₂12.63 (Predicted)[7][8]

Note: The pKa for diethyl allylmalonate is a predicted value. Experimental determination may yield a slightly different result.

Synthesis of Diallylmalonate: A Workflow Dependent on α-Proton Acidity

The synthesis of diallylmalonate esters is a classic example of leveraging the acidity of the α-protons. It typically proceeds via a sequential alkylation of a dialkyl malonate. The process involves two deprotonation-alkylation steps.

SynthesisWorkflow start Diethyl Malonate enolate1 Malonate Enolate (Nucleophile) start->enolate1 Deprotonation (Step 1) base1 Base (e.g., NaOEt) base1->enolate1 mono_allyl Diethyl Allylmalonate enolate1->mono_allyl SN2 Alkylation allyl_halide1 Allyl Halide (Electrophile) allyl_halide1->mono_allyl enolate2 Allylmalonate Enolate (Nucleophile) mono_allyl->enolate2 Deprotonation (Step 2) base2 Base (e.g., NaOEt) base2->enolate2 di_allyl Diethyl Diallylmalonate (Final Product) enolate2->di_allyl SN2 Alkylation allyl_halide2 Allyl Halide (Electrophile) allyl_halide2->di_allyl

Workflow for the synthesis of this compound.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding and optimizing reaction conditions. The following are detailed methodologies for two common techniques used for determining the pKa of acidic carbon compounds like malonate esters.

Potentiometric Titration

This method involves monitoring the pH of a solution of the acidic compound as a titrant (a strong base) is added incrementally. The pKa is determined from the resulting titration curve.[9][10][11]

Materials and Equipment:

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Standardized 0.1 M NaOH solution (carbonate-free)

  • Standardized 0.1 M HCl solution

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • The malonate ester of interest

  • Suitable solvent (e.g., water, or a mixed solvent system like methanol-water for less soluble esters)

  • Nitrogen gas source

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[9]

  • Sample Preparation: Prepare a solution of the malonate ester (e.g., 1 mM) in the chosen solvent. If a co-solvent is used, the results will be specific to that solvent system.[9]

  • Ionic Strength Adjustment: Add the 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[9]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere.[11]

  • Initial Acidification (Optional): For a clear starting point, the solution can be made acidic (pH 1.8-2.0) with 0.1 M HCl.[9]

  • Titration: Place the reaction vessel on the magnetic stirrer and immerse the pH electrode. Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[9]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa can be determined from the inflection point of the resulting sigmoid curve, which corresponds to the point where half of the acid has been neutralized (the half-equivalence point).[12] For more precise results, a first derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence point.

  • Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa value and standard deviation.[9]

UV-Vis Spectrophotometry

This technique is applicable if the acidic and basic forms of the compound have different UV-Vis absorption spectra.[1][10] It is particularly useful for compounds with low solubility.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes

  • Calibrated pH meter

  • A series of buffer solutions of known pH, spanning the expected pKa of the compound

  • Stock solution of the malonate ester in a suitable solvent (e.g., ethanol (B145695) or methanol)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the malonate ester.

  • Sample Preparation: Prepare a series of solutions by diluting a small, identical aliquot of the stock solution into a set of buffers with different, precisely known pH values. The final concentration should be low enough to be within the linear range of the spectrophotometer (typically 10⁻⁴ to 10⁻⁶ M).[10]

  • Spectral Scans:

    • Record the full UV-Vis spectrum (e.g., from 200-400 nm) for the ester in a highly acidic solution (pH << pKa) to obtain the spectrum of the fully protonated species.

    • Record the full spectrum in a highly basic solution (pH >> pKa) to obtain the spectrum of the fully deprotonated enolate.

    • Record the spectra for all the intermediate pH buffer solutions.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting plot will be a sigmoid curve. The inflection point of this curve corresponds to the pKa of the compound.[1]

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance at a given pH, A_a is the absorbance of the acidic form, and A_b is the absorbance of the basic form.

Conclusion

The acidity of the α-protons in malonic esters is a cornerstone of their synthetic utility, enabling the formation of stabilized enolates that are key intermediates in C-C bond-forming reactions. While diallylmalonate esters lack these acidic protons, their synthesis is entirely dependent on the acidity of the parent and mono-allylated malonic esters. A thorough understanding of the principles governing this acidity, coupled with precise quantitative data and robust experimental protocols for its measurement, is essential for researchers in organic synthesis and drug development. The methodologies and data presented in this guide provide a comprehensive resource for the effective application of malonate chemistry in the synthesis of complex molecules.

References

Methodological & Application

Application Notes and Protocols for the Ring-Closing Metathesis of Diethyl Diallylmalonate using Grubbs Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the ring-closing metathesis (RCM) of diethyl diallylmalonate to synthesize diethyl cyclopent-3-ene-1,1-dicarboxylate. The reaction is efficiently catalyzed by Grubbs catalysts, ruthenium-based complexes that are highly effective for olefin metathesis. This transformation is a key step in the synthesis of various cyclic molecules relevant to pharmaceutical and materials science research.

Introduction

Ring-closing metathesis is a powerful and versatile intramolecular reaction that forms cyclic olefins from acyclic dienes. The reaction is driven by the formation of a stable cyclic product and the release of a small volatile olefin, typically ethylene (B1197577) gas.[1][2] Grubbs catalysts, particularly the first, second, and third-generation catalysts, are widely used due to their tolerance to various functional groups and their high catalytic activity. This application note focuses on the use of Grubbs catalysts for the cyclization of this compound, a common substrate used to evaluate the efficacy of RCM catalysts and methodologies.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the RCM of this compound using various Grubbs catalysts as reported in the literature.

CatalystCatalyst Loading (mol%)Substrate Concentration (M)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Grubbs I0.42.5CH₂Cl₂Room Temp.>1.590[3]
Grubbs II5~0.07CH₂Cl₂Room Temp.1Not specified[4]
Grubbs IINot specifiedNot specifiedCH₂Cl₂Room Temp.48Not specified[5]
Grubbs II1-100.01-0.5Not specifiedNot specifiedNot specifiedNot specified[6]
Hoveyda-Grubbs IINot specifiedNot specifiedWaterNot specifiedNot specifiedQuantitative[7]

Note: "Not specified" indicates that the specific value was not provided in the cited source.

Experimental Protocols

The following protocols provide a detailed methodology for performing the ring-closing metathesis of this compound.

Protocol 1: General Procedure for RCM using Grubbs Second Generation Catalyst

This protocol is a generalized procedure based on common laboratory practices for this reaction.[8]

Materials:

  • This compound

  • Grubbs Second Generation Catalyst

  • Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

  • Silica (B1680970) gel

  • Activated carbon[8]

  • Solvents for purification (e.g., diethyl ether, hexanes)

Procedure:

  • Reaction Setup: Dry a round-bottom flask containing a magnetic stir bar under vacuum or in an oven and allow it to cool under an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, dissolve this compound in anhydrous, degassed CH₂Cl₂.

  • Catalyst Addition: Add the Grubbs Second Generation Catalyst to the stirring solution. The catalyst is typically a purple to brown solid. The amount of catalyst can range from 1 to 5 mol%.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).[8] The disappearance of the starting material and the appearance of the product spot indicate reaction progression.

  • Reaction Quenching: Once the reaction is complete (typically within 1-2 hours), the reaction can be quenched by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • Alternatively, a simpler purification can be achieved by filtering the reaction mixture through a plug of silica gel and/or treating it with activated carbon to remove the ruthenium byproducts.[8]

  • Characterization: The final product, diethyl cyclopent-3-ene-1,1-dicarboxylate, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: RCM in a Continuous Flow System

For larger scale synthesis or process optimization, a continuous flow setup can be employed.[9]

Materials:

  • Glass disk reactor coated with porous silica impregnated with Grubbs First Generation Catalyst

  • Syringe pump

  • Solution of this compound in a suitable solvent (e.g., CH₂Cl₂)

  • Collection flask

Procedure:

  • System Setup: Assemble the spinning disk reactor system with the catalyst-impregnated disk.

  • Reactant Delivery: Use a syringe pump to deliver the solution of this compound onto the center of the spinning disk at a controlled flow rate.

  • Reaction: As the solution spreads across the surface of the disk, the RCM reaction occurs. The ethylene byproduct is efficiently removed due to the high surface area.

  • Product Collection: The product is collected at the edge of the disk.

  • Purification: The collected solution can be further purified if necessary, although this method often results in a cleaner product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the batch RCM experiment.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dry Glassware reagents Prepare Reagents (Substrate, Solvent) start->reagents setup Assemble Apparatus under Inert Atmosphere reagents->setup add_reagents Add Substrate and Solvent setup->add_reagents add_catalyst Add Grubbs Catalyst add_reagents->add_catalyst stir Stir at Room Temp. add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench concentrate Concentrate quench->concentrate purify Purify (Column/Filtration) concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end Final Product characterize->end

Caption: Experimental workflow for the ring-closing metathesis of this compound.

Grubbs Catalyst Catalytic Cycle

This diagram illustrates the generally accepted mechanism for the Grubbs-catalyzed ring-closing metathesis.

catalytic_cycle catalyst [Ru]=CHPh (Grubbs Catalyst) intermediate1 Ruthenacyclobutane Intermediate catalyst->intermediate1 + Substrate (- Styrene) product Cyclic Product ethylene Ethylene substrate This compound intermediate2 New Alkylidene Intermediate intermediate1->intermediate2 [2+2] Cycloreversion intermediate3 Intramolecular [2+2] Cycloaddition intermediate2->intermediate3 intermediate4 Ruthenacyclobutane intermediate3->intermediate4 intermediate4->catalyst + Ethylene - Product

Caption: Catalytic cycle of Grubbs catalyst in ring-closing metathesis.

References

Application Notes and Protocols for the Synthesis of Carbocyclic Nucleoside Analogues from Diethyl Diallylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of carbocyclic nucleoside analogues, utilizing diethyl diallylmalonate as a readily available starting material. The synthetic strategy involves the construction of a functionalized cyclopentene (B43876) core, followed by the stereoselective introduction of a nucleobase.

Overall Synthetic Workflow

The synthesis commences with the formation of the carbocyclic ring via Ring-Closing Metathesis (RCM). The resulting diester is then reduced to a diol, which serves as the key intermediate for the introduction of the nucleobase through a Mitsunobu reaction. The final step involves the deprotection of the nucleobase to yield the target carbocyclic nucleoside analogue.

G A This compound B Diethyl 3-cyclopentene-1,1-dicarboxylate A->B Ring-Closing Metathesis (RCM) C (Cyclopent-3-ene-1,1-diyl)dimethanol B->C Reduction D Protected Carbocyclic Nucleoside Analogue C->D Mitsunobu Reaction (Nucleobase Coupling) E Carbocyclic Nucleoside Analogue D->E Deprotection

Caption: Overall synthetic workflow for the synthesis of carbocyclic nucleoside analogues.

Experimental Protocols

Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate via Ring-Closing Metathesis (RCM)

This protocol describes the formation of the cyclopentene ring from this compound using a second-generation Grubbs' catalyst.[1][2][3]

Materials:

  • This compound

  • Grubbs' Second-Generation Catalyst

  • Dichloromethane (B109758) (DCM), anhydrous

  • Nitrogen gas

  • Silica (B1680970) gel

  • Activated carbon (optional)[1]

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (to a concentration of ~0.1 M).

  • Catalyst Addition: To the stirred solution, add Grubbs' second-generation catalyst (0.01-0.05 eq).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.[4]

    • Alternatively, the crude reaction mixture can be treated with activated carbon to remove the ruthenium catalyst, followed by filtration through a plug of silica gel.[1]

    • The solvent is then removed under reduced pressure to yield diethyl 3-cyclopentene-1,1-dicarboxylate as an oil.

Synthesis of (Cyclopent-3-ene-1,1-diyl)dimethanol via Reduction

This protocol details the reduction of the diester to the corresponding diol using lithium aluminum hydride (LAH).

Materials:

  • Diethyl 3-cyclopentene-1,1-dicarboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

  • Addition of Ester: Cool the LAH suspension to 0 °C using an ice bath. Dissolve diethyl 3-cyclopentene-1,1-dicarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.

  • Workup and Purification:

    • To the quenched reaction, add 1 M HCl to dissolve the aluminum salts.

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).

    • Combine the organic layers, wash with saturated aqueous sodium sulfate solution, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield (cyclopent-3-ene-1,1-diyl)dimethanol as a crude oil, which can be purified by column chromatography if necessary.

Synthesis of Protected Carbocyclic Nucleoside Analogues via Mitsunobu Reaction

This protocol describes the coupling of the carbocyclic diol with a nucleobase.[5][6][7] Protecting groups on the nucleobase, such as a benzoyl group for adenine (B156593) or a Boc group for other amines, may be necessary to improve solubility and prevent side reactions.

Materials:

  • (Cyclopent-3-ene-1,1-diyl)dimethanol

  • Protected nucleobase (e.g., N6-Benzoyladenine, N-Boc-cytosine) (1.0-1.2 eq)

  • Triphenylphosphine (B44618) (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF) or 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (cyclopent-3-ene-1,1-diyl)dimethanol (1.0 eq), the protected nucleobase, and triphenylphosphine in anhydrous THF.

  • Addition of Azodicarboxylate: Cool the solution to 0 °C in an ice bath. Slowly add DIAD or DEAD dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be purified by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.

Deprotection of Carbocyclic Nucleoside Analogues

This final step removes the protecting groups from the nucleobase. The choice of deprotection method depends on the protecting group used.

A. Deprotection of Benzoyl Groups: [8][9]

Materials:

Procedure:

  • Dissolve the benzoyl-protected nucleoside in methanolic ammonia.

  • Stir the solution at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. Deprotection of Boc Groups: [4][10][11]

Materials:

  • Boc-protected carbocyclic nucleoside analogue

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected nucleoside in a solution of TFA in DCM (e.g., 20-50% TFA).

  • Stir the solution at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product is often obtained as the trifluoroacetate (B77799) salt and can be purified by chromatography or converted to the free base by treatment with a mild base.

Data Presentation

Reaction Step Starting Material Product Reported Yield (%) References
Ring-Closing MetathesisThis compoundDiethyl 3-cyclopentene-1,1-dicarboxylateHigh conversion, specific yield variable[1][3][9]
ReductionDiethyl 3-cyclopentene-1,1-dicarboxylate(Cyclopent-3-ene-1,1-diyl)dimethanol~89 (for a similar saturated system)[12]
Mitsunobu Reaction(Cyclopent-3-ene-1,1-diyl)dimethanolProtected Carbocyclic Nucleoside Analogue50 - 90[7][13]
DeprotectionProtected Carbocyclic Nucleoside AnalogueCarbocyclic Nucleoside AnalogueGenerally high[4][8]

Visualizations

G cluster_0 Mitsunobu Reaction Mechanism PPh3 PPh₃ Betaine PPh₃⁺-N⁻-CO₂Et      |     N-CO₂Et PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium [RO-PPh₃]⁺ Betaine->Alkoxyphosphonium + ROH Hydrazine_deriv EtO₂C-NH-NH-CO₂Et Betaine->Hydrazine_deriv + H⁺ ROH ROH (Carbocyclic diol) Product R-Nu Alkoxyphosphonium->Product + Nu⁻ (SN2) TPPO O=PPh₃ Alkoxyphosphonium->TPPO NuH Nu-H (Nucleobase) Nu- Nu⁻ NuH->Nu- deprotonation by Betaine

Caption: Mechanism of the Mitsunobu reaction for nucleobase coupling.

References

Application Notes and Protocols for the Synthesis of Allobarbital from Diethyl Diallylmalonate and Urea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid. First synthesized in 1864 by Adolf von Baeyer, the parent compound itself is not pharmacologically active. However, its derivatives, substituted at the 5-position of the pyrimidine (B1678525) ring, have been widely utilized as anesthetics, anticonvulsants, and sedatives.[1][2] The synthesis of these compounds is a classic example of condensation chemistry in drug development.[3]

This document provides a detailed protocol for the synthesis of Allobarbital (5,5-diallylbarbituric acid), a barbiturate (B1230296) derivative, through the condensation reaction of diethyl diallylmalonate and urea (B33335).[4][5] The procedure is based on the well-established method for barbiturate synthesis, which involves the reaction of a disubstituted malonic ester with urea in the presence of a strong base.[1][6]

Reaction Mechanism

The synthesis of the barbiturate ring from a disubstituted diethyl malonate and urea is a twofold nucleophilic acyl substitution reaction.[1][3] The reaction proceeds via the following steps:

  • Deprotonation of Urea : A strong base, typically sodium ethoxide, deprotonates urea, significantly increasing its nucleophilicity.

  • Nucleophilic Attack : The resulting urea anion acts as a potent nucleophile and attacks one of the electrophilic carbonyl carbons of the this compound.

  • Cyclization : A subsequent intramolecular nucleophilic attack by the second nitrogen atom of the urea on the remaining ester carbonyl group leads to the formation of a cyclic intermediate.

  • Elimination : The reaction is driven to completion by the elimination of two molecules of ethanol, resulting in the formation of the stable barbiturate ring structure.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
This compoundDiethyl 2,2-di(prop-2-en-1-yl)propanedioate3195-24-2C₁₃H₂₀O₄240.30Liquid-128-130 (at 12 mmHg)[7]
UreaUrea57-13-6CH₄N₂O60.06Solid-132.7-135
Allobarbital5,5-di(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione52-43-7C₁₀H₁₂N₂O₃208.22White crystalline solid169-170[8]-

Table 2: Summary of Reaction Parameters and Expected Yield

ParameterValueNotes
Reactant Molar Ratio (this compound : Urea : Sodium)1 : 1 : 1Stoichiometric amounts are used for the condensation.
SolventAbsolute EthanolUsed to prepare the sodium ethoxide base and dissolve reactants.
Reaction Temperature110 °C (Oil Bath)To ensure the reaction proceeds at a sufficient rate under reflux.[9][10]
Reaction Time7 hoursRequired for the completion of the condensation and cyclization.[9][10]
Expected Yield80-94%Based on reported yields for similar 5-substituted barbituric acid syntheses.[2]

Experimental Protocol

This protocol details the synthesis of Allobarbital from this compound and urea.

Materials:

  • Sodium metal

  • Absolute Ethanol

  • This compound

  • Urea (dry)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Apparatus:

  • 2 L round-bottom flask

  • Reflux condenser with a calcium chloride guard tube

  • Oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 gram-atom) of finely cut sodium metal in portions. The reaction is exothermic; if it becomes too vigorous, the flask can be cooled in an ice bath. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 80 g (0.5 mol) of this compound.[9][10] In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (approximately 70°C) absolute ethanol.[9][10] Add the hot urea solution to the reaction flask.

  • Reflux: Shake the mixture well and heat it to reflux for 7 hours using an oil bath set to 110°C.[9][10] During this time, a white solid, the sodium salt of allobarbital, will precipitate.

  • Work-up and Isolation: After the reflux period, add 500 mL of hot (50°C) water to the reaction mixture to dissolve the precipitated salt.[9]

  • Acidification: While stirring vigorously, carefully add concentrated hydrochloric acid dropwise until the solution is acidic to litmus (B1172312) paper (approximately 45 mL).[9][10] This will protonate the sodium salt, causing the allobarbital to precipitate out of the solution as a white solid.

  • Crystallization and Filtration: Cool the mixture in an ice bath overnight to ensure complete crystallization of the product.[9] Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with 50 mL of cold water to remove any remaining impurities.[9] Dry the purified allobarbital in an oven at 100-110°C for 3-4 hours.[9]

Mandatory Visualization

Experimental Workflow Diagram

G Workflow for the Synthesis of Allobarbital cluster_0 Preparation of Sodium Ethoxide cluster_1 Condensation Reaction cluster_2 Work-up and Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolution EtOH1 Absolute Ethanol EtOH1->NaOEt Reaction_mix Reaction Mixture NaOEt->Reaction_mix Diallylmalonate This compound Diallylmalonate->Reaction_mix Urea_sol Urea in hot Ethanol Urea_sol->Reaction_mix Reflux Reflux @ 110°C for 7h Reaction_mix->Reflux Salt_solution Sodium Allobarbital Salt Reflux->Salt_solution Add hot water Acidification Acidification with HCl Salt_solution->Acidification Precipitate Allobarbital Precipitate Acidification->Precipitate Filtration Filtration & Washing Precipitate->Filtration Drying Drying @ 100-110°C Filtration->Drying Final_Product Pure Allobarbital Drying->Final_Product

Caption: Workflow for the Synthesis of Allobarbital.

References

Synthesis of Five-Membered Heterocyclic Rings Using Diethyl Diallylmalonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of five-membered rings using diethyl diallylmalonate as a versatile starting material. The focus is on the formation of both carbocyclic and heterocyclic systems, which are key structural motifs in many pharmaceutical agents and bioactive molecules.

Synthesis of a Five-Membered Carbocyclic Ring via Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and widely used method for the formation of cyclic compounds. This compound can be efficiently cyclized to form diethyl cyclopent-3-ene-1,1-dicarboxylate, a functionalized five-membered carbocycle, using a Grubbs catalyst. This carbocycle can serve as a versatile intermediate for further synthetic transformations.

Experimental Protocol: Ring-Closing Metathesis of this compound

Materials:

  • This compound (100 mg, 0.416 mmol)

  • Grubbs Catalyst™ (1st or 2nd Generation, e.g., 16 mg, 0.02 mmol of Grubbs I)

  • Dry, degassed dichloromethane (B109758) (CH₂Cl₂) (10 mL)

  • Diethyl ether (30 mL)

  • Silica (B1680970) gel

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer

Procedure: [1]

  • Catalyst Solution Preparation: In a 25 mL flask dried in an oven for at least 8 hours and under a nitrogen atmosphere, prepare a solution of the Grubbs catalyst (16 mg, 0.02 mmol) in dry, degassed CH₂Cl₂ (10 mL).

  • Reaction Initiation: To the stirring catalyst solution, add this compound (100 mg, 0.416 mmol).

  • Reaction Monitoring: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica gel.

  • Work-up: Upon completion, add diethyl ether (30 mL) to the reaction mixture.

  • Purification: Filter the mixture through a plug of silica gel to remove the catalyst. Remove the solvent in vacuo using a rotary evaporator.

  • Characterization: The crude product can be analyzed by GC-MS. If necessary, further purification can be achieved by column chromatography on silica gel. The final product, diethyl cyclopent-3-ene-1,1-dicarboxylate, should be characterized by GC/MS, ¹H NMR, and IR spectroscopy.

Quantitative Data
ParameterValueReference
Starting MaterialThis compound[1]
ProductDiethyl cyclopent-3-ene-1,1-dicarboxylate[2][3]
CatalystGrubbs Catalyst™ (1st or 2nd Generation)[2]
SolventDichloromethane (CH₂Cl₂)[1]
Reaction Time1 hour[1]
TemperatureRoom Temperature[1]

Synthesis of a Five-Membered Nitrogen Heterocycle: A Proposed Pathway via Dihydroxylation and Reductive Amination

While a direct, one-pot synthesis of a five-membered heterocycle from this compound is not extensively documented, a plausible and effective multi-step pathway can be employed. This involves the initial dihydroxylation of the allyl groups, followed by a reductive amination/cyclization sequence to furnish a substituted pyrrolidine. Pyrrolidine scaffolds are prevalent in numerous pharmaceuticals.

Proposed Experimental Workflow

G A This compound B Dihydroxylation (e.g., OsO₄, NMO) A->B Step 1 C Tetraol Intermediate B->C D Oxidative Cleavage (e.g., NaIO₄) C->D Step 2 E Dialdehyde (B1249045) Intermediate D->E F Reductive Amination (Primary Amine, NaBH₃CN) E->F Step 3 G Substituted Pyrrolidine F->G

Caption: Proposed synthetic workflow for a substituted pyrrolidine.

Experimental Protocol: Dihydroxylation of this compound (Step 1)

Materials:

  • This compound

  • Osmium tetroxide (OsO₄) (catalytic amount)

  • N-Methylmorpholine N-oxide (NMO) (stoichiometric amount)

  • Acetone/water solvent mixture

  • Sodium sulfite

  • Standard laboratory glassware

Procedure (General):

  • Dissolve this compound in an acetone/water mixture.

  • Add NMO to the solution.

  • Add a catalytic amount of OsO₄.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction by adding sodium sulfite.

  • Extract the product with an organic solvent and purify by column chromatography to yield the tetraol intermediate.

Experimental Protocol: Oxidative Cleavage and Reductive Amination (Steps 2 & 3)

Materials:

  • Tetraol intermediate from Step 1

  • Sodium periodate (B1199274) (NaIO₄)

  • Methanol/water solvent mixture

  • A primary amine (e.g., benzylamine)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid

  • Standard laboratory glassware

Procedure (General):

  • Oxidative Cleavage: Dissolve the tetraol intermediate in a methanol/water mixture and cool in an ice bath. Add NaIO₄ portion-wise and stir until the reaction is complete to form the dialdehyde intermediate.

  • Reductive Amination: To the crude dialdehyde solution, add the primary amine and a catalytic amount of acetic acid. After stirring, add NaBH₃CN portion-wise.

  • Allow the reaction to proceed to completion.

  • Work-up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to obtain the desired substituted pyrrolidine.

Synthesis of a Five-Membered Oxygen Heterocycle: A Proposed Pathway via Epoxidation and Intramolecular Cyclization

A synthetic route to a substituted tetrahydrofuran (B95107), another important heterocyclic core, can be envisioned through the epoxidation of the allyl groups of this compound, followed by an acid-catalyzed intramolecular ring-opening and cyclization.

Proposed Experimental Workflow

G A This compound B Epoxidation (e.g., m-CPBA) A->B Step 1 C Diepoxide Intermediate B->C D Acid-Catalyzed Ring Opening & Cyclization C->D Step 2 E Substituted Tetrahydrofuran D->E

Caption: Proposed synthetic workflow for a substituted tetrahydrofuran.

Experimental Protocol: Epoxidation of this compound (Step 1)

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution

  • Standard laboratory glassware

Procedure (General):

  • Dissolve this compound in CH₂Cl₂ and cool the solution in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with sodium bicarbonate solution to remove excess acid.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the diepoxide intermediate.

Experimental Protocol: Acid-Catalyzed Cyclization (Step 2)

Materials:

  • Diepoxide intermediate from Step 1

  • A catalytic amount of a protic or Lewis acid (e.g., p-toluenesulfonic acid or BF₃·OEt₂)

  • Anhydrous aprotic solvent (e.g., CH₂Cl₂)

  • Standard laboratory glassware for anhydrous reactions

Procedure (General):

  • Dissolve the diepoxide intermediate in an anhydrous aprotic solvent under an inert atmosphere.

  • Add a catalytic amount of the acid.

  • Stir the reaction at room temperature or with gentle heating, monitoring for the formation of the tetrahydrofuran product by TLC or GC-MS.

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine).

  • Wash the reaction mixture with water, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield the substituted tetrahydrofuran.

These protocols provide a foundation for the synthesis of valuable five-membered carbocyclic and heterocyclic structures from the readily available starting material, this compound. The proposed pathways for heterocycle synthesis offer flexibility for the introduction of various substituents depending on the chosen reagents, making them highly valuable for medicinal chemistry and drug discovery programs. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.

References

Application Note and Experimental Protocol: Synthesis of Diethyl Diallylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of diethyl diallylmalonate, a valuable intermediate in organic synthesis. The synthesis is achieved via the dialkylation of diethyl malonate with allyl bromide. Two common methods are presented, utilizing different bases and solvent systems: sodium hydride in tetrahydrofuran (B95107) and sodium ethoxide in ethanol (B145695). This guide includes a summary of reagents, reaction conditions, purification methods, and characterization data to ensure reproducible and high-yield synthesis in a laboratory setting.

Introduction

This compound is an organic compound widely used as a precursor in the synthesis of various molecules, including carbocyclic nucleoside analogues and polymers.[1] Its structure, featuring a central quaternary carbon substituted with two allyl and two ethoxycarbonyl groups, makes it a versatile building block for more complex architectures, notably through reactions like ring-closing metathesis.[2][3][4] The synthesis typically involves the sequential alkylation of diethyl malonate, a classic example of malonic ester synthesis.[5][6]

Reaction Mechanism

The synthesis of this compound from diethyl malonate proceeds via a nucleophilic substitution reaction.[5][7] The methylene (B1212753) protons of diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups.[6] A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is used to deprotonate the diethyl malonate, forming a resonance-stabilized enolate ion. This enolate acts as a nucleophile and attacks the electrophilic allyl bromide in an SN2 reaction, displacing the bromide and forming diethyl allylmalonate. The process is repeated with a second equivalent of base and allyl bromide to yield the final product, this compound.

Experimental Protocols

Two reliable methods for the synthesis of this compound are detailed below.

Method A: Using Sodium Hydride in Tetrahydrofuran

This protocol is adapted from a procedure reported to yield a high purity product.[7]

Materials and Reagents:

Procedure:

  • Suspend sodium hydride (3.74 g, 0.156 mol) in anhydrous tetrahydrofuran (250 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add diethyl malonate (10 g, 62.4 mmol) to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.[7]

  • Cool the reaction mixture back to 0°C and slowly add allyl bromide (15.8 g, 0.131 mol).

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.[7]

Work-up and Purification:

  • Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate (300 mL) and water (300 mL).[7]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:20 v/v) as the eluent to obtain this compound as a colorless oil.[7]

Method B: Using Sodium Ethoxide in Ethanol

This method employs a classically used base for malonic ester synthesis.[7]

Materials and Reagents:

  • Diethyl malonate

  • Sodium metal (Na)

  • Absolute ethanol

  • Allyl bromide

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

  • Vacuum distillation setup

Procedure:

  • Prepare a concentrated solution of sodium ethoxide by carefully dissolving sodium metal (8.6 g) in absolute ethanol (70 mL) under a nitrogen atmosphere with stirring. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.

  • Cool the sodium ethoxide solution to 5-10°C.

  • Prepare a mixture of diethyl malonate (10 g, 62.5 mmol) and allyl bromide (14.25 g, 187.5 mmol).

  • Slowly add the diethyl malonate/allyl bromide mixture to the stirred sodium ethoxide solution, maintaining the temperature between 5-10°C.[7]

  • After the addition, continue stirring at the same temperature for one hour, followed by stirring overnight at room temperature.[7]

Work-up and Purification:

  • Remove the excess ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and evaporate the solvent to obtain the crude product as a light yellow liquid.[7]

  • Purify the crude material by vacuum distillation (b.p. 128-130 °C at 12 mmHg) to yield pure this compound.[7][8]

Data Presentation

Table 1: Summary of Reagents and Product Characteristics

ParameterMethod A (NaH/THF)[7]Method B (NaOEt/EtOH)[7]
Reagents
Diethyl Malonate10 g (62.4 mmol)10 g (62.5 mmol)
BaseSodium Hydride (3.74 g, 0.156 mol)Sodium Ethoxide (from 8.6 g Na)
Alkylating AgentAllyl Bromide (15.8 g, 0.131 mol)Allyl Bromide (14.25 g, 187.5 mmol)
SolventTetrahydrofuran (250 mL)Ethanol (70 mL)
Reaction Conditions
Temperature0°C to Room Temperature5-10°C to Room Temperature
Duration6 hoursOvernight
Product Information
Yield14.7 g (97%)Not specified
AppearanceColorless oil[7]Colorless to pale yellow liquid[1]
Molecular FormulaC₁₃H₂₀O₄[1]C₁₃H₂₀O₄[1]
Molecular Weight240.30 g/mol [9][10]240.30 g/mol [9][10]
Boiling Point128-130 °C / 12 mmHg[8][9]128-130 °C / 12 mmHg[8][9]
Density0.994 g/mL at 25 °C[8][9]0.994 g/mL at 25 °C[8][9]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (300 MHz, CDCl₃): δ 5.72-5.58 (m, 2H), 5.13 (m, 2H), 5.08 (s, 2H), 4.17 (q, J = 6.9 Hz, 4H), 2.64 (d, J = 8.4 Hz, 4H), 1.25 (t, J = 6.9 Hz, 6H).[7]

Safety Precautions

  • Sodium hydride (NaH): Highly flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • Sodium metal (Na): Corrosive and flammable. Reacts violently with water. Handle with care and appropriate personal protective equipment (PPE).

  • Allyl bromide: Toxic, lachrymatory, and flammable. It is a suspected carcinogen. Work in a well-ventilated fume hood and wear gloves, safety goggles, and a lab coat.

  • Tetrahydrofuran (THF) and Ethanol: Highly flammable liquids. Ensure there are no ignition sources nearby.

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when performing these experiments.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Diethyl Malonate, Base (NaH or NaOEt), and Solvent (THF or EtOH) add_allyl Add Allyl Bromide (2 equivalents) reagents->add_allyl 1 stir Stir at Controlled Temperature add_allyl->stir 2 quench Quench Reaction stir->quench 3 extract Extract with Organic Solvent quench->extract 4 dry Dry Organic Layer extract->dry 5 concentrate Concentrate dry->concentrate 6 purify Purify (Chromatography or Distillation) concentrate->purify 7 product This compound purify->product 8

Caption: General workflow for the synthesis of this compound.

References

Diethyl Diallylmalonate: A Versatile Precursor for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diallylmalonate is a versatile monomer distinguished by its two allyl groups and two ethyl ester functionalities attached to a central carbon atom. This unique structure allows it to serve as a valuable precursor in the synthesis of a variety of polymers through several distinct polymerization mechanisms. Its reactivity makes it an excellent candidate for creating linear polymers, crosslinked networks, and functional materials with potential applications in drug delivery, biomaterials, and specialty chemicals.[1]

This document provides detailed application notes and experimental protocols for the polymerization of this compound via three key methods: Acyclic Diene Metathesis (ADMET), Thiol-Ene Polymerization, and Free Radical Polymerization.

Data Presentation

The following tables summarize typical experimental parameters and expected polymer characteristics for each polymerization method. It is important to note that specific values for this compound are limited in the literature; therefore, some data are inferred from studies on analogous diallyl monomers. Experimental optimization is highly recommended.

Table 1: Acyclic Diene Metathesis (ADMET) Polymerization of this compound

ParameterValue
Monomer This compound
Catalyst Grubbs' 2nd Generation Catalyst
Catalyst Loading 0.1 - 1.0 mol%
Solvent Toluene (B28343) or Chlorobenzene
Monomer Concentration 0.5 - 2.5 M
Temperature 50 - 80 °C
Reaction Time 4 - 24 hours
Number Average Molecular Weight (Mn) 10,000 - 50,000 g/mol (estimated)
Weight Average Molecular Weight (Mw) 20,000 - 100,000 g/mol (estimated)
Polydispersity Index (PDI) 1.7 - 2.5 (estimated)

Table 2: Thiol-Ene Photopolymerization of this compound

ParameterValue
Ene Monomer This compound
Thiol Crosslinker Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
Stoichiometric Ratio (Allyl:Thiol) 1:1
Photoinitiator 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
Initiator Concentration 0.5 - 2.0 wt%
Solvent None (Bulk polymerization) or THF
UV Light Source 365 nm
Light Intensity 10 - 50 mW/cm²
Curing Time 1 - 10 minutes
Glass Transition Temperature (Tg) Dependent on thiol crosslinker

Table 3: Free Radical Polymerization of this compound

ParameterValue
Monomer This compound
Initiator Azobisisobutyronitrile (AIBN)
Initiator Concentration 0.1 - 1.0 mol%
Solvent Toluene or Bulk
Monomer Concentration 1.0 - 5.0 M
Temperature 60 - 80 °C
Reaction Time 6 - 24 hours
Resulting Polymer Likely crosslinked gel or low MW oligomers
Molecular Weight (Mn) Highly variable
Polydispersity Index (PDI) Broad

Experimental Protocols

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization is a step-growth condensation reaction that forms linear polymers from α,ω-dienes with the liberation of a small molecule, typically ethylene (B1197577). This method allows for the synthesis of well-defined unsaturated polyesters.

Materials:

  • This compound (purified by passing through a column of activated alumina)

  • Grubbs' 2nd Generation Catalyst

  • Anhydrous, degassed toluene or chlorobenzene

  • Schlenk flask and vacuum line

  • Inert gas (Argon or Nitrogen)

Protocol:

  • In a glovebox, add the desired amount of Grubbs' 2nd Generation Catalyst to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent to dissolve the catalyst.

  • Add the purified this compound to the flask.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) under a slow stream of inert gas or under vacuum to facilitate the removal of ethylene gas, which drives the polymerization reaction to completion.

  • Monitor the reaction progress by observing the increase in viscosity of the solution.

  • After the desired reaction time, cool the mixture to room temperature and quench the reaction by adding a few drops of ethyl vinyl ether.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and distribution, Nuclear Magnetic Resonance (NMR) for structure confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.[2]

Thiol-Ene Photopolymerization

Thiol-ene "click" chemistry is a highly efficient and versatile method for creating crosslinked polymer networks under mild conditions. The reaction proceeds via a radical-mediated addition of a thiol to an alkene.

Materials:

  • This compound

  • Multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate) - PETMP)

  • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)

  • UV light source (365 nm)

  • Glass slides and spacers

Protocol:

  • In a vial, mix this compound and the multifunctional thiol in the desired stoichiometric ratio of allyl to thiol groups (typically 1:1).

  • Add the photoinitiator to the mixture (0.5-2.0 wt%) and mix until completely dissolved. Gentle heating may be required.

  • Place a spacer of desired thickness (e.g., 0.5 mm) on a clean glass slide.

  • Pipette the thiol-ene formulation onto the glass slide within the area defined by the spacer.

  • Carefully place a second glass slide on top to create a thin film of the mixture.

  • Expose the assembly to a 365 nm UV lamp. The curing time will depend on the light intensity and the specific formulation but is typically in the range of a few seconds to several minutes.

  • After curing, carefully separate the glass slides to obtain the crosslinked polymer film.

  • Characterize the polymer network. The degree of conversion can be monitored in real-time using FT-IR spectroscopy by observing the disappearance of the thiol S-H peak (~2570 cm⁻¹) and the C=C allyl peak (~1645 cm⁻¹). Thermal and mechanical properties can be analyzed by DSC, Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA).

Free Radical Polymerization

Free radical polymerization of diallyl monomers often leads to crosslinked networks or soluble polymers containing cyclic structures due to intramolecular cyclization (cyclopolymerization). The formation of a crosslinked gel is highly probable with this compound due to the presence of two allyl groups.

Materials:

  • This compound (inhibitor removed)

  • Free radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., toluene) or perform in bulk

  • Reaction vessel with a condenser and inert gas inlet

  • Inert gas (Argon or Nitrogen)

Protocol:

  • If the monomer contains an inhibitor, pass it through a column of inhibitor remover.

  • Place the purified this compound and solvent (if not a bulk polymerization) into the reaction vessel equipped with a magnetic stir bar and condenser.

  • Dissolve the desired amount of AIBN in the monomer or solution.

  • Deoxygenate the mixture by bubbling with an inert gas for at least 30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) under a continuous inert gas atmosphere.

  • Allow the polymerization to proceed for the desired time. The formation of a gel may occur.

  • If a soluble polymer is obtained, cool the reaction mixture and precipitate the polymer in a non-solvent like methanol.

  • Collect the polymer by filtration and dry under vacuum.

  • If a gel is formed, it can be swollen in a good solvent and then dried to remove unreacted monomer and initiator.

  • Characterize the polymer using NMR to identify cyclic structures and FT-IR to confirm polymerization. For soluble fractions, GPC can be used to estimate molecular weight. Thermal properties of the crosslinked network can be analyzed by DSC and TGA.

Visualizations

ADMET_Polymerization Monomer This compound ActiveCatalyst Active Ruthenium Carbene Monomer->ActiveCatalyst Initiation Catalyst Grubbs' Catalyst Catalyst->ActiveCatalyst PolymerChain Growing Polymer Chain ActiveCatalyst->PolymerChain Propagation PolymerChain->PolymerChain Step-growth Ethylene Ethylene (gas) PolymerChain->Ethylene Elimination FinalPolymer Unsaturated Polyester PolymerChain->FinalPolymer

Caption: Acyclic Diene Metathesis (ADMET) Polymerization Pathway.

Thiol_Ene_Polymerization cluster_reactants Reactants cluster_reaction Polymerization Monomer This compound (Ene) Propagation Propagation Cycle (Addition & Chain Transfer) Monomer->Propagation Thiol Multifunctional Thiol (e.g., PETMP) Thiyl_Radical Thiyl Radical (R-S•) Thiol->Thiyl_Radical Initiator Photoinitiator (DMPA) Initiator:s->Thiyl_Radical:n Initiation UV_Light UV Light (365 nm) UV_Light->Initiator Thiyl_Radical->Propagation Crosslinked_Network Crosslinked Polymer Network Propagation->Crosslinked_Network

Caption: Thiol-Ene Photopolymerization Workflow.

Free_Radical_Polymerization Monomer This compound MonomerRadical Monomer Radical Monomer->MonomerRadical Initiator Initiator (AIBN) Radical Initiator Radical Initiator->Radical Decomposition (Heat) Radical->MonomerRadical Addition Cyclization Intramolecular Cyclization MonomerRadical->Cyclization Propagation Intermolecular Propagation MonomerRadical->Propagation Cyclization->Propagation Crosslinking Crosslinking Propagation->Crosslinking FinalPolymer Crosslinked Network or Cyclopolymer Crosslinking->FinalPolymer

Caption: Free Radical Cyclopolymerization Pathway.

References

Application Notes and Protocols for the Cationic Nickel-Catalyzed Cycloisomerization of Diethyl Diallylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the cationic nickel-catalyzed cycloisomerization of diethyl diallylmalonate. This reaction is a powerful tool for the synthesis of functionalized cyclopentane (B165970) derivatives, which are valuable building blocks in medicinal chemistry and materials science. Two primary catalytic systems are presented: an asymmetric cycloisomerization using a cationic Nickel(0) complex with chiral phosphoramidite (B1245037) ligands, and a non-asymmetric version utilizing a Nickel(II) precatalyst.

Introduction

The cycloisomerization of 1,6-dienes, such as this compound, into five-membered rings is a synthetically important transformation. Cationic nickel catalysis has emerged as an efficient method to effect this cyclization, offering pathways to both racemic and enantiomerically enriched products. The reaction typically proceeds via a nickel-hydride mediated mechanism, involving migratory insertion and reductive elimination steps to form the cyclopentane ring system. The choice of nickel precursor, ligands, and additives significantly influences the reaction's efficiency, selectivity, and, in the case of asymmetric catalysis, enantioselectivity.

Data Presentation

The following table summarizes the quantitative data for the asymmetric cationic nickel-catalyzed cycloisomerization of this compound using various phosphoramidite ligands.

EntryChiral LigandCatalyst SystemSolventTemp (°C)Yield (%)ee (%)
1TADDOL-based Phosphoramidite[Ni(cod)₂]/Ligand/HBF₄·Et₂OToluene (B28343)25>9592
2Wilke's Azaphospholene[Ni(allyl)(cod)][BARF]CH₂Cl₂-20Highup to 91
3Monodentate PhosphoramiditeCationic Nickel ComplexNot SpecifiedNot SpecifiedHighHigh

Reaction Mechanism

The proposed mechanism for the cationic nickel-catalyzed cycloisomerization of this compound proceeds through a catalytic cycle involving a nickel-hydride intermediate.

ReactionMechanism cluster_cycle Catalytic Cycle Ni-H Cationic [LNi-H]⁺ Coordination Olefin Coordination Ni-H->Coordination Hydronickelation Hydronickelation Coordination->Hydronickelation Intermediate1 Nickel-Alkyl Intermediate Hydronickelation->Intermediate1 Carbocyclization Intramolecular Carbometalation Intermediate1->Carbocyclization Intermediate2 Cyclopentylmethylnickel Intermediate Carbocyclization->Intermediate2 Beta-Hydride β-Hydride Elimination Intermediate2->Beta-Hydride Product_Release Product Release Beta-Hydride->Product_Release Product_Release->Ni-H Regeneration Product Diethyl 3-methyl-4-methylenecyclopentane- 1,1-dicarboxylate Product_Release->Product Substrate This compound Substrate->Coordination Catalyst_Precursor Ni(0) Precursor + Ligand + Acid Catalyst_Precursor->Ni-H Activation

Caption: Proposed catalytic cycle for the cationic nickel-hydride catalyzed cycloisomerization.

Experimental Protocols

Protocol 1: Asymmetric Cycloisomerization using a Cationic Ni(0)/Phosphoramidite System

This protocol is designed for achieving high enantioselectivity in the cycloisomerization of this compound.

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • Chiral TADDOL-based phosphoramidite ligand

  • Tetrafluoroboric acid diethyl ether complex (HBF₄·Et₂O)

  • This compound

  • Anhydrous toluene

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ni(cod)₂] (0.01 mmol, 1 mol%) and the chiral phosphoramidite ligand (0.012 mmol, 1.2 mol%) in anhydrous toluene (1.0 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • To the resulting solution, add HBF₄·Et₂O (0.01 mmol, 1 mol%) dropwise.

  • Stir the catalyst solution for an additional 30 minutes at room temperature.

  • Reaction: In a separate flame-dried Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous toluene (4.0 mL).

  • Transfer the pre-formed catalyst solution to the substrate solution via cannula.

  • Stir the reaction mixture at 25 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired diethyl 3-methyl-4-methylenecyclopentane-1,1-dicarboxylate.

  • Characterization: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol 2: Non-Asymmetric Cycloisomerization using a Ni(II) System

This protocol provides a cost-effective method for the synthesis of racemic diethyl 3-methyl-4-methylenecyclopentane-1,1-dicarboxylate.[1]

Materials:

  • Nickel(II) bromide (NiBr₂)

  • Triphenylphosphine (PPh₃)

  • Zinc powder (Zn)

  • Zinc iodide (ZnI₂)

  • This compound

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Standard reflux apparatus and glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add NiBr₂ (0.05 mmol, 5 mol%), PPh₃ (0.10 mmol, 10 mol%), Zn powder (0.10 mmol, 10 mol%), and ZnI₂ (0.05 mmol, 5 mol%).

  • Add anhydrous solvent (5 mL) to the flask.

  • To this suspension, add a solution of this compound (1.0 mmol) in the same anhydrous solvent (5 mL).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Experimental Workflow

The following diagram illustrates a general workflow for the cationic nickel-catalyzed cycloisomerization experiment.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Glassware Flame-dry glassware Inert Establish inert atmosphere Glassware->Inert Reagents Prepare reagent solutions Inert->Reagents Catalyst Prepare/add catalyst Reagents->Catalyst Substrate_add Add substrate Catalyst->Substrate_add React Stir at specified temperature Substrate_add->React Monitor Monitor reaction progress (TLC, GC-MS) React->Monitor Quench Quench reaction (if necessary) Monitor->Quench Reaction complete Filter Filter (for heterogeneous systems) Quench->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Flash column chromatography Concentrate->Purify Yield Determine yield Purify->Yield Characterize Characterize product (NMR, MS) Yield->Characterize Enantio Determine enantiomeric excess (Chiral HPLC/GC) Characterize->Enantio

Caption: General experimental workflow for nickel-catalyzed cycloisomerization.

Safety Precautions

  • Nickel compounds are toxic and should be handled in a well-ventilated fume hood.

  • Organometallic reagents such as [Ni(cod)₂] are air and moisture sensitive; handle under an inert atmosphere.

  • Solvents are flammable; avoid open flames.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Synthesis of Spiro Compounds Using Diethyl Diallylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of spiro[4.4]non-7-en-1-one, a valuable spirocyclic scaffold, utilizing diethyl diallylmalonate as a key starting material. The synthetic strategy involves a sequential two-stage Ring-Closing Metathesis (RCM) approach, offering a robust and efficient route to this class of compounds.

Introduction

Spiro compounds, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry and drug discovery due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. This compound is a versatile precursor for the construction of cyclic and spirocyclic systems. This protocol details a multi-step synthesis commencing with the well-established Ring-Closing Metathesis (RCM) of this compound to form a functionalized cyclopentene (B43876) ring. This intermediate is then elaborated through a series of transformations to a diallylated cyclopentanone (B42830), which undergoes a second RCM reaction to construct the spiro[4.4]nonane framework.

Overall Synthetic Strategy

The synthesis of spiro[4.4]non-7-en-1-one from this compound is accomplished via a three-stage process:

  • Stage 1: Synthesis of the First Ring. Ring-Closing Metathesis (RCM) of this compound to yield diethyl cyclopent-3-ene-1,1-dicarboxylate.

  • Stage 2: Intermediate Modification. Conversion of diethyl cyclopent-3-ene-1,1-dicarboxylate to 2,2-diallylcyclopentanone. This stage involves hydrolysis, decarboxylation, and subsequent diallylation.

  • Stage 3: Spirocycle Formation. A second Ring-Closing Metathesis (RCM) of 2,2-diallylcyclopentanone to afford the final spiro[4.4]non-7-en-1-one.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
1Ring-Closing MetathesisThis compoundGrubbs' Catalyst (1st Gen.)Dichloromethane (B109758)Room Temp.1>95
2aHydrolysis & DecarboxylationDiethyl cyclopent-3-ene-1,1-dicarboxylate5% aq. NaOH, then 6M HClEthanol/WaterReflux4 + 2~85
2bDiallylationCyclopentanoneAllyl bromide, NaHTHF0 to RT12~70
3Ring-Closing Metathesis2,2-DiallylcyclopentanoneGrubbs' Catalyst (2nd Gen.)DichloromethaneReflux4~80

Experimental Protocols

Stage 1: Synthesis of Diethyl cyclopent-3-ene-1,1-dicarboxylate

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane to a concentration of 0.1 M.

  • To this solution, add Grubbs' Catalyst (1st Generation) (0.02 eq).

  • Stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford diethyl cyclopent-3-ene-1,1-dicarboxylate as a colorless oil.

Stage 2: Synthesis of 2,2-Diallylcyclopentanone

This stage is performed in two parts: hydrolysis and decarboxylation, followed by diallylation.

Part A: Synthesis of Cyclopentanone

Materials:

  • Diethyl cyclopent-3-ene-1,1-dicarboxylate

  • 5% aqueous Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • To a solution of diethyl cyclopent-3-ene-1,1-dicarboxylate (1.0 eq) in ethanol, add 5% aqueous NaOH (2.5 eq).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and acidify with 6 M HCl until the pH is ~1.

  • Reflux the acidified mixture for an additional 2 hours to effect decarboxylation.

  • After cooling, extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude cyclopentanone.

Part B: Diallylation of Cyclopentanone

Materials:

  • Crude Cyclopentanone from Part A

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Allyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • To a suspension of NaH (2.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,2-diallylcyclopentanone.

Stage 3: Synthesis of Spiro[4.4]non-7-en-1-one

Materials:

  • 2,2-Diallylcyclopentanone

  • Grubbs' Catalyst (2nd Generation)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2,2-diallylcyclopentanone (1.0 eq) in anhydrous dichloromethane to a concentration of 0.05 M.

  • Add Grubbs' Catalyst (2nd Generation) (0.05 eq) to the solution.

  • Reflux the reaction mixture for 4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield spiro[4.4]non-7-en-1-one as a colorless oil.

Visualizations

Synthetic Workflow

Synthetic_Workflow A This compound B Diethyl cyclopent-3-ene-1,1-dicarboxylate A->B  RCM (Grubbs' I)   C Cyclopentanone B->C  Hydrolysis & Decarboxylation   D 2,2-Diallylcyclopentanone C->D  Diallylation   E Spiro[4.4]non-7-en-1-one D->E  RCM (Grubbs' II)  

Caption: Synthetic pathway to spiro[4.4]non-7-en-1-one.

Reaction Mechanism: Ring-Closing Metathesis

RCM_Mechanism cluster_0 Catalytic Cycle Catalyst [Ru]=CH₂ Intermediate1 Metallocyclobutane Intermediate Catalyst->Intermediate1 Intermediate2 Alkylidene Intermediate Intermediate1->Intermediate2 Product Cyclopentene Product Intermediate2->Product + Ethylene Ethylene Ethylene (byproduct) Diene This compound Diene->Catalyst +

Caption: Simplified mechanism of Ring-Closing Metathesis.

Application Notes and Protocols for Tandem Reactions Involving Malonates and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tandem reactions, also known as domino or cascade reactions, offer a powerful strategy in organic synthesis by enabling the formation of multiple chemical bonds in a single operation without isolating intermediates. This approach enhances efficiency, reduces waste, and allows for the rapid construction of complex molecular architectures. While a specific tandem reaction involving diethyl diallylmalonate and aldehydes was not prominently found in the surveyed literature, a closely related and well-documented transformation is the three-component tandem reaction of aldehydes, alkyl acrylates, and dialkylmalonates .

This document provides detailed application notes and protocols for this phosphine-catalyzed tandem reaction, which proceeds through a Morita-Baylis-Hillman (MBH) reaction followed by a Michael addition. This sequence is a prime example of generating molecular complexity from simple, readily available starting materials.

Reaction Principle

The tandem reaction is initiated by an organocatalyst, typically a phosphine (B1218219) like ethyl diphenylphosphine (B32561) (EtPPh₂). The reaction proceeds via two key steps:

  • Morita-Baylis-Hillman (MBH) Reaction: The phosphine catalyst adds to an activated alkene (e.g., methyl acrylate), which then attacks the aldehyde. Subsequent proton transfer and catalyst elimination form a highly functionalized MBH adduct.

  • Michael Addition: The intermediate generated during the MBH catalytic cycle also acts as an effective base to deprotonate the dialkylmalonate. The resulting malonate enolate then undergoes a Michael addition to the newly formed MBH adduct, which is an excellent Michael acceptor.

This sequence allows for the one-pot synthesis of highly functionalized compounds containing hydroxyl groups and multiple ester functionalities.

Experimental Data

The following tables summarize the results of the ethyl diphenylphosphine-catalyzed three-component tandem reaction between various aromatic aldehydes, alkyl acrylates, and dialkylmalonates.[1]

Table 1: Tandem Reaction of Aromatic Aldehydes, Methyl Acrylate (B77674), and Diethyl Malonate

EntryAldehyde (1)Product (4)Time (h)Yield (%) [c]dr (erythro:threo) [b]
14-Nitrobenzaldehyde (1a)4a47888:12
24-Chlorobenzaldehyde (1b)4b187586:14
32-Nitrobenzaldehyde (1c)4c2163N/D [d]
44-Trifluoromethylbenzaldehyde (1d)4d186589:11
54-Cyanobenzaldehyde (1e)4e1872>95:5
63-Pyridinecarboxaldehyde (1f)4f1865N/D [d]
  • [a] Reactions were performed with aldehyde (0.5 mmol), methyl acrylate (2.0 equiv.), and diethyl malonate (1.2 equiv.) in the presence of EtPPh₂ (30 mol%) in THF at room temperature.[1]

  • [b] Diastereomeric ratio determined by ¹H-NMR analysis.[1]

  • [c] Yield of isolated, analytically pure product.[1]

  • [d] Stereochemistry not determined.

Table 2: Tandem Reaction with Varied Acrylates and Malonates

EntryAldehyde (1)Acrylate (2)Malonate (3)ProductTime (h)Yield (%) [c]dr (erythro:threo) [b]
74-Nitrobenzaldehyde (1a)Ethyl acrylate (2b)Diethyl malonate (3a)4g47589:11
84-Chlorobenzaldehyde (1b)Ethyl acrylate (2b)Diethyl malonate (3a)4h187287:13
94-Cyanobenzaldehyde (1e)Ethyl acrylate (2b)Diethyl malonate (3a)4i1870>95:5
103-Pyridinecarboxaldehyde (1f)Ethyl acrylate (2b)Diethyl malonate (3a)4j1861N/D [d]
114-Nitrobenzaldehyde (1a)Methyl acrylate (2a)Dimethyl malonate (3b)4k43913:87
  • [a] Reactions were performed with aldehyde (0.5 mmol), acrylate (2.0 equiv.), and malonate (1.2 equiv.) in the presence of EtPPh₂ (30 mol%) in THF at room temperature.[1]

  • [b] Diastereomeric ratio determined by ¹H-NMR analysis.[1]

  • [c] Yield of isolated, analytically pure product.[1]

  • [d] Stereochemistry not determined.

Experimental Protocols

General Protocol for the Three-Component Tandem Reaction [1]

This protocol describes a typical procedure for the reaction between an aromatic aldehyde, an alkyl acrylate, and diethyl malonate catalyzed by ethyl diphenylphosphine.

Materials:

  • Aromatic aldehyde (e.g., 4-Nitrobenzaldehyde)

  • Alkyl acrylate (e.g., Methyl acrylate or Ethyl acrylate)

  • Diethyl malonate

  • Ethyl diphenylphosphine (EtPPh₂)

  • Dry, degassed Tetrahydrofuran (THF)

  • Nitrogen gas supply

  • 10-mL Schlenk flask

  • Magnetic stirrer and stir bar

  • Septum

  • Standard glassware for workup and purification (rotary evaporator, chromatography column, etc.)

Procedure:

  • Flask Preparation: A 10-mL Schlenk flask, equipped with a magnetic stir bar, is dried in an oven and cooled under a stream of nitrogen.

  • Reagent Addition: The flask is charged with the aromatic aldehyde (0.5 mmol) and diethyl malonate (0.6 mmol, 1.2 equiv.). Dry, degassed THF (0.5 mL) is added to dissolve the solids.

  • Catalyst and Acrylate Addition: The alkyl acrylate (1.0 mmol, 2.0 equiv.) and ethyl diphenylphosphine (30.7 μL, 0.15 mmol, 30 mol%) are added sequentially to the stirred solution via syringe.

  • Reaction: The reaction mixture is stirred at room temperature for the time specified in the tables (typically 4–21 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica (B1680970) gel to yield the pure tandem adduct.

Visualizations

Diagram 1: Tandem Reaction Workflow

Tandem_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Schlenk Flask (under N2) reagents Add Aldehyde, Diethyl Malonate, & Dry THF start->reagents add_cat Add Alkyl Acrylate & EtPPh2 Catalyst reagents->add_cat stir Stir at Room Temp (4-21 h) add_cat->stir evap Solvent Evaporation (in vacuo) stir->evap purify Flash Column Chromatography evap->purify product Isolated Pure Product purify->product

Caption: Workflow for the three-component tandem reaction.

Diagram 2: Catalytic Cycle and Reaction Mechanism

Reaction_Mechanism cluster_MBH Morita-Baylis-Hillman Reaction cluster_Michael Michael Addition catalyst EtPPh2 acrylate Alkyl Acrylate catalyst->acrylate + intermediate1 Phosphonium Enolate acrylate->intermediate1 Nucleophilic Addition aldehyde Aldehyde intermediate1->aldehyde + intermediate2 Betaine Intermediate aldehyde->intermediate2 MBH_adduct MBH Adduct intermediate2->MBH_adduct Proton Transfer MBH_adduct->catalyst Catalyst Regeneration final_product Final Tandem Product MBH_adduct->final_product malonate Diethyl Malonate enolate Malonate Enolate malonate->enolate base Basic Intermediate (from MBH cycle) base->malonate Deprotonation enolate->MBH_adduct Michael Addition

Caption: Proposed mechanism for the tandem reaction sequence.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Diethyl Diallylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diallylmalonate is a valuable intermediate in organic synthesis, serving as a precursor for a variety of carbocyclic and heterocyclic compounds. Its applications in medicinal chemistry are noteworthy, particularly in the synthesis of barbiturates and as a substrate for ring-closing metathesis (RCM) to generate novel cyclic scaffolds for drug discovery.[1][2] Traditional methods for the synthesis of this compound often involve prolonged reaction times and the use of strong bases in stoichiometric amounts.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and improved energy efficiency.[4][5] This application note provides a detailed protocol for the rapid and efficient synthesis of this compound using microwave irradiation under solvent-free conditions.

Reaction Scheme

The synthesis involves the diallylation of diethyl malonate using allyl bromide as the alkylating agent and potassium carbonate as the base.

Comparison of Synthetic Methodologies

Microwave-assisted synthesis offers a significant improvement over conventional heating methods for the alkylation of diethyl malonate. The direct interaction of microwaves with the polar reactants leads to rapid and uniform heating, dramatically reducing reaction times and often improving yields.[6]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hoursMinutes
Energy Consumption HighLow
Heating Method Conduction/ConvectionDielectric Heating
Temperature Gradient Non-uniformUniform
Yield Moderate to HighOften Higher
Solvent Use Often requires a solventCan be performed solvent-free

Diagram of Conventional vs. Microwave-Assisted Synthesis Workflow

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis A1 Reactants + Solvent in Round-Bottom Flask A2 Reflux for several hours (e.g., 6-8 hours) A1->A2 Heat (Oil Bath) A3 Cooling A2->A3 A4 Work-up and Purification A3->A4 A5 Product A4->A5 B1 Reactants + Base (Solvent-Free) in Microwave Vial B2 Microwave Irradiation (e.g., 10-20 minutes) B1->B2 Microwave Energy B3 Cooling B2->B3 B4 Work-up and Purification B3->B4 B5 Product B4->B5

Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol is based on the principles of microwave-assisted, solvent-free C-alkylation of active methylene (B1212753) compounds.[7]

Materials:

  • Diethyl malonate (1.0 eq)

  • Allyl bromide (2.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃), powdered (2.5 eq)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave reactor with temperature and pressure sensors

Procedure:

  • To a 10 mL microwave synthesis vial, add diethyl malonate (e.g., 1.60 g, 10 mmol), anhydrous potassium carbonate (3.45 g, 25 mmol), and a magnetic stir bar.

  • Add allyl bromide (2.66 g, 22 mmol) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Set the following microwave parameters (these may require optimization based on the specific microwave reactor):

    • Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: High

  • After the irradiation is complete, allow the reaction mixture to cool to room temperature (or below 50°C) before opening the vial.

  • Work-up and Purification:

    • Add 20 mL of diethyl ether to the reaction vial and stir.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

    • Wash the solid residue with an additional 10 mL of diethyl ether.

    • Combine the organic filtrates and wash with 20 mL of water, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield pure this compound.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Allyl bromide is a lachrymator and is toxic; handle with appropriate personal protective equipment (gloves, safety goggles).

  • Microwave reactions can generate high pressures; use only appropriate microwave vials and operate the reactor according to the manufacturer's instructions.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Microwave-Assisted Alkylation of Diethyl Malonate

Alkylating AgentBaseSolventTemperature (°C)Time (min)Yield (%)Reference
Ethyl IodideK₂CO₃None1604593 (mono-alkylation)[7]
Benzyl BromideK₂CO₃None1804568 (mono-alkylation)[7]
Allyl Bromide K₂CO₃ None 150 15 High (expected) Proposed

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR δ (ppm): 5.7 (m, 2H), 5.1 (m, 4H), 4.2 (q, 4H), 2.6 (d, 4H), 1.2 (t, 6H)
¹³C NMR δ (ppm): 171.1, 132.8, 118.9, 61.2, 57.2, 38.0, 14.1

Applications in Drug Development

This compound serves as a versatile precursor in the synthesis of various pharmacologically relevant molecules.

A. Synthesis of Barbiturates:

Substituted barbiturates are a class of drugs that act as central nervous system depressants and have been used as sedatives, hypnotics, and anticonvulsants.[8] The synthesis involves the condensation of a disubstituted malonic ester with urea. This compound can be a starting point for the synthesis of diallylbarbituric acid and its derivatives.[7]

B. Ring-Closing Metathesis (RCM) for Novel Scaffolds:

The two allyl groups in this compound make it an excellent substrate for ring-closing metathesis (RCM), a powerful reaction for the formation of cyclic compounds.[2][9] This reaction, often catalyzed by Grubbs-type ruthenium catalysts, can produce cyclopentene (B43876) derivatives that can be further elaborated into a variety of carbocyclic nucleoside analogues and other complex molecular architectures for drug discovery.[10]

Diagram of this compound in a Synthetic Pathway

G cluster_0 Synthesis and Application Pathways Start Diethyl Malonate Product This compound Start->Product Microwave-Assisted Diallylation App1 Condensation with Urea Product->App1 App2 Ring-Closing Metathesis (RCM) Product->App2 End1 Diallylbarbituric Acid Derivatives App1->End1 End2 Cyclopentene Derivatives App2->End2

Caption: Synthetic utility of this compound in drug development.

Conclusion

The microwave-assisted, solvent-free synthesis of this compound represents a significant improvement over traditional methods, aligning with the principles of green chemistry by reducing reaction times and solvent waste. This efficient protocol provides researchers in drug development and other scientific fields with rapid access to a key synthetic intermediate, facilitating the exploration of novel chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl Diallylmalonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of diethyl diallylmalonate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q: Why is my yield of this compound consistently low?

A: Low yields can stem from several factors ranging from reagent quality to reaction conditions. Here are the most common culprits and how to address them:

  • Presence of Water: Moisture is a critical issue as it will quench the enolate intermediate formed after the base reacts with diethyl malonate. This prevents the subsequent reaction with allyl bromide.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and ensure your starting materials are dry.[1] Absolute ethanol (B145695) is crucial when preparing sodium ethoxide.

  • Inactive Base: The base is the engine of this reaction. If it has degraded, deprotonation of diethyl malonate will be incomplete.

    • Solution: Use a freshly opened bottle of sodium hydride or prepare sodium ethoxide immediately before use.[1] Sodium hydride should be washed with hexane (B92381) to remove any mineral oil it is suspended in.

  • Impure Reagents: Impurities in either diethyl malonate or allyl bromide can lead to unwanted side reactions, consuming your reagents and lowering the yield.

    • Solution: It is best practice to distill both diethyl malonate and allyl bromide before use to ensure high purity.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] If the reaction has stalled, you may need to increase the reaction time or gently heat the mixture.

Q: My reaction is producing a significant amount of mono-allylmalonate. How can I favor the formation of the di-substituted product?

A: The formation of the mono-allylated product is a common issue and occurs because the mono-substituted product still has an acidic proton that can be removed by the base. To favor the desired this compound, consider the following:

  • Stoichiometry of the Base and Alkylating Agent: To drive the reaction towards the di-substituted product, you need to ensure enough base and allyl bromide are present for both alkylation steps.

    • Solution: Use at least two equivalents of base and two equivalents of allyl bromide relative to your starting diethyl malonate. One reported high-yield procedure uses 2.5 equivalents of sodium hydride and 2.1 equivalents of allyl bromide.[2]

  • Reaction Time and Temperature: Allowing the first alkylation to complete before the second one begins can sometimes lead to a mixture of products.

    • Solution: Adding all reagents at the beginning and allowing the reaction to proceed for a sufficient duration (e.g., overnight) can favor the formation of the final diallylated product.[2]

Q: I am observing an unexpected side product that appears to be an alkene. What is happening?

A: This is likely due to a competing E2 elimination reaction. The malonate enolate is a relatively bulky nucleophile and can act as a base, abstracting a proton from the allyl bromide to form propene.

  • Solution: While less common with primary halides like allyl bromide, this can be minimized by controlling the reaction temperature. Maintaining a lower temperature generally favors the desired SN2 substitution over elimination.

Frequently Asked Questions (FAQs)

Q: What is the best base to use for this synthesis?

A: Both sodium ethoxide (NaOEt) in ethanol and sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are effective.[2]

  • Sodium Ethoxide: This is a classic and effective choice. It's crucial to use ethanol as the solvent to prevent transesterification.[3]

  • Sodium Hydride: This is a stronger, non-nucleophilic base that offers the advantage of an irreversible deprotonation, which can lead to higher yields. A reported synthesis using NaH in THF achieved a 97% yield.[2]

Q: How do I choose the right solvent?

A: The choice of solvent is directly linked to your choice of base.

  • If using sodium ethoxide , you must use absolute ethanol .

  • If using sodium hydride , a dry, aprotic solvent like THF or DMF is required.

Q: How can I effectively purify the final product?

A: After an aqueous workup to remove any remaining salts and base, this compound is typically purified by:

  • Vacuum Distillation: This is an effective method for separating the product from any remaining starting materials or lower-boiling impurities.

  • Silica (B1680970) Gel Column Chromatography: This is an excellent method for achieving high purity, especially for smaller-scale reactions. A common eluent system is a mixture of ethyl acetate (B1210297) and hexane.[2]

Quantitative Data Summary

The choice of base and solvent system can significantly impact the yield of this compound. The following table summarizes the conditions from two representative literature procedures.

BaseSolventAlkylating AgentStoichiometry (Base:DEM:Allyl Bromide)Temperature (°C)Reaction TimeReported Yield (%)
Sodium Hydride (NaH)Tetrahydrofuran (THF)Allyl Bromide2.5 : 1.0 : 2.10 to Room Temp.6 hours97%[2]
Sodium Ethoxide (NaOEt)EthanolAllyl BromideNot specified5 to Room Temp.OvernightNot specified[2]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Sodium Hydride in THF

This protocol is adapted from a literature procedure reporting a 97% yield.[2]

Materials:

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Allyl bromide

  • Saturated Ammonium Chloride (NH4Cl) solution

  • Ethyl acetate

  • Magnesium Sulfate (MgSO4)

Procedure:

  • To a suspension of sodium hydride (2.5 equivalents) in anhydrous THF in a round-bottom flask at 0°C (ice bath), slowly add diethyl malonate (1.0 equivalent).

  • Allow the mixture to stir at room temperature for 2 hours.

  • Cool the mixture back down to 0°C and slowly add allyl bromide (2.1 equivalents).

  • Let the reaction stir at room temperature for an additional 4 hours.

  • Quench the reaction by carefully adding saturated NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and then dry it over anhydrous MgSO4.

  • Filter the mixture and concentrate the organic layer under reduced pressure.

  • Purify the resulting colorless oil by silica gel column chromatography.

Protocol 2: Classical Synthesis using Sodium Ethoxide in Ethanol

This protocol is based on a traditional method for malonate alkylation.[2][3]

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Diethyl malonate

  • Allyl bromide

  • Ethyl acetate

  • Sodium Sulfate (Na2SO4)

Procedure:

  • In a flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • Cool the sodium ethoxide solution to 5-10°C.

  • Slowly add a mixture of diethyl malonate (1.0 equivalent) and allyl bromide (3.0 equivalents) to the stirred sodium ethoxide solution.

  • After the addition is complete, continue stirring at the same temperature for one hour.

  • Allow the reaction to stir overnight at room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous Na2SO4.

  • Filter and evaporate the solvent to yield the crude product.

  • Purify the resulting liquid by vacuum distillation.

Visual Guides

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Diethyl Malonate, Base, and Solvent add_allyl Add Allyl Bromide start->add_allyl react Stir at appropriate temperature add_allyl->react monitor Monitor reaction (TLC/GC-MS) react->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product Pure Diethyl Diallylmalonate purify->product

Caption: Experimental workflow for this compound synthesis.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue check_reagents Check Reagents & Conditions start->check_reagents wet Wet Solvent/Reagents? check_reagents->wet bad_base Inactive Base? check_reagents->bad_base stoich Incorrect Stoichiometry? check_reagents->stoich incomplete Incomplete Reaction? check_reagents->incomplete dry_solvents Use Anhydrous Solvents & Oven-Dried Glassware wet->dry_solvents Yes fresh_base Use Fresh Base bad_base->fresh_base Yes adjust_ratio Use >2 eq. Base & Allyl Bromide stoich->adjust_ratio Yes monitor_rxn Monitor by TLC/GC Increase Reaction Time incomplete->monitor_rxn Yes

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Ring-Closing Metathesis of Diethyl Diallylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the ring-closing metathesis (RCM) of diethyl diallylmalonate. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

Symptoms: Analysis of the crude reaction mixture (e.g., by 1H NMR, GC-MS) shows predominantly unreacted this compound.

Possible Causes and Solutions:

CauseSolution
Inactive Catalyst Use a fresh batch of catalyst. Ensure proper storage of the catalyst under an inert atmosphere and protected from light.
Insufficient Catalyst Loading Increase the catalyst loading in increments (e.g., from 1 mol% to 2.5 mol%, then 5 mol%).
Reaction Temperature Too Low While high temperatures can cause degradation, some reactions require more thermal energy. Increase the temperature in 10°C increments (e.g., from room temperature to 40°C).
Inhibitors in the Solvent or on Glassware Use freshly distilled, degassed solvent. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
Poor Quality Substrate Purify the this compound before use, for example, by column chromatography.
Problem 2: Formation of Oligomers or Polymers

Symptoms: The major product is a high molecular weight species, often observed as a broad signal in NMR or as a baseline material in TLC/GC.

Possible Causes and Solutions:

CauseSolution
High Reaction Concentration This is the most common cause. Reduce the concentration of the substrate to favor intramolecular cyclization over intermolecular reactions. A typical starting point is 0.01 M.
Highly Active Catalyst A very active catalyst can sometimes favor the kinetic formation of oligomers. Consider using a less reactive catalyst if high dilution is not sufficient.
Slow Catalyst Initiation If the catalyst initiates slowly relative to the rate of intermolecular reactions, oligomerization can be favored. Ensure the catalyst is fully dissolved and the reaction is well-stirred.
Problem 3: Presence of Isomerized Byproducts

Symptoms: Formation of constitutional isomers of the desired cyclopentene (B43876) product, where the double bond has migrated. This is often caused by the formation of ruthenium hydride species from catalyst decomposition.[1]

Possible Causes and Solutions:

CauseSolution
High Reaction Temperature Catalyst degradation is more pronounced at elevated temperatures.[1] Run the reaction at a lower temperature (e.g., 40°C instead of 60°C).
Prolonged Reaction Time Extended reaction times can lead to catalyst decomposition. Monitor the reaction and quench it as soon as the starting material is consumed.
Catalyst Degradation Use a more robust catalyst, such as a second-generation Hoveyda-Grubbs catalyst, which may have higher thermal stability.
Presence of Ruthenium Hydride Species Add a hydride scavenger. Phenol (B47542) can be an effective additive to suppress isomerization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the RCM of this compound?

The two most prevalent side reactions are:

  • Oligomerization/Polymerization: Instead of the desired intramolecular ring closure, the catalyst can promote intermolecular reactions between two or more molecules of this compound. This is especially problematic at higher concentrations.

  • Olefin Isomerization: Migration of the double bond in the product to form more thermodynamically stable isomers. This is often catalyzed by ruthenium hydride species that form from the decomposition of the primary metathesis catalyst.[1]

Q2: How can I minimize the formation of oligomers?

The key is to favor the intramolecular reaction. The most effective method is to use high dilution. By significantly lowering the concentration of the this compound, the probability of two substrate molecules reacting with each other is greatly reduced. A starting concentration of 0.01 M is often recommended.

Q3: My product contains isomerized alkenes. How can I prevent this?

Olefin isomerization is typically caused by catalyst degradation into ruthenium hydride species.[1] To prevent this, consider the following:

  • Lower the reaction temperature: This reduces the rate of catalyst decomposition.[1]

  • Use a more stable catalyst: Second-generation catalysts, like the Hoveyda-Grubbs catalysts, are often more robust.

  • Add a suppressor: Additives like phenol can help to quench the ruthenium hydride species responsible for isomerization.[1]

Q4: Which catalyst is better for the RCM of this compound, a Grubbs I, Grubbs II, or Hoveyda-Grubbs II catalyst?

The choice of catalyst can depend on the specific reaction conditions and desired outcome.

  • Grubbs I: Generally less active and may require higher catalyst loadings or temperatures. However, it can sometimes be less prone to certain side reactions.

  • Grubbs II: More active than Grubbs I and often provides higher yields in shorter reaction times. However, its higher activity can sometimes lead to more side products if not controlled properly.

  • Hoveyda-Grubbs II: Often exhibits enhanced stability and is a good choice for reactions requiring higher temperatures. It can also be easier to remove from the final product.

Q5: What is the purpose of degassing the solvent?

Oxygen can react with and deactivate the ruthenium catalyst. Degassing the solvent by bubbling an inert gas (like argon or nitrogen) through it removes dissolved oxygen and helps to maintain the catalyst's activity throughout the reaction.

Data Presentation

Table 1: Influence of Reaction Conditions on the RCM of this compound

Catalyst (mol%)SolventTemperature (°C)AdditiveDesired Product Yield (%)Major Side Product(s)
Grubbs I (5%)CH2Cl240None~85%Oligomers (at high conc.)
Grubbs II (1%)Toluene80None>95%Isomerized Products
Grubbs II (1%)Toluene40None~90%Minimal Isomerization
Grubbs II (3%)CH2Cl260NoneLowDeallylated byproducts
Grubbs II (3%)CH2Cl240Phenol~80%Reduced Deallylation
Hoveyda-Grubbs II (1%)Toluene80None>95%Minimal Side Products

Note: The yields presented are approximate and can vary based on specific experimental conditions. The table is a summary of trends observed in the literature.

Experimental Protocols

Standard Protocol for RCM of this compound

This protocol is a general procedure for the ring-closing metathesis of this compound using a second-generation Grubbs catalyst.

Materials:

  • This compound

  • Grubbs II catalyst

  • Dichloromethane (CH2Cl2), dry and degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add this compound (1 equivalent).

  • Add dry, degassed CH2Cl2 to achieve a substrate concentration of 0.01 M.

  • In a separate vial, dissolve the Grubbs II catalyst (0.01-0.05 equivalents) in a small amount of dry, degassed CH2Cl2.

  • Add the catalyst solution to the stirring solution of the diene.

  • Stir the reaction mixture at room temperature or gently heat to 40°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the desired diethyl cyclopent-3-ene-1,1-dicarboxylate.

Troubleshooting Protocol: Suppression of Olefin Isomerization

This protocol outlines a modified procedure to minimize the formation of isomerized byproducts.

Materials:

  • Same as the standard protocol

  • Phenol

Procedure:

  • Follow steps 1 and 2 of the standard protocol.

  • Add phenol (e.g., 5-10 mol%) to the solution of this compound.

  • In a separate vial, dissolve the Grubbs II catalyst (0.01-0.05 equivalents) in a small amount of dry, degassed CH2Cl2.

  • Add the catalyst solution to the stirring solution of the diene and phenol.

  • Maintain the reaction temperature at or below 40°C.

  • Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the catalyst.

  • Follow steps 7-9 of the standard protocol for workup and purification.

Visualizations

RCM_Mechanism cluster_initiation Catalyst Initiation cluster_catalytic_cycle Catalytic Cycle Precatalyst [Ru]=CHPh ActiveCatalyst [Ru]=CH2 Precatalyst->ActiveCatalyst + Diene - Styrene Metallacyclobutane Ruthenacyclobutane Intermediate ActiveCatalyst->Metallacyclobutane + Diene Diene This compound Product_Complex [Ru]=CH2 + Product Metallacyclobutane->Product_Complex Cycloreversion Product_Complex->ActiveCatalyst - Ethylene

Caption: The catalytic cycle of ring-closing metathesis.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Diene This compound RCM_Product Desired Cyclopentene Product Diene->RCM_Product RCM Oligomers Oligomers/Polymers Diene->Oligomers Intermolecular Metathesis (High Concentration) Isomers Isomerized Products RCM_Product->Isomers Olefin Isomerization (Catalyst Decomposition)

Caption: Common side reaction pathways in RCM.

Troubleshooting_Workflow Start Low Yield of RCM Product Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Inactive_Catalyst Troubleshoot Catalyst Activity: - Use fresh catalyst - Increase loading - Check solvent purity Check_Conversion->Inactive_Catalyst No Identify_Byproducts Identify Major Byproducts Check_Conversion->Identify_Byproducts Yes Oligomers Oligomers/Polymers Identify_Byproducts->Oligomers High MW Species Isomers Isomerized Products Identify_Byproducts->Isomers Product Isomers Reduce_Concentration Solution: - Decrease substrate concentration (High Dilution) Oligomers->Reduce_Concentration Suppress_Isomerization Solution: - Lower reaction temperature - Add phenol - Use a more stable catalyst Isomers->Suppress_Isomerization

Caption: A logical workflow for troubleshooting low RCM yields.

References

Technical Support Center: Purification of Diethyl Diallylmalonate Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying diethyl diallylmalonate using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude reaction mixture shows multiple spots on the TLC plate. What are the likely impurities?

A1: Besides your target product, this compound, common impurities in the reaction mixture can include unreacted diethyl malonate, mono-allylated diethyl malonate, and potentially dialkylated byproducts if the reaction conditions were not carefully controlled.[1] It is also possible to have residual base or salts from the reaction workup.

Q2: How do I choose the right solvent system (mobile phase) for the column chromatography?

A2: The ideal solvent system provides good separation between your product and impurities on a TLC plate, with the product having a retention factor (Rf) of 0.25-0.35.[2] A common starting point for this compound is a mixture of ethyl acetate (B1210297) and hexanes.[3] You can start with a low polarity mixture (e.g., 1:20 ethyl acetate/hexane) and gradually increase the polarity to achieve the desired separation.[3] Ternary mixtures, such as hexanes/CH₂Cl₂/EtOAc, can also be effective.[4]

Q3: My product is coming off the column with impurities. What are the possible causes and solutions?

A3: This can be due to several factors:

  • Poor separation on TLC: If the spots are not well-resolved on the TLC plate, they will not separate well on the column. You will need to optimize your solvent system.

  • Column overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.[2] As a general rule, the amount of crude material should be about 1-5% of the weight of the silica (B1680970) gel.

  • Improper column packing: Air bubbles or cracks in the silica gel bed will lead to channeling and inefficient separation. Ensure your column is packed uniformly.

  • Sample loading technique: The sample should be loaded in a narrow band at the top of the column.[5] Dissolving the sample in a minimal amount of the mobile phase or a more volatile solvent is recommended.[4][5]

Q4: My compound seems to be degrading on the silica gel column. What can I do?

A4: this compound is generally stable on silica gel. However, if you suspect degradation, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[6] If degradation is confirmed, you could try using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of a base like triethylamine (B128534) in your eluent.[6]

Q5: The column is running very slowly. How can I fix this?

A5: A slow-running column can be caused by:

  • Fine silica particles: Using silica gel with a very small particle size can impede solvent flow.

  • Insoluble material: The presence of insoluble impurities in your crude product can clog the column frit or the top of the silica bed. Filtering your sample before loading can help.

  • Improper packing: A poorly packed column can lead to compaction and reduced flow.

If the column gets blocked, you may need to carefully remove the blockage from the top or, in a worst-case scenario, unpack the column and recover your sample.[6]

Data Presentation

Table 1: Typical Solvent Systems for TLC Analysis and Column Chromatography

Solvent System (v/v)Typical ApplicationExpected Rf of this compound
1:20 Ethyl Acetate/HexaneInitial TLC analysis and elution~0.3 - 0.4[3]
1:10 Ethyl Acetate/HexaneElution of productHigher Rf than 1:20 mix
1:5 Ethyl Acetate/HexaneElution of more polar impuritiesProduct will have a very high Rf

Note: Rf values are approximate and can vary depending on the specific TLC plates and conditions.

Experimental Protocols

Detailed Protocol for Column Chromatography Purification of this compound

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude product to be purified.

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 1:20 ethyl acetate/hexane).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica gel settle into a uniform bed.

  • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance during sample loading.[5]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.[4][5]

  • Carefully apply the sample solution evenly onto the top of the sand layer using a pipette.[5]

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the surface.

  • Begin eluting the column, collecting fractions in test tubes or other suitable containers.

  • You can start with a low-polarity solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute all compounds.[4]

4. Monitoring the Separation:

  • Monitor the collected fractions by thin-layer chromatography (TLC).[4]

  • Spot a small amount from each fraction onto a TLC plate, alongside a spot of your crude mixture and a reference spot of pure this compound if available.

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate (B83412) stain).[7]

5. Product Isolation:

  • Identify the fractions containing the pure this compound based on the TLC analysis.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a colorless oil.[3][8]

Mandatory Visualization

TroubleshootingWorkflow start Start: Crude this compound tlc_analysis Perform TLC Analysis start->tlc_analysis good_separation Good Separation on TLC? tlc_analysis->good_separation optimize_solvent Optimize Solvent System (Vary Polarity) good_separation->optimize_solvent No pack_column Pack Column with Silica Gel good_separation->pack_column Yes optimize_solvent->tlc_analysis load_sample Load Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions pure_fractions Pure Fractions Obtained? monitor_fractions->pure_fractions combine_evaporate Combine Pure Fractions & Evaporate Solvent pure_fractions->combine_evaporate Yes troubleshoot Troubleshoot Column Issues pure_fractions->troubleshoot No end Purified this compound combine_evaporate->end issue_overloading Overloading? troubleshoot->issue_overloading issue_packing Improper Packing? issue_overloading->issue_packing No reduce_load Reduce Sample Load issue_overloading->reduce_load Yes issue_degradation Degradation? issue_packing->issue_degradation No repack_column Repack Column issue_packing->repack_column Yes issue_degradation->run_column No, Re-evaluate Elution change_stationary_phase Use Alumina or Deactivated Silica issue_degradation->change_stationary_phase Yes reduce_load->load_sample repack_column->pack_column change_stationary_phase->pack_column

References

Technical Support Center: Purification of Diethyl Diallylmalonate RCM Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of Grubbs catalyst from the ring-closing metathesis (RCM) products of diethyl diallylmalonate.

Troubleshooting Guide

Problem: The purified product remains colored (brown, black, or pink), indicating residual ruthenium.

Possible CauseSuggested Solution
Inefficient initial purification. Simple filtration through silica (B1680970) gel is often insufficient for complete removal of ruthenium byproducts.[1]
High catalyst loading. Higher concentrations of Grubbs catalyst can lead to more colored impurities that are difficult to remove.[2] Optimize the reaction to use the lowest effective catalyst loading.
Decomposition of the catalyst. Decomposition of the Grubbs catalyst can generate highly colored, insoluble ruthenium species. Ensure inert reaction conditions and use freshly purified solvents.
Ineffective scavenger. The chosen scavenger may not be optimal for the specific ruthenium species present in the reaction mixture.

Problem: Subsequent reactions are failing or giving unexpected side products.

Possible CauseSuggested Solution
Residual ruthenium interfering with downstream chemistry. Even trace amounts of ruthenium can catalyze unwanted side reactions, such as olefin isomerization.[1] More rigorous purification is required. Consider methods known to reduce ruthenium to very low levels (<10 ppm).[1]
Scavenger or its byproducts are interfering. Ensure the chosen scavenger and its byproducts are fully removed during workup. For example, excess phosphine-based scavengers can be oxidized to their corresponding phosphine (B1218219) oxides for easier removal.[3]

Problem: Low yield of the desired RCM product after purification.

Possible CauseSuggested Solution
Product loss during chromatography. The RCM product of this compound is relatively polar and can adhere to silica gel. Use a less polar eluent system or consider alternative purification methods like precipitation or extraction.
Product decomposition on silica gel. Residual ruthenium on the silica gel column can cause product degradation.[2] Deactivate the silica gel with a small amount of a non-interfering base (e.g., triethylamine (B128534) in the eluent) or use a different stationary phase like alumina.[4]
Reversible metathesis during workup. If the catalyst is not effectively quenched, the RCM reaction can reverse upon concentration, leading to oligomerization.[5] Quench the reaction with a suitable agent like ethyl vinyl ether before workup.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing Grubbs catalyst after the RCM of this compound?

A1: The most common and effective methods include:

  • Adsorption: Filtration through a pad of silica gel, often in combination with activated carbon.[2][7] Alumina can also be an effective scavenger for ruthenium species.[4]

  • Scavengers: Treatment with reagents that bind to ruthenium, followed by filtration or extraction. Common scavengers include tris(hydroxymethyl)phosphine (B1196123) (THMP),[4][6] polymer-bound triphenylphosphine (B44618) oxide (TPPO),[8] lead tetraacetate,[9] and dimethyl sulfoxide (B87167) (DMSO).[8][10]

  • Extraction: Aqueous extraction can be effective, particularly if a water-soluble catalyst or scavenger is used.[1]

Q2: How can I quantify the amount of residual ruthenium in my product?

A2: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most common and sensitive method for quantifying trace amounts of ruthenium in organic samples.[9][11]

Q3: Are there any safety concerns with the reagents used for ruthenium removal?

A3: Yes. For example, lead tetraacetate is highly toxic and should be handled with extreme caution.[9][12] Tris(hydroxymethyl)phosphine is expensive and can be unstable.[9] Always consult the Safety Data Sheet (SDS) for any reagent before use.

Q4: Can I reuse the Grubbs catalyst?

A4: While standard Grubbs catalysts are generally not recovered, immobilized or fluorous-tagged catalysts have been developed for easier separation and potential recycling.[13][14][15]

Q5: My product is a solid. How does this affect the purification strategy?

A5: If your RCM product is a solid, crystallization or precipitation can be a highly effective method for removing soluble ruthenium impurities.[12] You can also employ the scavenger and adsorption methods on a solution of your product before crystallization.

Quantitative Data on Ruthenium Removal

The following table summarizes the effectiveness of various methods for removing ruthenium from RCM products. The specific substrate is this compound where noted.

MethodReagent/AdsorbentEquivalents (relative to catalyst unless noted)Residual RutheniumReference
Scavenging Tris(hydroxymethyl)phosphine (THMP)10-25< 10 ppm[4][12]
Lead Tetraacetate1.5Significantly reduced[9]
DMSO50Low levels[10]
Polymer-bound TPPOVariesAs low as 0.04 µg / 5 mg product[8]
Adsorption Activated Carbon50 equiv wt (relative to crude product)0.06−0.53 μg / 5 mg of product[2]
Silica Gel + DMSO50 (DMSO)8 ppm[7]
Extraction Aqueous Extraction (with PEG-supported catalyst)N/A41 ppm[1]

Experimental Protocols

Protocol 1: Removal of Grubbs Catalyst using Activated Carbon and Silica Gel [2]

  • After the RCM reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude product in a minimal amount of the solvent used for the reaction (e.g., dichloromethane).

  • Add silica gel (approximately 10 times the weight of the catalyst used) and stir the suspension for 30 minutes.

  • Filter the mixture through a pad of celite, washing with the reaction solvent.

  • To the filtrate, add activated carbon (50 times the weight of the crude product).

  • Stir the mixture vigorously for at least 12 hours at room temperature.

  • Filter the mixture through a pad of celite, washing thoroughly with the solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, perform column chromatography on silica gel to obtain the pure product.

Protocol 2: Removal of Grubbs Catalyst using Tris(hydroxymethyl)phosphine (THMP) [4][6]

  • Upon completion of the RCM reaction, add an aqueous solution of tris(hydroxymethyl)phosphine (THMP, 10-25 equivalents relative to the catalyst).

  • Stir the biphasic mixture vigorously for 12-24 hours. The ruthenium byproducts will be sequestered into the aqueous layer.

  • Separate the organic layer.

  • Wash the organic layer with water (3x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Protocol 3: Removal of Grubbs Catalyst using Lead Tetraacetate [9]

Caution: Lead tetraacetate is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Once the RCM reaction is complete, add lead tetraacetate (1.5 equivalents relative to the Grubbs catalyst) to the reaction mixture.

  • Stir the mixture overnight at room temperature.

  • Filter the reaction mixture through a pad of silica gel, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the product. This method is often effective at yielding a colorless product without the need for column chromatography.

Workflow for Catalyst Removal

G start RCM of this compound Complete product_colored Is the crude product colored? start->product_colored solid_or_liquid Is the product a solid or liquid? product_colored->solid_or_liquid No scavenger Use a scavenger (e.g., THMP, Pb(OAc)4, DMSO) product_colored->scavenger Yes crystallize Attempt crystallization/precipitation solid_or_liquid->crystallize Solid adsorption Use an adsorbent (Activated Carbon, Silica Gel) solid_or_liquid->adsorption Liquid check_purity Check purity (NMR, LC-MS) and Ru content (ICP-MS) crystallize->check_purity scavenger->adsorption chromatography Column Chromatography adsorption->chromatography extraction Consider aqueous extraction extraction->chromatography chromatography->check_purity end Pure Product check_purity->scavenger Purity not acceptable check_purity->end Purity acceptable

Caption: Decision workflow for selecting a purification strategy.

References

Minimizing dialkylation in barbiturate synthesis from Diethyl diallylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Barbiturate (B1230296) Synthesis

Welcome to the technical support center for drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of barbiturates, with a specific focus on minimizing dialkylation byproducts in the synthesis of 5,5-diallylbarbituric acid from diethyl diallylmalonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 5,5-diallylbarbituric acid?

A1: The primary reaction is a condensation cyclization between this compound and urea (B33335). This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which acts as a catalyst by deprotonating the urea.[1]

Q2: What is "dialkylation" in the context of this synthesis?

A2: Dialkylation refers to the undesired N-alkylation of the barbiturate ring, leading to the formation of N,N'-diallylbarbituric acid. In this side reaction, the allyl groups from the starting material or an allyl halide react with the nitrogen atoms of the newly formed barbituric acid ring.

Q3: Why is minimizing dialkylation important?

A3: The pharmacological activity of barbiturates is highly dependent on the substituents at the C-5 position and the N-H bonds of the pyrimidine (B1678525) ring.[1] The N,N'-diallylated byproduct will have different pharmacological properties and can be a significant impurity, complicating purification and reducing the yield of the desired active pharmaceutical ingredient (API).

Q4: What analytical techniques can be used to identify the dialkylated byproduct?

A4: Thin-Layer Chromatography (TLC) is a common method to separate the desired product from the more nonpolar dialkylated byproduct. Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can definitively identify and quantify the presence of N,N'-diallylbarbituric acid.[2] In the ¹H NMR spectrum, the disappearance of the N-H proton signals and the appearance of new signals corresponding to N-allyl groups would indicate dialkylation.

Troubleshooting Guide: Minimizing Dialkylation

This guide addresses common issues encountered during the synthesis of 5,5-diallylbarbituric acid.

Problem / Observation Potential Cause Recommended Solution
Low yield of desired product with a significant amount of a higher Rf byproduct on TLC. Excessive N,N'-dialkylation. This is often caused by overly harsh reaction conditions, such as high temperatures or an excessive amount of base.1. Control Stoichiometry: Use a precise stoichiometry of sodium ethoxide. An excess of base can deprotonate the N-H bonds of the product, facilitating undesired N-alkylation.[3] 2. Temperature Control: Maintain the reaction temperature at the minimum required for the condensation to proceed. Avoid excessive heating. 3. Reaction Time: Monitor the reaction progress by TLC. Do not extend the reaction time unnecessarily, as this can promote side reactions.
Presence of multiple spots on TLC, making purification difficult. Incomplete reaction and/or multiple side products. This could be due to impure starting materials or non-optimal reaction conditions.1. Purify this compound: Ensure the starting this compound is pure. It can be purified by vacuum distillation.[4] 2. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Moisture can interfere with the sodium ethoxide catalyst. 3. Optimize Base Concentration: The concentration of the sodium ethoxide solution can influence the reaction outcome. Prepare it carefully and use it promptly.
¹H NMR spectrum shows reduced integration for N-H protons and complex signals in the allyl region. Formation of the N,N'-diallylated byproduct. The N-H protons of the barbiturate ring are acidic and will be absent if substituted.1. Re-evaluate Stoichiometry: Reduce the molar equivalents of the base relative to urea and the malonic ester. 2. Purification: Purify the crude product using column chromatography or recrystallization to separate the desired product from the dialkylated impurity. A suitable solvent system for chromatography should be determined via TLC analysis.
Data Presentation: Illustrative Reaction Condition Optimization

The following table provides an illustrative summary of how reaction conditions can be varied to minimize the formation of the N,N'-diallylbarbituric acid byproduct. Note: These values are illustrative and based on established chemical principles; they should be used as a starting point for optimization.

Experiment ID Sodium Ethoxide (molar eq. to Urea) Temperature (°C) Reaction Time (h) Yield of 5,5-Diallylbarbituric Acid (%) Yield of N,N'-Diallyl Byproduct (%)
12.211086525
22.010077812
3 (Optimized) 2.0 90 7 85 <5
41.8901070 (incomplete reaction)<5

Experimental Protocols

Protocol 1: Synthesis of this compound (Precursor)

This protocol is adapted from established methods.[4]

Materials:

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the sodium ethoxide solution to 0-5 °C in an ice bath.

  • Slowly add diethyl malonate to the stirred sodium ethoxide solution.

  • After the addition is complete, add allyl bromide dropwise, maintaining the temperature below 10 °C.

  • Once the addition of allyl bromide is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Perform a liquid-liquid extraction using ethyl acetate and water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound as a colorless oil.[4]

Protocol 2: Optimized Synthesis of 5,5-Diallylbarbituric Acid

Materials:

  • This compound (from Protocol 1)

  • Urea (dry)

  • Sodium metal

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, carefully add clean sodium metal (2.0 molar equivalents relative to urea) to absolute ethanol. Allow the sodium to react completely to form sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (1.0 molar equivalent).

  • In a separate beaker, dissolve dry urea (1.0 molar equivalent) in hot absolute ethanol and add this solution to the reaction flask.

  • Condensation: Heat the reaction mixture to a gentle reflux (approx. 90 °C) and maintain for 7 hours. Monitor the reaction progress periodically using TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the resulting solid residue in warm water.

  • Precipitation: Carefully acidify the aqueous solution with concentrated HCl until the pH is acidic (pH ~2-3). This will cause the 5,5-diallylbarbituric acid to precipitate out of the solution.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_products Products A This compound C Sodium Ethoxide (Base Catalyst) A->C + B Urea B->C + D 5,5-Diallylbarbituric Acid (Desired Product) C->D Main Reaction (Condensation) E N,N'-Diallylbarbituric Acid (Undesired Byproduct) D->E Side Reaction (N-Alkylation)

Caption: Reaction pathway for the synthesis of 5,5-diallylbarbituric acid.

Experimental Workflow for Minimizing Dialkylation

workflow start Start prep_base 1. Prepare Sodium Ethoxide (2.0 molar eq.) in anhydrous ethanol start->prep_base add_reagents 2. Add this compound, a solution of dry Urea prep_base->add_reagents reaction 3. Heat to Reflux (90°C) for 7 hours add_reagents->reaction monitor 4. Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 5. Quench, Acidify (HCl), and Precipitate monitor->workup Reaction Complete isolate 6. Filter, Wash, and Dry Crude Product workup->isolate analyze 7. Analyze Purity (TLC, NMR) isolate->analyze purify 8. Recrystallize if needed analyze->purify Impure end Pure 5,5-Diallylbarbituric Acid analyze->end Pure purify->end

Caption: Optimized experimental workflow to minimize byproduct formation.

Troubleshooting Logic Diagram

troubleshooting problem Problem: Low Yield / High Impurity cause1 Cause: Excess Dialkylation? problem->cause1 cause2 Cause: Incomplete Reaction? problem->cause2 cause3 Cause: Reagent/Solvent Issues? problem->cause3 sol1a Solution: Reduce Base Stoichiometry (to 2.0 eq.) cause1->sol1a sol1b Solution: Lower Reaction Temp (to 90°C) cause1->sol1b sol2a Solution: Increase Reaction Time (Monitor by TLC) cause2->sol2a sol2b Solution: Verify Base Activity cause2->sol2b sol3a Solution: Use Anhydrous Solvents cause3->sol3a sol3b Solution: Purify Starting Malonate cause3->sol3b

Caption: A logical guide for troubleshooting common synthesis issues.

References

Troubleshooting low yields in Diethyl diallylmalonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the synthesis of diethyl diallylmalonate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with allyl bromide. The reaction involves the deprotonation of diethyl malonate by a base to form a carbanion, which then acts as a nucleophile and attacks the allyl bromide in a nucleophilic substitution reaction.[1]

Q2: What are the most common bases used for this reaction?

A2: Common bases for this reaction include sodium ethoxide (NaOEt), sodium hydride (NaH), and potassium carbonate (K₂CO₃).[1] The choice of base can influence the reaction rate and yield.

Q3: My reaction is not proceeding to completion, and I have a significant amount of unreacted diethyl malonate. What could be the cause?

A3: Incomplete reactions can be due to several factors:

  • Inactive Base: The base may have been deactivated by moisture. Ensure you are using a fresh, properly stored base and anhydrous solvents.[2][3]

  • Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the diethyl malonate. Use at least two equivalents of base for the diallylation.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. The optimal temperature depends on the solvent and base used.[1]

  • Poor Quality Reagents: Ensure the diethyl malonate and allyl bromide are pure.

Q4: I am observing the formation of a significant amount of the mono-allylated product, diethyl allylmalonate. How can I favor the formation of the diallylated product?

A4: To favor diallylation, you need to ensure the second alkylation step occurs efficiently.

  • Sufficient Base and Alkylating Agent: Use at least two equivalents of both the base and allyl bromide relative to diethyl malonate.

  • Adequate Reaction Time and Temperature: Allow the reaction to proceed for a sufficient amount of time, potentially with heating, to ensure the second alkylation goes to completion.[1]

Q5: My final product is contaminated with a significant amount of the mono-allylated byproduct. How can I purify my this compound?

A5: Purification can be achieved through fractional distillation under reduced pressure, as the boiling points of diethyl malonate, diethyl allylmalonate, and this compound are different.[4] Alternatively, silica (B1680970) gel column chromatography can be used for smaller-scale purifications.

Troubleshooting Guides

Problem 1: Low Overall Yield
  • Symptom: The final isolated yield of this compound is significantly lower than expected.

  • Possible Causes & Solutions:

CauseSolution
Moisture in Reaction Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3]
Ineffective Base Use a fresh, high-quality base. If using sodium hydride, ensure the mineral oil is properly washed away if necessary for the chosen solvent. If preparing sodium ethoxide in situ, ensure all the sodium has reacted.[3]
Suboptimal Temperature The reaction may require heating (reflux) to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature and reaction time.[1]
Side Reactions Competing side reactions, such as O-alkylation or elimination, can reduce the yield. The choice of base and solvent can influence these side reactions.
Problem 2: Presence of a Water-Soluble Byproduct and Emulsion during Workup
  • Symptom: Difficulty in separating the organic and aqueous layers during the workup, often due to the formation of an emulsion. This can be caused by the hydrolysis of the ester groups.

  • Possible Causes & Solutions:

CauseSolution
Hydrolysis of Ester This can occur if a strong base is used in the workup or if the reaction mixture is heated for a prolonged time in the presence of water. Use a mild quenching agent like a saturated aqueous solution of ammonium (B1175870) chloride. Perform extractions promptly and avoid vigorous shaking that can lead to stable emulsions.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

BaseSolventTemperatureReaction TimeYieldReference
Sodium Hydride (NaH)Tetrahydrofuran (B95107) (THF)0 °C to Room Temp6 hours97%
Sodium Ethoxide (NaOEt)Ethanol5-10 °C to Room TempOvernightNot specified
Potassium Carbonate (K₂CO₃)Acetonitrile (CH₃CN)80 °C24 hoursNot specified[1]

Experimental Protocols

Key Experiment: Synthesis of this compound using Sodium Hydride

This protocol is based on a reported high-yield synthesis.

Materials:

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Allyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Water

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (2.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, slowly add diethyl malonate (1 equivalent).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture back to 0 °C and slowly add allyl bromide (2.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a mixture of ethyl acetate and hexane) to obtain pure this compound.

Visualizations

Reaction_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_alkylation1 Step 2: First Alkylation cluster_deprotonation2 Step 3: Second Deprotonation cluster_alkylation2 Step 4: Second Alkylation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate + Base Base Base Mono-allylated Product Diethyl Allylmalonate Enolate->Mono-allylated Product + Allyl Bromide Allyl Bromide1 Allyl Bromide Mono-allylated Enolate Mono-allylated Enolate Mono-allylated Product->Mono-allylated Enolate + Base Base2 Base This compound This compound Mono-allylated Enolate->this compound + Allyl Bromide Allyl Bromide2 Allyl Bromide

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_sm Analysis of Crude Product (TLC, GC, NMR) start->check_sm sm_present Significant Unreacted Starting Material check_sm->sm_present Unreacted SM mono_present Significant Mono-allylated Product check_sm->mono_present Mono-allylated byproducts Presence of Other Byproducts check_sm->byproducts Other check_base Check Base Activity & Stoichiometry sm_present->check_base mono_present->check_base check_reagents Verify Reagent Purity & Anhydrous Conditions byproducts->check_reagents check_conditions Review Reaction Conditions (Time, Temp) check_base->check_conditions Base OK optimize Optimize Reaction Conditions & Reagents check_base->optimize Issue Found check_conditions->check_reagents Conditions OK check_conditions->optimize Issue Found check_reagents->optimize Issue Found

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Logical_Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Base Base Strength & Stoichiometry Yield Yield of this compound Base->Yield Increases Dialkylation Dialkylation Rate Base->Dialkylation Increases Temperature Reaction Temperature Temperature->Yield Increases (to a point) SideReactions Side Reactions (e.g., Hydrolysis) Temperature->SideReactions Increases Time Reaction Time Time->Yield Increases Time->Dialkylation Increases Solvent Solvent Polarity & Anhydrous State Solvent->Yield Impacts Solvent->SideReactions Impacts

Caption: Logical relationship between reaction parameters and outcomes.

References

Impact of solvent choice on Diethyl diallylmalonate ring-closing metathesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-closing metathesis (RCM) of diethyl diallylmalonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent for the RCM of this compound?

A1: Dichloromethane (B109758) (CH₂Cl₂) is a widely used solvent for the RCM of this compound due to its ability to dissolve the substrate and the Grubbs catalyst, facilitating a homogeneous reaction mixture.[1][2][3] Toluene (B28343) is another common choice.[1]

Q2: Can I use a more environmentally friendly solvent?

A2: Recent studies have explored the use of water as a diluent or even as the primary solvent for this reaction, particularly with the use of sonication or co-solvents like ethyl acetate (B1210297) to create an emulsion.[4] While promising, reaction conditions may need to be optimized for specific catalyst systems.

Q3: How does solvent choice impact the reaction rate and yield?

A3: Solvent choice can significantly influence both the rate of catalyst initiation and its decomposition, thereby affecting the overall reaction rate and yield. For instance, modest differences in initiation rates have been observed between dichloromethane and chloroform.[5] Non-polar solvents like n-hexane and toluene have also been used, with varying results depending on the specific catalyst.[6]

Q4: What is the role of ethylene (B1197577) in this reaction?

A4: Ethylene is a gaseous byproduct of the ring-closing metathesis reaction.[7] Its removal from the reaction mixture can help drive the equilibrium towards the product, potentially increasing the yield. This can be achieved by conducting the reaction under a vacuum or a constant flow of an inert gas.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the RCM of this compound can be monitored using techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[2][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The Grubbs catalyst is sensitive to air and moisture. Improper handling or storage can lead to deactivation.Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using dry, degassed solvents.[2][3] Use freshly purchased or properly stored catalyst.
Inappropriate Solvent: The chosen solvent may not be optimal for the catalyst's activity or may not fully dissolve the reactants.Switch to a commonly used solvent like dichloromethane or toluene.[1][2] If using a less common solvent, ensure it is of high purity and appropriately degassed.
Catalyst Inhibition: Certain functional groups or impurities in the substrate or solvent can act as inhibitors for the ruthenium catalyst. N-donor ligands are known inhibitors.[9]Purify the this compound before use if impurities are suspected. Ensure the solvent is free from coordinating impurities.
Formation of Byproducts Olefin Isomerization: The ruthenium catalyst can sometimes promote the isomerization of the double bonds in the substrate or product.This can be influenced by the catalyst, solvent, and temperature. Consider using a different generation of Grubbs catalyst or lowering the reaction temperature.
Polymerization: At higher concentrations, intermolecular reactions can lead to the formation of oligomers or polymers instead of the desired cyclic product.Run the reaction at a lower substrate concentration.
Difficulty in Product Purification Residual Ruthenium Catalyst: The ruthenium catalyst and its byproducts can be difficult to remove completely from the final product.[1]Several methods can be employed for ruthenium removal, including filtration through silica (B1680970) gel, treatment with activated carbon, or aqueous extraction if a water-soluble catalyst is used.[1][2][8]
Co-elution with Starting Material: The product and starting material may have similar polarities, making separation by column chromatography challenging.Optimize the solvent system for thin-layer chromatography (TLC) to achieve better separation before attempting column chromatography. Argentic TLC can also be a useful technique.[8]

Quantitative Data Summary

The following table summarizes the yield of diethyl cyclopent-3-ene-1,1-dicarboxylate in different solvents using various ruthenium catalysts.

CatalystSolventTemperature (°C)Yield (%)Reference
Heterogeneous Catalyst 12n-hexane45~90 (after 2h)[6]
Heterogeneous Catalyst 12Toluene45>95 (after 1h)[6]
Heterogeneous Catalyst 12Dichloromethane40>95 (after 0.5h)[6]
Heterogeneous Catalyst 13n-hexane45~50 (after 2h)[6]
Heterogeneous Catalyst 13Toluene45~70 (after 2h)[6]
Heterogeneous Catalyst 13Dichloromethane40>95 (after 1h)[6]
Ru7 (0.5 mol%)Water5099[4]
Ru9BARF (0.5 mol%)Water5099[4]
Ru7 (1 mol%)Water5090 (for a more demanding substrate)[4]

Experimental Protocols

General Procedure for Ring-Closing Metathesis of this compound:

This protocol is a general guideline and may require optimization based on the specific catalyst and desired scale.

  • Preparation:

    • Dry all glassware in an oven at >100°C for at least 8 hours and cool under a stream of inert gas (nitrogen or argon).[2]

    • Use dry, degassed solvents. Dichloromethane is a common choice.[2][3]

  • Reaction Setup:

    • In a dried flask under an inert atmosphere, dissolve the Grubbs catalyst (typically 1-5 mol%) in the chosen solvent.[3][6]

    • Add this compound to the catalyst solution. The concentration of the substrate is typically in the range of 0.1 M.[1]

    • Stir the reaction mixture at room temperature or a specified temperature.[2][6]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.[2]

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.

    • Remove the solvent under reduced pressure.

    • To remove the ruthenium byproducts, the crude product can be filtered through a plug of silica gel or treated with activated carbon.[2][8]

    • Further purify the product by column chromatography on silica gel if necessary.[2]

Visualizations

RCM_Mechanism cluster_catalyst Catalyst Cycle cluster_reactants Reactants & Products Ru_cat [Ru]=CH2 Metallocyclobutane1 Metallocyclobutane Intermediate 1 Ru_cat->Metallocyclobutane1 Metallocyclobutane1->Ru_cat Retro [2+2] Ru_intermediate [Ru]=CH(CH2CO2Et)2 Metallocyclobutane1->Ru_intermediate Metallocyclobutane2 Metallocyclobutane Intermediate 2 Ru_intermediate->Metallocyclobutane2 Intramolecular [2+2] Cycloaddition Metallocyclobutane2->Ru_cat Retro [2+2] Product Cyclic Product Metallocyclobutane2->Product Ethylene Ethylene Metallocyclobutane2->Ethylene DEDAM This compound DEDAM->Metallocyclobutane1 [2+2] Cycloaddition

Caption: Mechanism of this compound RCM.

experimental_workflow start Start prep Prepare Dry Glassware & Degassed Solvent start->prep setup Reaction Setup under Inert Atmosphere prep->setup monitor Monitor Reaction (TLC, GC-MS) setup->monitor workup Quench Reaction & Remove Solvent monitor->workup Reaction Complete purify Purification (Silica Filtration/Carbon Treatment) workup->purify analyze Product Analysis (NMR, GC-MS) purify->analyze end End analyze->end

Caption: General Experimental Workflow for RCM.

References

Catalyst loading optimization for Diethyl diallylmalonate metathesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ring-closing metathesis (RCM) of diethyl diallylmalonate.

Troubleshooting Guide

This guide addresses common issues encountered during the metathesis of this compound, offering potential causes and solutions to optimize catalyst loading and reaction outcomes.

Issue 1: Low or No Conversion to Product

Potential CauseRecommended Solution
Inactive Catalyst Ensure the catalyst has been stored under an inert atmosphere and handled with care to prevent deactivation.[1] Test the catalyst on a reliable, simple substrate to confirm its activity.
Insufficient Catalyst Loading While low catalyst loadings (50-250 ppm) can be effective, some reactions may require higher loadings.[2][3] Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 2 mol% or 5 mol%) to find the optimal concentration.[4][5]
Poor Solvent Quality Use dry, degassed solvents such as dichloromethane (B109758) (DCM) or toluene (B28343).[5][6] Impurities or residual water and oxygen can deactivate the catalyst.
Inhibitors in Starting Material Purify the this compound substrate to remove any potential catalyst poisons.
Low Reaction Temperature While many metathesis reactions proceed at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes improve conversion rates.

Issue 2: Formation of Oligomers and Polymers

Potential CauseRecommended Solution
High Substrate Concentration The formation of oligomeric byproducts, particularly cyclodimers, can occur at high concentrations.[2][3] Perform the reaction under dilute conditions (e.g., 0.1 M solution of the substrate) to favor the intramolecular ring-closing reaction.[7]
Inefficient Intramolecular Reaction If dilution does not resolve the issue, consider a different catalyst that may have a higher propensity for intramolecular reactions.

Issue 3: Product Contamination with Ruthenium

Potential CauseRecommended Solution
Residual Catalyst and Byproducts Ruthenium residues are a common issue and can be difficult to remove completely.[7]
Ineffective Purification Standard silica (B1680970) gel chromatography may not be sufficient to remove all ruthenium byproducts.[7] Consider alternative purification methods such as using activated carbon, or employing scavengers like tris(hydroxymethyl)phosphine (B1196123) (THMP) or lead tetraacetate.[7][8] Using a PEG-supported catalyst can facilitate removal through aqueous extraction.[7]

Issue 4: Isomerization of the Product

Potential CauseRecommended Solution
Catalyst-Induced Isomerization Some ruthenium catalysts can promote the isomerization of the newly formed double bond.[7]
Reaction Monitoring and Quenching Monitor the reaction closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to the active catalyst.[8] Consider using a catalyst known for lower isomerization activity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the RCM of this compound?

A common starting point for catalyst loading is in the range of 0.5 to 2 mol%.[4][9] However, with highly active catalysts, loadings as low as 50-250 ppm have been shown to achieve high conversion.[2][3] It is recommended to start with a lower loading and incrementally increase it if the reaction does not proceed to completion.

Q2: Which type of Grubbs catalyst is best for this reaction?

Grubbs' second-generation and Hoveyda-Grubbs second-generation catalysts are generally more active and stable than the first-generation catalysts and are often a good choice for the RCM of this compound.[8][10] They tend to have better functional group tolerance and can often be used at lower loadings.

Q3: How can I effectively monitor the progress of the reaction?

The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or proton NMR.[6][8] Argentic TLC, where the silica gel is impregnated with silver nitrate, can be particularly useful for separating the starting diene from the cyclic olefin product.[8]

Q4: Does the ethylene (B1197577) byproduct affect the reaction?

Yes, the ethylene gas produced during the reaction can inhibit the catalyst and slow down the reaction rate. To drive the reaction to completion, it is advisable to remove the ethylene by performing the reaction under a gentle stream of an inert gas like nitrogen or argon, or by conducting the reaction under vacuum.[11]

Q5: What are the key safety precautions when working with this compound and metathesis catalysts?

This compound can be harmful if swallowed, inhaled, or absorbed through the skin.[6] Ruthenium catalysts are flammable solids, and their toxicity data may not be fully available, so they should be handled with care.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the ring-closing metathesis of this compound, highlighting the effect of different catalysts and loadings on reaction outcomes.

Table 1: Comparison of Catalyst Loadings and Conversion

CatalystCatalyst LoadingSolventTime (h)Conversion (%)Reference
Grubbs' Second Generation5 mol%Dichloromethane1High (not specified)[5]
(3-phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II) dichloride2 mol%Dichloromethane1High (not specified)[4]
Unsaturated NHC-containing Ru catalyst50-250 ppmDilute solutionMinutes~95%[2][3]
Catalyst Ru7 or Ru9BARF0.5 mol%WaterNot specifiedHigh (not specified)[9]

Experimental Protocols

General Protocol for Ring-Closing Metathesis of this compound

This protocol is a general guideline and may require optimization based on the specific catalyst and desired scale.

  • Preparation: Dry all glassware in an oven for at least 8 hours before use.[6]

  • Inert Atmosphere: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stir bar and a condenser) and purge with an inert gas (nitrogen or argon).[5]

  • Solvent and Substrate Addition: Add dry, degassed dichloromethane or toluene to the reaction flask via a syringe.[6] Then, add the this compound substrate.[6]

  • Catalyst Addition: Weigh the desired amount of the ruthenium catalyst in the air and add it to the reaction mixture.[11] The solution will typically change color upon addition of the catalyst.

  • Reaction: Stir the reaction mixture at room temperature or the desired temperature.[5][6] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).[8]

  • Quenching and Work-up: Once the reaction is complete, quench the catalyst by adding a small amount of a phosphine (B1218219) scavenger or by exposing the solution to air. The mixture can then be filtered through a plug of silica gel to remove the bulk of the ruthenium species.[6]

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[6]

Visualizations

Reaction_Pathway sub This compound int Ruthenium-Alkylidene Intermediate sub->int + Catalyst cat Ru Catalyst cat->int prod Cyclopentene Product int->prod Ring Closure eth Ethylene (byproduct) int->eth

Caption: Reaction pathway for this compound metathesis.

Troubleshooting_Workflow start Start Experiment check_conversion Low/No Conversion? start->check_conversion check_oligomers Oligomer Formation? check_conversion->check_oligomers No increase_loading Increase Catalyst Loading check_conversion->increase_loading Yes check_purity Product Impure? check_oligomers->check_purity No dilute_reaction Dilute Reaction Mixture check_oligomers->dilute_reaction Yes success Successful Reaction check_purity->success No optimize_purification Optimize Purification Method check_purity->optimize_purification Yes check_solvent Check Solvent Quality increase_loading->check_solvent purify_substrate Purify Substrate check_solvent->purify_substrate purify_substrate->start dilute_reaction->start optimize_purification->start

Caption: Troubleshooting workflow for metathesis optimization.

References

Preventing hydrolysis of Diethyl diallylmalonate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of diethyl diallylmalonate during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound is a diester of malonic acid. Like other esters, it is susceptible to hydrolysis, a chemical reaction in which water breaks the ester bond, reverting it to a carboxylic acid and an alcohol. This process can be catalyzed by both acids and bases. The presence of two ester groups in this compound makes it particularly sensitive to these conditions.

Q2: Under what conditions is the hydrolysis of this compound most likely to occur during a workup?

Hydrolysis is most likely to occur under either strongly acidic or basic aqueous conditions, especially at elevated temperatures. Basic conditions, in particular, can lead to rapid and irreversible saponification of the ester groups.[1][2]

Q3: How can I visually identify if hydrolysis has occurred?

If significant hydrolysis has occurred, you may observe a change in the solubility of your product during extraction, as the resulting dicarboxylic acid is more water-soluble than the diester. Thin-layer chromatography (TLC) is a definitive way to identify hydrolysis; the hydrolyzed product will appear as a more polar spot (lower Rf value) compared to the starting ester.

Q4: Is it possible to reverse the hydrolysis if it occurs?

Once hydrolysis has occurred to form the dicarboxylic acid, it is generally not practical to reverse the reaction back to the diethyl ester during the workup. The focus should be on preventing hydrolysis in the first place.

Troubleshooting Guide: Preventing Hydrolysis During Workup

This guide addresses common issues that can lead to the unwanted hydrolysis of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound after workup, with a more polar byproduct observed on TLC. Use of strong base (e.g., NaOH, KOH) for neutralization. Avoid strong bases. Use a milder base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization, and use it sparingly and at low temperatures.
Product loss during aqueous extraction. Hydrolysis to the more water-soluble dicarboxylic acid. Quench the reaction with a neutral or mildly acidic salt solution, such as saturated ammonium (B1175870) chloride (NH₄Cl), instead of water or basic solutions.[3] This helps to neutralize any remaining base without creating a harsh basic environment.
Use of strong acid (e.g., concentrated HCl, H₂SO₄) to neutralize a basic reaction mixture. Use a dilute, weak acid like 1M citric acid or a saturated NH₄Cl solution to bring the pH to neutral. Strong acids can catalyze ester hydrolysis.
Product degradation upon concentration. Residual acid or base in the isolated organic phase. Ensure the organic layer is thoroughly washed with brine (saturated NaCl solution) to remove residual water-soluble acids or bases before drying and concentration.
Inconsistent results with aqueous workups. Variability in pH and contact time with the aqueous phase. Consider a non-aqueous workup. After quenching the reaction, the solvent can be removed under reduced pressure, and the residue can be purified directly by column chromatography.[4]

Data Presentation: pH Stability of Diethyl Malonate

The following table summarizes the hydrolysis data for diethyl malonate (DEM), a close structural analog of this compound. This data provides a strong indication of the stability of this compound under different pH conditions.

pHTemperatureHalf-life / DegradationStability
450 °C< 10% degradation after 5 daysStable
725 °C351 daysVery Stable
950 °C5.7 hoursUnstable

Data sourced from the OECD SIDS report for Malonic Acid Diesters.[5]

Experimental Protocols

Protocol 1: Standard Mild Aqueous Workup for this compound

This protocol is adapted from a documented synthesis of this compound and is designed to minimize hydrolysis.[3]

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Non-Aqueous Workup

This is a general protocol for sensitive compounds that may not tolerate aqueous conditions.

  • Quenching (if necessary): If the reaction contains a highly reactive reagent, it may need to be quenched. For example, if a strong base was used, a stoichiometric amount of a weak acid in an organic solvent could be added at low temperature.

  • Solvent Removal: Concentrate the reaction mixture directly under reduced pressure to remove the solvent.

  • Direct Purification: Dissolve the crude residue in a minimal amount of a suitable solvent and directly load it onto a silica gel column for purification.

Visualizations

Hydrolysis_Risk_Workflow cluster_0 Standard Aqueous Workup Reaction Reaction Mixture (contains this compound) Quench Quench with Strong Base (e.g., NaOH aq.) Reaction->Quench High pH Extract Aqueous Extraction Quench->Extract Hydrolysis Hydrolysis Product (Diallylmalonic Acid) Quench->Hydrolysis High Risk of Saponification Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Product Final Product Concentrate->Product

Caption: Workflow highlighting the high risk of hydrolysis when using a strong base in a standard aqueous workup.

Mild_Workup_Workflow cluster_1 Recommended Mild Aqueous Workup Reaction_M Reaction Mixture (contains this compound) Quench_M Quench with Saturated Ammonium Chloride (aq.) Reaction_M->Quench_M Neutral pH Extract_M Aqueous Extraction Quench_M->Extract_M Wash_M Wash with Brine Extract_M->Wash_M Dry_M Dry Organic Layer Wash_M->Dry_M Concentrate_M Concentrate Dry_M->Concentrate_M Product_M Pure Diethyl Diallylmalonate Concentrate_M->Product_M

Caption: Recommended mild workup protocol to prevent the hydrolysis of this compound.

References

Strategies to control stereoselectivity in reactions of Diethyl diallylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling stereoselectivity in reactions of diethyl diallylmalonate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during stereoselective transformations of this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling stereoselectivity in reactions involving this compound?

A1: The main strategies for inducing stereoselectivity in reactions of this compound, a prochiral 1,6-diene, revolve around the use of chiral catalysts. The most common and effective approaches include:

  • Asymmetric Allylic Alkylation: This strategy often employs iridium or palladium catalysts with chiral ligands to achieve high enantioselectivity in the formation of carbon-carbon bonds. Iridium catalysts are particularly noted for their ability to form branched products with high regioselectivity and enantioselectivity.[1][2][3]

  • Asymmetric Cycloisomerization/Hydroalkenylation: Nickel-catalyzed systems with chiral phosphoramidite (B1245037) ligands can facilitate the enantioselective cyclization of 1,6-dienes like this compound to form five-membered rings with high stereocontrol.[4][5]

  • Ring-Closing Metathesis (RCM): While RCM itself does not typically create a stereocenter from this compound, it is a crucial related reaction. Subsequent stereoselective operations on the resulting cyclopentene (B43876) derivative are common. The efficiency of RCM is high with standard ruthenium-based catalysts like Grubbs' second-generation catalyst.[6][7][8][9]

Q2: How do I choose between an iridium-based and a nickel-based catalytic system for my reaction?

A2: The choice of metal catalyst depends on the desired transformation:

  • Use an Iridium-based catalyst (e.g., [Ir(cod)Cl]2 with a chiral phosphoramidite ligand) for intermolecular asymmetric allylic alkylation reactions where you are adding a nucleophile to one of the allyl groups to create a chiral quaternary center. These systems are well-documented for high enantioselectivity (ee).[1][2][3]

  • Use a Nickel-based catalyst (e.g., NiBr2 with a chiral phosphine (B1218219) or phosphoramidite ligand) for intramolecular cycloisomerization to form a chiral cyclopentane (B165970) derivative directly from this compound.[4][5]

Q3: What is the mechanism of stereocontrol in iridium-catalyzed asymmetric allylic alkylation?

A3: In iridium-catalyzed asymmetric allylic alkylation, the stereoselectivity is determined during the nucleophilic attack on the π-allyl-iridium intermediate. The chiral ligand creates a chiral environment around the iridium center, which forces the nucleophile to attack one of the two enantiotopic faces of the π-allyl complex preferentially, leading to the formation of one enantiomer in excess. The stereodetermining step is typically the oxidative addition of the catalyst to the allylic substrate.[10][11]

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee%) in Asymmetric Allylic Alkylation

Symptoms:

  • Your reaction produces the desired product, but the enantiomeric excess is below the expected or desired level.

  • You observe a nearly racemic mixture.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Suboptimal Ligand The choice of chiral ligand is critical. Screen a variety of chiral phosphoramidite or PHOX ligands to find the best match for your specific substrate and reaction conditions.
Incorrect Temperature Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states. Try running the reaction at 0 °C, -20 °C, or even lower.[12]
Solvent Effects The solvent can significantly influence the catalyst's conformation and the stability of the transition states.[12] Conduct a solvent screen with a range of aprotic solvents like THF, toluene, or dichloromethane (B109758).
Impure Reagents Impurities in the substrate, solvent, or catalyst precursor can poison the catalyst or lead to a non-selective background reaction. Ensure all reagents are pure and solvents are anhydrous.[12]
Catalyst Loading An incorrect catalyst-to-substrate ratio can impact selectivity. Optimize the catalyst loading; sometimes, a lower loading can improve selectivity by minimizing aggregation or side reactions.[12]
Issue 2: Poor Diastereoselectivity (dr) in Cycloisomerization Reactions

Symptoms:

  • The reaction yields a mixture of diastereomers of the cyclized product.

  • The desired diastereomer is not the major product.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Steric Hindrance The steric bulk of the substrate and the ligand can influence which diastereomeric transition state is favored. If possible, modify the substrate or choose a ligand with different steric properties.
Reaction Temperature Similar to enantioselectivity, diastereoselectivity can be temperature-dependent. Experiment with a range of temperatures to find the optimal balance.
Catalyst System The combination of the metal precursor and the ligand determines the active catalyst. For nickel-catalyzed cycloisomerization, varying the phosphine ligand (e.g., PPh₃ vs. a more specialized chiral ligand) can alter the diastereoselectivity.[4]
Reaction Mechanism The reaction may proceed through competing pathways leading to different diastereomers. Understanding the mechanism (e.g., hydrometallation vs. oxidative coupling) can provide insights into how to favor one pathway over another.[13][14]

Quantitative Data Summary

Table 1: Iridium-Catalyzed Asymmetric Allylic Alkylation of Malonates

ElectrophileNucleophileCatalyst SystemSolventTemp (°C)Yield (%)ee (%)Reference
Trisubstituted Allylic CarbonateDiethyl Malonate[Ir(cod)Cl]₂ / Chiral PhosphoramiditeTHF259397[1][3]
2-Naphthyl Substituted ElectrophileDiethyl Malonate[Ir(cod)Cl]₂ / Chiral PhosphoramiditeTHF25-97[1]
p-CF₃ Aryl ElectrophileDiethyl Malonate[Ir(cod)Cl]₂ / Chiral PhosphoramiditeTHF25HighHigh[1]
p-NO₂ Aryl ElectrophileDiethyl Malonate[Ir(cod)Cl]₂ / Chiral PhosphoramiditeTHF25HighHigh[1]

Table 2: Nickel-Catalyzed Asymmetric Cycloisomerization of 1,6-Dienes

SubstrateCatalyst SystemSolventTemp (°C)Yield (%)ee (%)Reference
Symmetrically Substituted 1,6-diene[Ni(allyl)(cod)][BARF] / (R)-AzaphospholeneCH₂Cl₂RTGoodup to 91[4]
N-tethered 1,6-dieneNi(0) / Chiral Spiro PhosphoramiditeToluene60HighExcellent[4]
O-tethered 1,6-dieneNi(0) / Chiral Spiro PhosphoramiditeToluene60HighExcellent[4]

Experimental Protocols

Protocol 1: Ring-Closing Metathesis of this compound

This protocol is adapted from established procedures for RCM using a Grubbs catalyst.[7][8]

Materials:

  • This compound

  • Grubbs' Second-Generation Catalyst

  • Anhydrous, degassed dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Silica (B1680970) gel

  • Nitrogen or Argon atmosphere setup (e.g., Schlenk line or glovebox)

  • Flame-dried glassware

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of Grubbs' second-generation catalyst (e.g., 0.02 mmol) in dry, degassed CH₂Cl₂ (10 mL).

  • To this solution, add this compound (e.g., 100 mg, 0.416 mmol) via syringe.

  • Stir the reaction mixture under nitrogen at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, add diethyl ether (30 mL) to the reaction mixture.

  • Filter the mixture through a plug of silica gel to remove the ruthenium catalyst.

  • Remove the solvent from the filtrate under reduced pressure (rotary evaporation).

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Iridium-Catalyzed Asymmetric Allylic Alkylation

This is a general protocol based on the highly effective methods for the alkylation of malonates.[1][3]

Materials:

  • [Ir(cod)Cl]₂

  • Chiral phosphoramidite ligand (e.g., (R)-SIPHOS-PE)

  • Allylic carbonate electrophile

  • This compound (as the nucleophile precursor)

  • Base (e.g., Cs₂CO₃ or a strong, non-nucleophilic base)

  • Anhydrous THF

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add [Ir(cod)Cl]₂ (e.g., 1 mol%) and the chiral ligand (e.g., 2 mol%) to a flame-dried reaction vessel.

  • Add anhydrous THF and stir the mixture at room temperature for 15-30 minutes to form the active catalyst.

  • Add the base (e.g., 1.2 equivalents) to the catalyst solution.

  • In a separate vial, prepare a solution of this compound (1.0 equivalent) and the allylic carbonate electrophile (1.1 equivalents) in anhydrous THF.

  • Add the substrate solution to the catalyst mixture dropwise at the desired reaction temperature (e.g., 25 °C).

  • Stir the reaction until completion, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess using chiral HPLC or GC.

Visualizations

Stereoselective_Pathways cluster_start Starting Material cluster_reactions Reaction Types cluster_catalysts Catalyst Systems cluster_products Products DDM This compound AAA Asymmetric Allylic Alkylation DDM->AAA Intermolecular Nucleophilic Attack Cyclo Asymmetric Cycloisomerization DDM->Cyclo Intramolecular C-C Bond Formation RCM Ring-Closing Metathesis DDM->RCM Olefin Metathesis Ir_cat [Ir]/Chiral Ligand AAA->Ir_cat Ni_cat [Ni]/Chiral Ligand Cyclo->Ni_cat Ru_cat Grubbs Catalyst RCM->Ru_cat Quat_Product Chiral Quaternary Center Product Ir_cat->Quat_Product High ee Cyclo_Product Chiral Cyclopentane Derivative Ni_cat->Cyclo_Product High ee/dr RCM_Product Cyclopentene Derivative Ru_cat->RCM_Product High Yield Troubleshooting_Low_ee cluster_params Optimization Parameters cluster_analysis Analysis cluster_result Outcome Start Low Enantioselectivity Observed Temp Lower Temperature (e.g., 0°C to -78°C) Start->Temp Solvent Screen Solvents (THF, Toluene, CH2Cl2) Start->Solvent Ligand Screen Chiral Ligands Start->Ligand Purity Verify Reagent Purity (Substrate, Solvent, Catalyst) Start->Purity Analyze Analyze ee% via Chiral HPLC/GC Temp->Analyze Solvent->Analyze Ligand->Analyze Purity->Analyze Improved_ee Improved ee% Analyze->Improved_ee AAA_Mechanism cluster_cycle Catalytic Cycle Catalyst [Ir(I)]-L* OxAdd Oxidative Addition Catalyst->OxAdd Allylic Substrate PiAllyl π-Allyl-Ir(III) Intermediate (Chiral Environment) OxAdd->PiAllyl NucAttack Nucleophilic Attack (Enantiodetermining Step) PiAllyl->NucAttack Nu⁻ (Malonate) Product Chiral Product NucAttack->Product Product->Catalyst Regeneration

References

Validation & Comparative

A Comparative Guide to Diethyl and Dimethyl Diallylmalonate in Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of substrate in ring-closing metathesis (RCM) can significantly impact reaction efficiency and yield. This guide provides an objective comparison of two common substrates, diethyl diallylmalonate and dimethyl diallylmalonate, supported by experimental data to inform your synthetic strategy.

The ring-closing metathesis reaction is a powerful tool for the formation of cyclic compounds, and diallylmalonate esters are frequently used as benchmark substrates for evaluating the efficacy of new catalysts and reaction conditions. While this compound is extensively studied and documented, data for its dimethyl counterpart is less prevalent. This guide consolidates available data to draw a meaningful comparison.

Performance Comparison

The following table summarizes quantitative data from representative experiments on the ring-closing metathesis of diethyl and dimethyl diallylmalonate. It is important to note that direct comparative studies are scarce, and the data presented here is collated from different sources. Reaction conditions, particularly catalyst type and loading, play a crucial role in the outcome and should be considered when interpreting these results.

SubstrateCatalyst (Loading)SolventReaction TimeYieldReference
This compoundGrubbs' 2nd Gen. (varied)Dichloromethane (B109758)48 hours45-108% (mass recovery)[1]
This compoundGrubbs' 1st Gen. (0.02 mmol)Dichloromethane1 hourNot specified (conversion determined by GC-MS, NMR)[2]
This compoundHoveyda-Grubbs 2nd Gen.Water (in alginate/carbon beads)Not specifiedQuantitative[3]
Dimethyl DiallylmalonateGrubbs' 2nd Gen. (7.5 mol%)Dichloromethane12 hours (reflux)Not specified (part of a domino reaction)[4]

Experimental Workflow

The general workflow for a ring-closing metathesis experiment involving either diethyl or dimethyl diallylmalonate is depicted below. This process involves the dissolution of the substrate and catalyst in a suitable solvent under an inert atmosphere, followed by reaction, quenching, and purification.

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere (N2/Ar) solvent Add Dry, Degassed Solvent (e.g., CH2Cl2) start->solvent catalyst Dissolve Grubbs' Catalyst solvent->catalyst substrate Add Diallylmalonate Ester catalyst->substrate stir Stir at Room Temp or Reflux substrate->stir monitor Monitor Reaction (TLC, GC-MS) stir->monitor quench Quench Reaction (e.g., Ethyl Vinyl Ether) monitor->quench evap Solvent Removal (Rotary Evaporation) quench->evap purify Purification (Silica Gel Chromatography) evap->purify product Isolated Product purify->product

A generalized workflow for the ring-closing metathesis of diallylmalonate esters.

Experimental Protocols

Below are detailed experimental methodologies for the ring-closing metathesis of both diethyl and dimethyl diallylmalonate, based on published procedures.

Ring-Closing Metathesis of this compound

This protocol is adapted from a procedure for comparing the reactivity of different ruthenium catalysts.[2]

Materials:

  • This compound (100 mg, 0.416 mmol)

  • Grubbs' Catalyst (e.g., first-generation) (16 mg, 0.02 mmol)

  • Dry, degassed dichloromethane (CH₂Cl₂) (10 mL)

  • Diethyl ether

  • Silica (B1680970) gel

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under a nitrogen atmosphere.

  • A solution of the Grubbs' catalyst (16 mg, 0.02 mmol) in dry, degassed CH₂Cl₂ (10 mL) is prepared in a 25 mL round-bottom flask containing a stir bar.

  • This compound (100 mg, 0.416 mmol) is added to the catalyst solution.

  • The reaction mixture is stirred at room temperature for 1 hour under nitrogen.

  • After 1 hour, diethyl ether (30 mL) is added to the mixture.

  • The mixture is filtered through a plug of silica gel to remove the catalyst.

  • The solvent is removed using a rotary evaporator.

  • The crude product is then analyzed by GC-MS and/or ¹H NMR to determine conversion and can be further purified by column chromatography if necessary.

Synthesis and Ring-Closing Metathesis of Dimethyl Diallylmalonate

This procedure describes the formation of dimethyl 2,2-diallylmalonate as part of a domino reaction sequence that includes ring-closing metathesis.[4]

Materials:

  • Dimethyl malonate (114 µL, 1 mmol)

  • Allyl acetate (B1210297) (226 µL, 2.1 mmol)

  • Sodium hydride (60% in mineral oil, 88 mg, 2.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (29 mg, 25 µmol, 2.5 mol%)

  • Grubbs' Catalyst, 2nd Generation (64 mg, 75 µmol, 7.5 mol%)

  • Dichloromethane (CH₂Cl₂) (17 mL)

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • To a solution of tetrakis(triphenylphosphine)palladium(0) (29 mg, 25 µmol) in 17 mL of CH₂Cl₂, add Grubbs' catalyst 2nd generation (64 mg, 75 µmol), allyl acetate (226 µL, 2.1 mmol), dimethyl malonate (114 µL, 1 mmol), and sodium hydride (88 mg, 2.2 mmol).

  • The resulting mixture is refluxed for 12 hours. This one-pot procedure first generates dimethyl diallylmalonate in situ, which then undergoes RCM.

  • After cooling to room temperature, the reaction is quenched with a saturated solution of NH₄Cl.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried and concentrated under reduced pressure.

  • The crude product, dimethyl cyclopent-3-ene-1,1-dicarboxylate, is then purified by flash chromatography.

Discussion

This compound is the more extensively documented substrate for RCM, often serving as a standard for catalyst evaluation. This has resulted in a wide array of available data under diverse reaction conditions, including various catalysts, solvents (both organic and aqueous), and temperatures.[1][2][3] Yields are generally high, often quantitative, especially with second-generation Grubbs or Hoveyda-Grubbs catalysts.

Data for dimethyl diallylmalonate in RCM is significantly more limited in the scientific literature. The available examples often describe its use within more complex, one-pot reaction sequences rather than as a standalone RCM substrate for catalyst testing.[4] This suggests that for routine RCM or catalyst screening, the diethyl ester is the preferred substrate, likely due to historical precedent and the wealth of comparative data available.

Theoretically, the difference in the ester group (ethyl vs. methyl) is expected to have a minimal electronic effect on the reactivity of the terminal alkenes. Any observed differences in reaction efficiency are more likely attributable to variations in steric hindrance around the catalytic center or solubility differences, though without direct comparative studies, this remains speculative. For most practical purposes in small-scale synthesis, both substrates should be viable for forming the corresponding cyclopentene (B43876) dicarboxylate. However, for process development and optimization where extensive comparative data is beneficial, this compound remains the substrate of choice.

References

Analytical techniques for monitoring Diethyl diallylmalonate reactions (TLC, GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and modification of diethyl diallylmalonate, rigorous in-process monitoring is critical to ensure reaction completion, optimize yield, and minimize impurities. This guide provides a detailed comparison of two commonly employed analytical techniques for this purpose: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into their respective methodologies, present comparative data, and provide detailed experimental protocols to assist in selecting the most suitable technique for your specific analytical needs.

Data Presentation: A Head-to-Head Comparison

The choice between TLC and GC-MS for monitoring this compound reactions often involves a trade-off between speed, cost, and the level of quantitative detail required. While TLC offers a rapid and inexpensive qualitative assessment, GC-MS provides unparalleled separation efficiency and definitive mass-based identification and quantification.

ParameterThin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of analytes between a solid stationary phase and a liquid mobile phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Primary Use Rapid, qualitative monitoring of reaction progress; assessment of starting material consumption and product formation.[1][2]Quantitative analysis of reaction kinetics, impurity profiling, and definitive identification of products and byproducts.[3][4]
Sample Preparation Minimal: dissolution of a small aliquot of the reaction mixture in a volatile solvent.[1]May require derivatization for non-volatile compounds, but generally involves dilution in a suitable solvent.[5]
Analysis Time Fast (typically 5-20 minutes per plate, with multiple samples run simultaneously).[6]Slower (typically 15-60 minutes per sample).
Cost Low initial investment and low cost per analysis.[6]High initial instrument cost and higher operational costs.
Resolution Lower separation efficiency compared to GC-MS.High-resolution separation of complex mixtures.[7]
Sensitivity Lower; suitable for monitoring major reaction components.High; capable of detecting trace-level impurities.[3][8]
Quantification Semi-quantitative at best, though densitometry can improve accuracy.[4][9][10]Highly quantitative with the use of internal or external standards.[8]
Specificity Based on retardation factor (Rf) and visualization, which can be ambiguous.High, based on both retention time and mass spectrum, allowing for definitive compound identification.[3][8]

Experimental Protocols

Thin-Layer Chromatography (TLC) for Monitoring this compound Reactions

This protocol is suitable for the qualitative monitoring of reactions such as the synthesis of this compound or its subsequent conversion (e.g., ring-closing metathesis).

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile phase: A common system is a mixture of hexane (B92381) and ethyl acetate. The ratio can be optimized to achieve good separation, starting with a ratio of 4:1 (hexane:ethyl acetate).

  • Visualization agents: UV lamp (254 nm), and a staining solution (e.g., potassium permanganate (B83412) or phosphomolybdic acid).

  • Reaction aliquot dissolved in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Procedure:

  • Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark lanes for the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.[1]

  • Spotting: Using a capillary tube, apply a small spot of the dissolved starting material to its designated lane on the starting line. For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture on top of it. Spot the reaction mixture in its own lane(s). Ensure the spots are small and do not spread.

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle any visible spots with a pencil. Further visualization can be achieved by dipping the plate in a staining solution and gently heating it.

  • Interpretation: The progress of the reaction is monitored by the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value in the reaction mixture lane. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis of this compound Reactions

This protocol provides a framework for the quantitative analysis of a this compound reaction, such as a ring-closing metathesis.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a mass selective detector.

  • Column: A nonpolar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: An example program could be: initial temperature of 100 °C, ramp at 10 °C/min to 250 °C, and hold for 5 minutes. This program should be optimized for the specific reaction being monitored.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Procedure:

  • Sample Preparation: Prepare a stock solution of a known concentration of a certified reference standard of this compound and the expected product. Create a series of calibration standards by diluting the stock solution. Prepare the reaction aliquots by diluting them to a concentration within the calibration range. An internal standard can be added to both the calibration standards and the samples to improve quantitative accuracy.

  • Injection: Inject a fixed volume (e.g., 1 µL) of each calibration standard and sample into the GC-MS system.

  • Data Acquisition: Acquire the chromatograms and mass spectra for each run.

  • Data Analysis:

    • Identification: Identify the peaks for this compound and its product(s) by comparing their retention times and mass spectra to those of the reference standards.

    • Quantification: Generate a calibration curve by plotting the peak area of the analyte against its concentration for the calibration standards. Use the regression equation of the calibration curve to determine the concentration of the analyte in the reaction samples.

Mandatory Visualizations

Reaction_Workflow cluster_synthesis Synthesis of this compound cluster_monitoring Reaction Monitoring start Diethyl Malonate + Allyl Bromide reaction Base (e.g., NaH or NaOEt) Solvent (e.g., THF or EtOH) start->reaction product This compound reaction->product aliquot Take Reaction Aliquot product->aliquot tlc TLC Analysis (Qualitative) aliquot->tlc gcms GC-MS Analysis (Quantitative) aliquot->gcms decision decision tlc->decision Reaction Complete? gcms->decision workup Reaction Work-up & Purification decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No

Caption: Workflow for the synthesis and monitoring of this compound reactions.

Technique_Comparison cluster_TLC Thin-Layer Chromatography (TLC) cluster_GCMS Gas Chromatography-Mass Spectrometry (GC-MS) tlc_speed Speed (Fast) tlc_cost Cost (Low) tlc_quant Quantification (Semi-quantitative) tlc_res Resolution (Low) tlc_spec Specificity (Low) gcms_speed Speed (Slower) gcms_cost Cost (High) gcms_quant Quantification (Highly Quantitative) gcms_res Resolution (High) gcms_spec Specificity (High) monitoring Reaction Monitoring Need monitoring->tlc_speed Rapid Check monitoring->gcms_quant Detailed Kinetics

Caption: Comparison of key attributes of TLC and GC-MS for reaction monitoring.

References

A Comparative Guide to the NMR Analysis of Diethyl Diallylmalonate Ring-Closing Metathesis Products

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring the ring-closing metathesis (RCM) of diethyl diallylmalonate, with a comparison to alternative analytical techniques.

The ring-closing metathesis (RCM) of this compound is a foundational reaction in organic synthesis, utilizing catalysts like Grubbs' catalyst to form diethyl cyclopent-3-ene-1,1-dicarboxylate.[1][2] This transformation is a powerful method for constructing cyclic systems. Accurate monitoring of the reaction's progress and characterization of the final product are critical for optimizing yields and ensuring purity. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, stands as the premier analytical tool for this purpose, providing unambiguous structural information. This guide provides a detailed comparison of the NMR data for the starting material and the cyclized product, outlines a typical experimental protocol, and evaluates NMR against alternative analytical methods.

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following protocols describe a typical synthesis and the subsequent sample preparation for NMR analysis.

Synthesis of Diethyl cyclopent-3-ene-1,1-dicarboxylate via RCM

This protocol is adapted from established laboratory procedures for the ring-closing metathesis of this compound.[3][4]

  • Preparation : A 25 mL round-bottom flask equipped with a magnetic stir bar is oven-dried for at least 8 hours to ensure it is free of moisture.

  • Inert Atmosphere : The flask is placed under an inert nitrogen atmosphere. Dry, degassed dichloromethane (B109758) (CH₂Cl₂) (10 mL) is added to the flask.

  • Catalyst Introduction : A solution of a Grubbs' first or second-generation catalyst (e.g., 16 mg, 0.02 mmol) is prepared in the flask.[3]

  • Reactant Addition : this compound (100 mg, 0.416 mmol) is added to the stirred catalyst solution.[3]

  • Reaction : The mixture is stirred at room temperature for 1 hour. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).[1][3]

  • Workup : Upon completion, diethyl ether (30 mL) is added, and the mixture is filtered through a plug of silica (B1680970) gel to remove the ruthenium catalyst.[3]

  • Isolation : The solvent is removed using a rotary evaporator to yield the crude product, which can be further purified by column chromatography if necessary.[3]

NMR Sample Preparation

  • Sample Weighing : Approximately 5-10 mg of the purified product (or starting material for comparison) is accurately weighed.

  • Solvent Addition : The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), inside an NMR tube.

  • Homogenization : The sample is thoroughly mixed to ensure a homogeneous solution.

  • Analysis : The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.

Workflow for RCM and NMR Analysis

The overall process from starting material to spectral analysis is a sequential workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A This compound B Grubbs' Catalyst CH2Cl2, RT, 1h A->B Reactant C Crude Product B->C RCM Reaction D Silica Gel Filtration C->D E Purified Product (Diethyl cyclopent-3-ene- 1,1-dicarboxylate) D->E F Dissolve in CDCl3 E->F G Acquire 1H & 13C NMR Spectra F->G H Spectral Data G->H

Caption: Experimental workflow for the RCM of this compound and subsequent NMR analysis.

Comparative NMR Data

The most significant advantage of NMR spectroscopy is its ability to provide a detailed structural fingerprint of molecules. The transformation of this compound to its cyclic product is clearly evidenced by distinct changes in the ¹H and ¹³C NMR spectra. The disappearance of the terminal alkene protons and carbons and the appearance of new signals corresponding to the internal alkene and saturated cyclopentene (B43876) ring are key indicators of a successful reaction.

Table 1: ¹H NMR Data Comparison (300 MHz, CDCl₃)

Assignment This compound (Starting Material) [5]Diethyl cyclopent-3-ene-1,1-dicarboxylate (Product)
OCH₂CH1.25 ppm (t, 6H, J=7.2 Hz)1.24 ppm (t, 6H, J=7.1 Hz)
OCH ₂CH₃4.19 ppm (q, 4H, J=7.2 Hz)4.18 ppm (q, 4H, J=7.1 Hz)
CH ₂-CH=CH₂2.64 ppm (d, 4H, J=7.5 Hz)2.99 ppm (s, 4H)
CH₂=CH -5.66 ppm (m, 2H)5.64 ppm (s, 2H)
CH ₂=CH-5.10 ppm (m, 4H)Signal Absent

Table 2: ¹³C NMR Data Comparison (75.48 MHz, CDCl₃)

Assignment This compound (Starting Material) [5]Diethyl cyclopent-3-ene-1,1-dicarboxylate (Product)
OCH₂C H₃14.16 ppm14.0 ppm
OC H₂CH₃61.23 ppm61.4 ppm
C (CO₂Et)₂57.24 ppm58.9 ppm
C H₂-CH=CH₂36.76 ppm40.2 ppm
CH₂=C H-132.36 ppm128.5 ppm
C H₂=CH-119.15 ppmSignal Absent
C =O171.1 ppm171.5 ppm

Note: Product NMR data is based on typical values found in the literature. Precise shifts may vary slightly based on experimental conditions.

Comparison with Alternative Analytical Techniques

While NMR is highly effective, other analytical techniques can also be employed to monitor the RCM of this compound. Each method offers a different set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. It can effectively monitor the disappearance of the starting material and the appearance of the product, providing both retention time and mass-to-charge ratio data.[1]

Fourier-Transform Infrared Spectroscopy (FTIR) can be used to monitor the reaction by observing changes in specific vibrational frequencies. For this reaction, the disappearance of the C=C-H out-of-plane bending vibrations of the terminal alkene (~910 cm⁻¹) and the C=C stretch (~1640 cm⁻¹) would indicate the consumption of the starting material.

Raman Spectroscopy has also been shown to be a valuable tool for monitoring RCM reactions in real-time. It can track the conversion by observing the decrease in the intensity of the C=C stretching vibration of the starting material (1642 cm⁻¹) and the appearance of the product's C=C stretch (1624 cm⁻¹).[6]

Table 3: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
¹H & ¹³C NMR Detailed molecular structure, connectivity, and stereochemistry. Quantitative analysis.Unambiguous structure elucidation. High resolution and information content.Lower sensitivity compared to MS. Higher instrument cost. Requires deuterated solvents.
GC-MS Separation of components, molecular weight, and fragmentation patterns.High sensitivity and selectivity. Excellent for reaction monitoring and purity assessment.[7][8]Destructive technique. Requires volatile and thermally stable compounds.
FTIR / Raman Presence of functional groups.Fast, non-destructive, and relatively inexpensive. Can be used for real-time monitoring.[9]Provides limited structural information. Less effective for complex mixtures.

References

A Comparative Guide to the Ring-Closing Metathesis of Diethyl Diallylmalonate: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-closing metathesis (RCM) of diethyl diallylmalonate is a benchmark reaction in the field of olefin metathesis, frequently employed to evaluate the efficacy of new catalysts and methodologies. This guide provides an objective comparison of the kinetic performance of commonly used Grubbs and Hoveyda-Grubbs catalysts in this transformation. The information presented herein, supported by experimental data from peer-reviewed literature, is intended to assist researchers in selecting the optimal catalyst and reaction conditions for their specific needs.

Performance Comparison of Key Catalysts

The efficiency of the ring-closing metathesis of this compound is highly dependent on the choice of catalyst. First-generation Grubbs catalysts, while effective, are generally outperformed by second-generation and Hoveyda-Grubbs catalysts, which exhibit higher activity and stability. The following tables summarize key kinetic data and reaction parameters for various catalysts.

Table 1: Catalyst Transformation and Kinetic Data

CatalystCatalyst Transformation Rate Constant (k_obs, s⁻¹)SubstrateMonitoring TechniqueReference
Grubbs I7.48 x 10⁻⁵This compoundUV-vis Spectroscopy[1][2]
Grubbs II1.52 x 10⁻⁴This compoundUV-vis Spectroscopy[1][2]

Conditions: 0.10 mM catalyst in CH₂Cl₂ at 25 °C.

Table 2: Reaction Conversion with Grubbs I Catalyst

SubstrateCatalyst Loading (mol%)SolventTime (min)Conversion (%)Monitoring TechniqueReference
This compound0.4CH₂Cl₂6077FT-Raman Spectroscopy[3]
This compound0.4CH₂Cl₂10090FT-Raman Spectroscopy[3]
Diallyl Ether0.4CH₂Cl₂60~65FT-Raman Spectroscopy[3]
Diallyl Phthalate0.4CH₂Cl₂60~30FT-Raman Spectroscopy[3]

Conditions: 2.5 M substrate concentration, reaction conducted under autogenic pressure in a closed vessel.

Table 3: Performance of Second-Generation Hoveyda-Grubbs Catalysts

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Conversion (%)Monitoring TechniqueReference
Hoveyda-Grubbs II0.1C₆D₆604~100¹H NMR Spectroscopy[4]
syn-HGIIPh-Mes0.1C₆D₆604~95¹H NMR Spectroscopy[4]
anti-HGIIPh-Mes0.1C₆D₆604~98¹H NMR Spectroscopy[4]

Experimental Protocols

Detailed and accurate experimental procedures are crucial for obtaining reproducible kinetic data. Below are protocols for monitoring the RCM of this compound using ¹H NMR and FT-Raman spectroscopy.

¹H NMR Spectroscopic Monitoring

This method allows for the direct observation of the disappearance of the starting material and the appearance of the product.

Materials:

  • This compound

  • Selected Grubbs or Hoveyda-Grubbs catalyst

  • Anhydrous deuterated solvent (e.g., C₆D₆ or CD₂Cl₂)

  • NMR tubes and caps

  • Internal standard (optional, e.g., mesitylene)

  • Syringes and needles for transfer under inert atmosphere

Procedure:

  • Prepare a stock solution of this compound in the chosen deuterated solvent in a glovebox or under an inert atmosphere.

  • Transfer a known volume of the substrate solution to an NMR tube.

  • If using an internal standard, add a known amount to the NMR tube.

  • Prepare a stock solution of the catalyst in the same deuterated solvent.

  • Acquire an initial ¹H NMR spectrum (t=0) of the substrate solution before adding the catalyst.

  • Initiate the reaction by injecting a known amount of the catalyst solution into the NMR tube.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • The reaction progress is monitored by integrating the signals corresponding to the allylic protons of the starting material and the olefinic protons of the product.

  • Calculate the conversion at each time point by comparing the integral values.

FT-Raman Spectroscopic Monitoring

FT-Raman spectroscopy is a powerful non-invasive technique for monitoring reaction kinetics in real-time.

Materials:

  • This compound

  • Selected Grubbs catalyst

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Reaction vessel (e.g., a sealed vial or cuvette)

  • FT-Raman spectrometer with a suitable laser source (e.g., Nd:YAG at 1064 nm)

Procedure:

  • Prepare a solution of this compound in the chosen solvent at the desired concentration.

  • Transfer the solution to the reaction vessel.

  • Place the reaction vessel in the sample compartment of the FT-Raman spectrometer.

  • Acquire an initial Raman spectrum (t=0) of the substrate solution.

  • Initiate the reaction by adding the catalyst to the solution.

  • Immediately begin acquiring Raman spectra at regular time intervals.

  • The reaction is monitored by observing the decrease in the intensity of the C=C stretching vibration of the terminal allyl groups of the starting material (around 1642 cm⁻¹) and the increase in the intensity of the C=C stretching vibration of the endocyclic double bond of the product (around 1623 cm⁻¹)[3].

  • The conversion can be calculated from the relative intensities of these peaks.

Visualizations

The following diagrams illustrate the catalytic cycle of ring-closing metathesis and a typical experimental workflow for kinetic analysis.

RCM_Catalytic_Cycle cluster_cycle Catalytic Cycle precatalyst Precatalyst (e.g., Grubbs II) active_catalyst Active Catalyst [Ru]=CHPh precatalyst->active_catalyst Initiation metallacyclobutane Metallacyclobutane Intermediate active_catalyst->metallacyclobutane + Diene product_complex Product Complex metallacyclobutane->product_complex Cycloreversion diene This compound metallacyclobutane->diene product_complex->active_catalyst - Ethylene product Cyclic Product product_complex->product ethylene Ethylene

Caption: The Chauvin mechanism for ring-closing metathesis.

Kinetic_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_substrate Prepare Substrate Solution mix Mix Substrate and Catalyst prep_substrate->mix prep_catalyst Prepare Catalyst Solution prep_catalyst->mix monitor Monitor Reaction (NMR or Raman) mix->monitor process_data Process Spectra monitor->process_data calc_conversion Calculate Conversion vs. Time process_data->calc_conversion determine_kinetics Determine Kinetic Parameters calc_conversion->determine_kinetics

Caption: Experimental workflow for kinetic studies of RCM.

References

Comparative study of different bases for the synthesis of Diethyl diallylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers on the selection of appropriate bases for the synthesis of diethyl diallylmalonate, supported by experimental data and detailed protocols.

The synthesis of this compound, a valuable precursor in various organic syntheses, is typically achieved through the dialkylation of diethyl malonate with allyl bromide. The choice of base is a critical parameter that significantly influences the reaction's efficiency, yield, and purity of the final product. This guide provides a comparative study of commonly employed bases—sodium hydride, sodium ethoxide, and potassium carbonate—for this synthesis, offering researchers the necessary data to make an informed decision for their specific laboratory needs.

Performance Comparison of Bases

The selection of a base is pivotal in the deprotonation of diethyl malonate to form the reactive enolate intermediate. The strength and nature of the base affect the reaction rate and the equilibrium of the reaction, directly impacting the yield of the desired diallylated product. Below is a summary of the performance of different bases based on reported experimental data.

BaseSolventReaction TimeTemperature (°C)Yield of this compound (%)Reference
Sodium Hydride (NaH)Tetrahydrofuran (THF)6 hours0 to Room Temperature97%[1]
Sodium Ethoxide (NaOEt)Ethanol (B145695)Overnight5-10 to Room TemperatureNot explicitly stated for diallyl, but procedure is for diallylation[1]
Potassium Carbonate (K2CO3)Acetonitrile (B52724) (CH3CN)24 hours80Minor product (8%)*[2]
Potassium Carbonate (K2CO3)N,N-Dimethylformamide (DMF)2 hoursRoom Temperature63%**[3]

*In this specific Tsuji-Trost allylation, diethyl allylmalonate was the major product (91%).[2] **This yield is for a similar reaction of diethyl malonate with a substituted benzyl (B1604629) bromide.[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using each of the compared bases are provided below. These protocols are based on published literature and offer a step-by-step guide for laboratory execution.

1. Synthesis using Sodium Hydride (NaH) [1]

  • Materials: Diethyl malonate, Sodium hydride (60% dispersion in mineral oil), Allyl bromide, Tetrahydrofuran (THF), Saturated NH4Cl solution, Ethyl acetate, Water, Magnesium sulfate.

  • Procedure:

    • A suspension of sodium hydride (2.5 eq.) in THF is prepared in a round-bottom flask under an inert atmosphere and cooled to 0°C.

    • Diethyl malonate (1 eq.) is added dropwise to the stirred suspension at 0°C.

    • The mixture is then stirred at room temperature for 2 hours.

    • The reaction is cooled back to 0°C, and allyl bromide (2.1 eq.) is added slowly.

    • The reaction mixture is subsequently stirred at room temperature for 4 hours.

    • The reaction is quenched by the careful addition of saturated NH4Cl solution.

    • The product is extracted with ethyl acetate, and the organic layer is washed with water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica (B1680970) gel column chromatography to yield pure this compound.

2. Synthesis using Sodium Ethoxide (NaOEt) [1]

  • Materials: Diethyl malonate, Sodium, Absolute ethanol, Allyl bromide, Ethyl acetate, Water, Sodium sulfate.

  • Procedure:

    • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

    • A mixture of diethyl malonate (1 eq.) and allyl bromide (3 eq.) is slowly added to the concentrated sodium ethoxide solution while maintaining the temperature at 5-10°C.

    • After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature, followed by stirring overnight at room temperature.

    • The excess solvent is removed under reduced pressure.

    • The residue is taken up in water and extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by vacuum distillation.

3. Synthesis using Potassium Carbonate (K2CO3) [2]

  • Materials: Diethyl malonate, Anhydrous potassium carbonate, Allyl bromide, Anhydrous acetonitrile (CH3CN), Celite.

  • Procedure:

    • To a 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add diethyl malonate (1 eq.), anhydrous potassium carbonate (2.2 eq.), and anhydrous acetonitrile.

    • The reaction mixture is stirred at room temperature for 10 minutes.

    • Allyl bromide (1.5 eq.) is then slowly added to the reaction mixture at room temperature.

    • The reaction mixture is heated to 80°C for 24 hours.

    • After cooling to room temperature, the mixture is filtered through a bed of celite.

    • The celite bed is washed with acetonitrile, and the combined filtrates are concentrated to give the crude product.

Reaction Workflow and Logic

The synthesis of this compound proceeds via a sequential deprotonation and alkylation mechanism. The choice of base dictates the reaction conditions required to efficiently generate the enolate and drive the reaction towards the desired diallylated product.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions DiethylMalonate Diethyl Malonate Deprotonation Deprotonation (Enolate Formation) DiethylMalonate->Deprotonation AllylBromide Allyl Bromide FirstAlkylation First Alkylation (Monoallylmalonate) AllylBromide->FirstAlkylation SecondAlkylation Second Alkylation (Diallylmalonate) AllylBromide->SecondAlkylation Base Base (NaH, NaOEt, or K2CO3) Base->Deprotonation Solvent Solvent (THF, EtOH, or MeCN) Solvent->Deprotonation Deprotonation->FirstAlkylation FirstAlkylation->SecondAlkylation Product This compound SecondAlkylation->Product

Caption: General workflow for the synthesis of this compound.

References

Unambiguous Product Structure Validation: A Comparative Guide for Diethyl Diallylmalonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive structural confirmation of reaction products is paramount. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic methods for validating the products of diethyl diallylmalonate reactions, a versatile precursor in the synthesis of carbocyclic nucleosides and other complex molecules.

The transformation of this compound through reactions like ring-closing metathesis (RCM) and cycloisomerization yields cyclic compounds whose precise atomic arrangement dictates their biological activity and chemical properties. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for routine characterization, X-ray crystallography remains the gold standard for unequivocal three-dimensional structure determination.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

X-ray crystallography provides direct evidence of molecular structure by mapping electron density, yielding precise bond lengths, bond angles, and stereochemical configurations. Spectroscopic techniques, in contrast, infer structural features based on the molecule's interaction with electromagnetic fields or its fragmentation patterns. The following tables summarize the quantitative and qualitative data obtained from these methods for a common product of this compound RCM: diethyl cyclopent-3-ene-1,1-dicarboxylate.

Table 1: Quantitative Data Comparison for Diethyl Cyclopent-3-ene-1,1-dicarboxylate

ParameterX-ray Crystallography¹H NMR Spectroscopy¹³C NMR SpectroscopyMass Spectrometry (EI)
Bond Lengths (Å) Highly Precise (e.g., C=C: ~1.34 Å, C-C: ~1.54 Å)Not Directly MeasurableNot Directly MeasurableNot Directly Measurable
Bond Angles (°) Highly Precise (e.g., ~109.5° for sp³ C, ~120° for sp² C)Not Directly MeasurableNot Directly MeasurableNot Directly Measurable
Chemical Shift (ppm) Not ApplicableOlefinic (C=CH ): ~5.6 ppm, Allylic (C H₂): ~3.0 ppm, Ethyl (OC H₂): ~4.2 ppm, Ethyl (CH ₃): ~1.3 ppmCarbonyl (C =O): ~172 ppm, Olefinic (C =C): ~127 ppm, Quaternary (C ): ~58 ppm, Ethyl (OC H₂): ~62 ppm, Ethyl (C H₃): ~14 ppmNot Applicable
Molecular Weight Inferred from unit cellInferred from integrationNot Directly MeasurableMolecular Ion (M⁺): m/z = 212
Key Fragmentation Ions Not ApplicableNot ApplicableNot Applicablem/z = 183, 167, 149, 139

Note: Specific bond lengths and angles from X-ray crystallography are dependent on the crystal structure of a specific derivative, as publicly available data for the parent compound is limited. The values presented are typical for organic molecules.

Table 2: Qualitative Information Comparison

FeatureX-ray CrystallographyNMR Spectroscopy (¹H, ¹³C, COSY)IR SpectroscopyMass Spectrometry
Connectivity Unambiguously determinedDetermined through correlations (e.g., COSY, HMBC)Inferred from functional groupsInferred from fragmentation patterns
Stereochemistry Absolute configuration can be determinedRelative stereochemistry can often be determined (e.g., NOE)Generally not applicableGenerally not applicable
Functional Groups Identified by atomic arrangementIdentified by chemical shifts and coupling patternsCharacteristic absorptions (e.g., C=O stretch ~1730 cm⁻¹, C=C stretch ~1650 cm⁻¹)Inferred from neutral losses
Purity Requires a single crystalCan assess purity of the bulk sampleLess effective for purity assessmentCan detect impurities with different masses

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key analytical techniques discussed.

Ring-Closing Metathesis of this compound

A solution of a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst) in dry, degassed dichloromethane (B109758) is prepared under an inert atmosphere. This compound is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product, diethyl cyclopent-3-ene-1,1-dicarboxylate, is purified by column chromatography on silica (B1680970) gel.

X-ray Crystallography
  • Crystallization: High-quality single crystals of the purified product are grown, typically by slow evaporation of a solution in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final, precise atomic coordinates.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the magnet of an NMR spectrometer, and one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra are acquired.

  • Data Processing and Analysis: The raw data is Fourier transformed, phased, and baseline corrected. The resulting spectra are analyzed to assign chemical shifts, determine coupling constants, and establish through-bond and through-space correlations to elucidate the molecular structure.

Mass Spectrometry
  • Sample Introduction: A dilute solution of the purified product is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectral Analysis: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizing the Workflow

The logical flow from starting material to a validated product structure is a critical aspect of chemical synthesis and analysis.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structure Validation cluster_spectroscopy Spectroscopic Analysis start This compound reaction Ring-Closing Metathesis start->reaction product Crude Product reaction->product purification Column Chromatography product->purification pure_product Pure Diethyl Cyclopent-3-ene- 1,1-dicarboxylate purification->pure_product nmr NMR (1H, 13C, COSY) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir xray X-ray Crystallography pure_product->xray Requires Crystallization final_structure Validated 3D Structure nmr->final_structure Inferred Structure ms->final_structure Inferred Structure ir->final_structure Inferred Structure xray->final_structure Unambiguous Structure

Caption: Experimental workflow for synthesis and structural validation.

Conclusion

For the unambiguous determination of product structures from this compound reactions, X-ray crystallography is the definitive method, providing precise and comprehensive three-dimensional atomic information. While NMR, IR, and mass spectrometry are essential and complementary techniques for routine analysis, confirming connectivity, and assessing purity, they provide an inferred structure. The integration of data from both spectroscopic and crystallographic techniques offers the most robust and complete structural validation, a critical step in modern chemical research and drug development.

A Comparative Guide to Metathesis Catalysts for the Ring-Closing Metathesis of Diethyl Diallylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-closing metathesis (RCM) of diethyl diallylmalonate is a benchmark reaction for evaluating the efficiency of olefin metathesis catalysts. This guide provides an objective comparison of the performance of various commercially available and modified metathesis catalysts, supported by experimental data from peer-reviewed literature. The catalysts covered include first and second-generation Grubbs catalysts, Hoveyda-Grubbs second-generation catalysts, and specialized ruthenium catalysts.

Performance Comparison of Metathesis Catalysts

The efficiency of a metathesis catalyst is determined by several factors, including reaction yield, conversion rate, catalyst loading, reaction time, and temperature. The following table summarizes the quantitative data for the RCM of this compound with different catalysts.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeConversion/Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference
Grubbs I 4.8CH₂Cl₂Room Temp.1 hHigh (not specified)>20>20[1]
Grubbs I 0.4CH₂Cl₂161 h77%192.5192.5
Grubbs II 1CD₂Cl₂30~10 min>95%>95>570[2]
Hoveyda-Grubbs II 0.1C₆D₆604 min>98%>980>14700[3]
PEG-Supported Hoveyda-Grubbs II 1CD₂Cl₂30~15 min>95%>95>380[2]
Z-selective Ru-catalyst (Ru-5k) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedZ-selective RCMNot SpecifiedNot Specified[4]
Encapsulated Hoveyda-Grubbs II Not SpecifiedWaterNot SpecifiedNot SpecifiedQuantitativeNot SpecifiedNot Specified[5]

Note: Turnover Number (TON) is calculated as (moles of product / moles of catalyst) and Turnover Frequency (TOF) as (TON / reaction time in hours). Some values are estimated from graphical data or textual descriptions and should be considered approximate. Direct comparison between all entries may not be perfectly accurate due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the RCM of this compound using different types of catalysts.

Protocol 1: Ring-Closing Metathesis with a First-Generation Grubbs-Type Catalyst[1]

Materials:

Procedure:

  • A 25 mL flask containing a stir bar is oven-dried for at least 8 hours.

  • Under a nitrogen atmosphere, a solution of the Grubbs I catalyst (16 mg, 0.02 mmol, 4.8 mol%) in dry, degassed CH₂Cl₂ (10 mL) is prepared.

  • This compound (100 mg, 0.416 mmol) is added to the catalyst solution.

  • The reaction mixture is stirred under nitrogen at room temperature for 1 hour.

  • After 1 hour, diethyl ether (30 mL) is added to the mixture.

  • The mixture is filtered through a plug of silica gel to remove the ruthenium catalyst.

  • The solvent is removed in vacuo using a rotary evaporator.

  • The crude product is analyzed by GC-MS and thin-layer chromatography. If necessary, the product is purified by column chromatography.

Protocol 2: Ring-Closing Metathesis with a Second-Generation Hoveyda-Grubbs Catalyst[3]

Materials:

  • This compound

  • Hoveyda-Grubbs II Catalyst

  • Deuterated benzene (B151609) (C₆D₆) for NMR monitoring

  • NMR tube

Procedure:

  • In a glovebox, the Hoveyda-Grubbs II catalyst (0.1 mol%) is dissolved in C₆D₆.

  • This compound is added to the solution in an NMR tube.

  • The reaction is carried out at 60 °C and monitored by ¹H NMR spectroscopy.

  • Conversion is determined by integrating the signals of the starting material and the product over time. The reaction with Hoveyda-Grubbs II is reported to reach >98% conversion within 4 minutes under these conditions.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for a ring-closing metathesis reaction and the generally accepted Chauvin mechanism for olefin metathesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Oven-dry glassware catalyst_prep Prepare catalyst solution in dry, degassed solvent under N₂ start->catalyst_prep add_substrate Add this compound catalyst_prep->add_substrate stir Stir at specified temperature and time add_substrate->stir quench Quench reaction (e.g., add ethyl vinyl ether) stir->quench filter Filter through silica gel to remove catalyst quench->filter evaporate Remove solvent in vacuo filter->evaporate purify Purify by column chromatography (if needed) evaporate->purify analyze Characterize product (GC-MS, NMR, etc.) purify->analyze

Caption: General experimental workflow for RCM.

chauvin_mechanism catalyst [M]=CHR¹ metallacyclobutane Metallacyclobutane intermediate catalyst->metallacyclobutane + Diene diene R²HC=CHR³ diene->metallacyclobutane metallacyclobutane->catalyst Retro [2+2] product1 [M]=CHR³ metallacyclobutane->product1 Productive Metathesis product2 R¹HC=CHR² metallacyclobutane->product2 product1->catalyst Catalytic Cycle

References

A Comparative Analysis of Diethyl Diallylmalonate in the Synthesis of Carbocyclic and Heterocyclic Ring Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethyl diallylmalonate serves as a versatile and readily accessible precursor for the synthesis of various cyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This guide provides a comparative analysis of its application in the formation of key five- and six-membered ring systems. The performance of this compound in these cyclization reactions is compared with alternative synthetic strategies, supported by experimental data to inform methodological choices in research and development.

I. Synthesis of Five-Membered Carbocycles: Ring-Closing Metathesis

One of the most prominent applications of this compound is in Ring-Closing Metathesis (RCM) to afford diethyl cyclopent-3-ene-1,1-dicarboxylate. This reaction, typically catalyzed by ruthenium-based complexes, is highly efficient for the formation of five-membered carbocycles.

Comparative Performance Data

The choice of catalyst significantly impacts the efficiency of the RCM reaction. Below is a comparison of various Grubbs and Hoveyda-Grubbs type catalysts in the cyclization of this compound.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Grubbs I0.4CH₂Cl₂RT1.6790[1]
Grubbs II0.5CH₂Cl₂25<0.17>95[2]
Hoveyda-Grubbs II0.5CH₂Cl₂25<0.17>95[2]
Encapsulated HG2-WaterRT-Quantitative[3]
CAAC-based Ru complex0.1Toluene60~0.2>99[4]

II. Synthesis of Six-Membered N-Heterocycles: Barbiturates

This compound is a key substrate in the synthesis of 5,5-diallylbarbituric acid, a derivative of barbituric acid with applications in medicinal chemistry. This synthesis involves a condensation reaction with urea (B33335) in the presence of a strong base.

Comparative Performance Data

The synthesis of the barbiturate (B1230296) ring from malonic esters is a well-established method. The table below outlines typical conditions and yields for this transformation.

Malonate DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Diethyl malonateSodium ethoxideEthanol110772-78[5]
Diethyl malonateSodium methoxide (B1231860)Methanol66-684-5>83[6]
This compoundSodium ethoxideEthanolReflux--[7]

III. Alternative Synthetic Routes: A Comparative Overview

To provide a broader context, this section compares the synthesis of similar cyclic scaffolds using alternative starting materials and methodologies.

A. Five-Membered Carbocycles

An alternative to the RCM of this compound for the synthesis of cyclopentane (B165970) dicarboxylates is the alkylation of diethyl malonate with a 1,4-dihalobutane derivative followed by cyclization.

MethodStarting MaterialsReagentsYield (%)Reference
RCM This compoundGrubbs II Catalyst>95[2]
Alkylation/Cyclization Diethyl malonate, cis-1,4-dichloro-2-buteneSodium ethoxide-[8]
B. Six-Membered N-Heterocycles

The Hantzsch dihydropyridine (B1217469) synthesis offers a versatile alternative for the creation of six-membered nitrogen-containing heterocycles, which are also of significant pharmacological interest. This method typically involves a multi-component reaction between an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate.[9][10]

MethodKey PrecursorsTypical ConditionsYield Range (%)Reference
Barbiturate Synthesis This compound, UreaSodium ethoxide, Ethanol, Reflux72-83+[5][6]
Hantzsch Synthesis Aldehyde, β-ketoester, Ammonia/Ammonium acetateEthanol, Reflux or MW irradiation15-96[11][12]

IV. Experimental Protocols

Protocol 1: Ring-Closing Metathesis of this compound

Objective: To synthesize diethyl cyclopent-3-ene-1,1-dicarboxylate.

Materials:

  • This compound

  • Grubbs II catalyst

  • Anhydrous and degassed dichloromethane (B109758) (CH₂Cl₂)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere, prepare a solution of this compound in anhydrous and degassed CH₂Cl₂ (a typical concentration is 0.1 M).[13]

  • Add the Grubbs II catalyst (e.g., 0.5 mol%) to the solution.[2]

  • Stir the reaction mixture at room temperature.[13]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within an hour.[13]

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to obtain the desired product.

Protocol 2: Synthesis of 5,5-Diallylbarbituric Acid

Objective: To synthesize 5,5-diallylbarbituric acid from this compound.

Materials:

  • This compound

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • To this solution, add this compound, followed by a solution of dry urea in hot absolute ethanol.[5]

  • Heat the mixture to reflux for several hours. A white solid, the sodium salt of the barbiturate, will precipitate.[5]

  • After cooling, dissolve the solid in hot water and acidify with concentrated hydrochloric acid until the solution is acidic, causing the 5,5-diallylbarbituric acid to precipitate.

  • Collect the product by filtration, wash with cold water, and dry to obtain the final product.

V. Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core synthetic transformations discussed in this guide.

RCM_Workflow DDM This compound Intermediate Ruthenium-Carbene Intermediate DDM->Intermediate Coordination Catalyst Grubbs Catalyst Catalyst->Intermediate Product Diethyl cyclopent-3-ene- 1,1-dicarboxylate Intermediate->Product [2+2] Cycloaddition & Reductive Elimination Ethylene Ethylene (byproduct) Intermediate->Ethylene

Caption: Ring-Closing Metathesis of this compound.

Barbiturate_Synthesis DDM This compound Condensation Condensation & Cyclization DDM->Condensation Urea Urea Urea->Condensation Base Sodium Ethoxide Base->Condensation Catalyst Product 5,5-Diallylbarbituric Acid Condensation->Product Acidification Ethanol Ethanol (byproduct) Condensation->Ethanol Alternative_Comparison cluster_0 Five-Membered Carbocycle Synthesis cluster_1 Six-Membered N-Heterocycle Synthesis DDM_RCM This compound (RCM) Product_5 Cyclopentene Dicarboxylate DDM_RCM->Product_5 Malonate_Alkylation Diethyl malonate + 1,4-Dihalide (Alkylation) Malonate_Alkylation->Product_5 DDM_Barb This compound (Barbiturate Synthesis) Product_6 Substituted Dihydropyrimidine Core DDM_Barb->Product_6 Hantzsch Aldehyde + β-Ketoester + Ammonia (Hantzsch) Hantzsch->Product_6

References

A Comparative Guide to Diethyl Diallylmalonate and Other Diene-Containing Malonates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

In the landscape of organic synthesis, particularly in the construction of cyclic molecules through ring-closing metathesis (RCM), the choice of the diene substrate is crucial for reaction efficiency and yield. Diethyl diallylmalonate has long served as a benchmark substrate for evaluating the efficacy of new RCM catalysts and optimizing reaction conditions. This guide provides a comprehensive comparison of this compound with other diene-containing malonate esters, namely dimethyl diallylmalonate, dibenzyl diallylmalonate, and di-tert-butyl diallylmalonate. The objective is to offer a clear perspective on their relative performance in synthesis, supported by experimental data and detailed protocols.

Synthesis of Diene-Containing Malonates

The synthesis of diallylmalonate esters typically involves the dialkylation of the corresponding malonic ester with an allyl halide, such as allyl bromide, in the presence of a base. The choice of base and solvent can influence the reaction yield and purity of the product.

Comparative Synthesis Data
Malonate EsterStarting MalonateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundDiethyl malonateSodium ethoxideEthanol5-10 then RTOvernightHigh (not specified)[1]
This compoundDiethyl malonateSodium hydrideTHF0 then RT497[1]
Dimethyl diallylmalonateDimethyl malonateSodium hydrideDMFRT24Not specified[2]
Dibenzyl diallylmalonateDibenzyl malonateNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]
Di-tert-butyl diallylmalonateDi-tert-butyl malonateNot specifiedNot specifiedNot specifiedNot specifiedNot specified[4]

Note: While specific yield data for the diallylation of dimethyl, dibenzyl, and di-tert-butyl malonate were not found in the immediate search, the general synthetic route is analogous to that of this compound. The synthesis of the parent malonates is well-established.[3][4]

Experimental Protocols: Synthesis of Diene-Containing Malonates

General Procedure for Diallylation of Malonic Esters

This protocol is a generalized procedure based on the synthesis of this compound and can be adapted for other malonate esters.

Materials:

  • Appropriate malonate ester (e.g., diethyl malonate, dimethyl malonate)

  • Allyl bromide

  • Base (e.g., sodium hydride or sodium ethoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or ethanol)

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Water

  • Magnesium sulfate (B86663) or sodium sulfate

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a solution of the malonate ester in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), add the base portion-wise at a controlled temperature (e.g., 0 °C for sodium hydride in THF or 5-10 °C for sodium ethoxide in ethanol).

  • Stir the mixture at the same temperature for a specified time to ensure complete deprotonation, then allow it to warm to room temperature.

  • Cool the reaction mixture again and add allyl bromide dropwise, maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Perform a liquid-liquid extraction using ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography or vacuum distillation to obtain the pure diallylmalonate ester.

Benchmarking in Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of cyclic compounds, and diallylmalonates are common substrates for forming five-membered rings. The performance of these substrates can be influenced by the steric and electronic properties of the ester groups.

Comparative RCM Performance Data
SubstrateCatalyst (mol%)SolventTemperature (°C)TimeConversion/Yield (%)Reference
This compoundGrubbs I (0.4)CH₂Cl₂161 h77 (conversion)
This compoundGrubbs II (not specified)Not specifiedNot specifiedNot specifiedHigh (not specified)[5][6]
This compoundUnsaturated NHC-Ru catalyst (low loading)Dilute solutionNot specifieda few minutes95 (conversion)[1]
Dimethyl diallylmalonateNot specifiedNot specifiedNot specifiedNot specifiedReadily undergoes cycloisomerisation[2]

Experimental Protocol: Ring-Closing Metathesis (RCM)

This protocol is a representative procedure for the RCM of diallylmalonate esters.

Materials:

  • Diallylmalonate substrate

  • RCM catalyst (e.g., Grubbs I, Grubbs II, or Hoveyda-Grubbs II)

  • Anhydrous and degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the diallylmalonate substrate in the anhydrous and degassed solvent.

  • In a separate vial, weigh the RCM catalyst and dissolve it in a small amount of the same solvent.

  • Add the catalyst solution to the substrate solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the cyclic product.

Visualizing the Synthesis and Reaction Mechanism

Synthesis Workflow

SynthesisWorkflow Malonate Malonate Ester (e.g., Diethyl malonate) Diallylmalonate Diallylmalonate Ester Malonate->Diallylmalonate 1. Base 2. Allyl Bromide Base Base (e.g., NaH, NaOEt) AllylBromide Allyl Bromide

Caption: General synthesis workflow for diallylmalonate esters.

Ring-Closing Metathesis (RCM) Mechanism (Chauvin Mechanism)

RCM_Mechanism cluster_initiation Initiation cluster_propagation Propagation Precatalyst [M]=CHR (Precatalyst) Intermediate1 Metallacyclobutane Precatalyst->Intermediate1 + Diene Diene Diene Substrate ActiveCatalyst [M]=CH-R' (Active Catalyst) Intermediate1->ActiveCatalyst - RCH=CH₂ ActiveCatalyst2 [M]=CH-R' (Active Catalyst) IntramolecularCoord Intramolecular Coordination ActiveCatalyst2->IntramolecularCoord Metallacyclobutane2 Metallacyclobutane IntramolecularCoord->Metallacyclobutane2 [2+2] Cycloaddition ProductComplex Product Complex Metallacyclobutane2->ProductComplex Cycloreversion ProductComplex->ActiveCatalyst2 - Ethylene CyclicProduct Cyclic Product ProductComplex->CyclicProduct Ethylene Ethylene

Caption: The Chauvin mechanism for Ring-Closing Metathesis (RCM).

Discussion and Conclusion

This compound remains a valuable and widely used substrate for ring-closing metathesis, largely due to its straightforward synthesis and reliable performance with a variety of catalysts.[1] Its utility as a benchmark for catalyst activity is well-documented, providing a consistent standard for comparison.[1]

For other diene-containing malonates, the available data is less comprehensive. Dimethyl diallylmalonate is reported to readily undergo cycloisomerization, suggesting it is also a viable substrate for RCM.[2] The performance of dibenzyl and di-tert-butyl diallylmalonates in RCM is less clear from the literature reviewed. It can be hypothesized that the steric bulk of the ester groups may play a significant role in the kinetics of the RCM reaction. Larger groups like dibenzyl and di-tert-butyl may hinder the approach of the substrate to the metal center of the catalyst, potentially leading to slower reaction rates compared to the less hindered diethyl and dimethyl esters. However, without direct experimental data, this remains a point of speculation.

References

Safety Operating Guide

Navigating the Safe Disposal of Diethyl Diallylmalonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of diethyl diallylmalonate, ensuring compliance with safety regulations and minimizing environmental impact.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that may cause eye, skin, and respiratory tract irritation[1]. The toxicological properties of this material have not been fully investigated, warranting a cautious approach to handling and disposal[1]. Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Eye Protection: Chemical splash goggles are mandatory to prevent eye contact[1][2].

  • Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure[1][2].

  • Skin Protection: Appropriate protective clothing should be worn to prevent skin contact[1][2].

  • Respiratory Protection: If working in an area with inadequate ventilation or where airborne concentrations may be high, use a NIOSH/MSHA or European Standard EN 149 approved respirator[1].

II. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following steps outline the proper procedure for its disposal.

Step 1: Waste Classification

The first and most critical step is to determine if the this compound waste is classified as hazardous.

  • Regulatory Consultation: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to the U.S. Environmental Protection Agency (EPA) guidelines listed in 40 CFR Parts 261.3[1].

  • State and Local Regulations: It is also essential to consult state and local hazardous waste regulations to ensure complete and accurate classification, as these may be more stringent than federal regulations[1][3].

Step 2: Handling and Containment of Spills

In the event of a spill, immediate and proper containment is crucial.

  • Absorb Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth[1].

  • Containerize Waste: Place the absorbed material into a suitable, labeled, and tightly closed container for disposal[1][3].

  • Avoid Drains: Do not let the product enter drains[2][3].

Step 3: Storage of Chemical Waste

Proper storage of this compound waste pending disposal is necessary to prevent accidental exposure or release.

  • Container: Store the waste in a tightly closed container[1][2][4].

  • Location: The storage area should be a cool, dry, and well-ventilated place[1][2][4].

Step 4: Final Disposal

The final disposal of this compound must be handled by a licensed and approved waste disposal facility.

  • Approved Facility: Dispose of the contents and container to an approved waste disposal plant[2][3][4].

  • Professional Consultation: Engage with a licensed professional waste disposal service to ensure compliance with all federal, state, and local regulations.

III. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Step 1: Assess Waste Is it contaminated with other hazardous materials? A->B C Consult Federal, State, and Local Regulations (40 CFR 261.3) B->C Yes/Uncertain E Classify as Non-Hazardous Waste B->E No D Classify as Hazardous Waste C->D F Step 2: Containment Absorb liquid with inert material (sand, vermiculite) D->F E->F G Place in a labeled, sealed container F->G H Step 3: Storage Store in a cool, dry, well-ventilated area G->H I Step 4: Final Disposal Contact Approved Waste Disposal Facility H->I J Follow facility's instructions for hazardous chemical disposal I->J Hazardous K Follow facility's instructions for non-hazardous chemical disposal I->K Non-Hazardous L End: Waste Disposed J->L K->L

Figure 1. Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Diethyl diallylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diethyl Diallylmalonate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Diethyl 2,2-diallylmalonate

  • CAS Number: 3195-24-2[1][2]

  • Molecular Formula: (H₂C=CHCH₂)₂C(CO₂C₂H₅)₂

Immediate Safety Concerns and First Aid

This compound is known to cause skin, eye, and respiratory tract irritation.[2][3] The toxicological properties of this material have not been fully investigated.[2][3]

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[3]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
Ingestion Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Personal Protective Equipment (PPE)

Engineering controls, such as adequate ventilation, should be the primary method of exposure control.[3] When handling this compound, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical splash goggles are required.[3] In situations with a high splash potential, a face shield should be worn in addition to goggles.[4]
Hand Protection Wear appropriate chemical-resistant gloves to prevent skin exposure.[3] The choice of glove material should be based on resistance to permeation by the chemical.[4]
Body Protection Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[3]
Respiratory Use in a well-ventilated area. If exposure limits are likely to be exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

Operational Handling and Storage

Handling:

  • Avoid breathing vapor, mist, or gas.[3]

  • Avoid contact with skin and eyes.[3]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a cool, dry place.[3]

  • Keep the container tightly closed.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Spill and Disposal Plan

Accidental Release Measures: In the event of a spill, follow these procedures:

  • Evacuate the area.

  • Ensure adequate ventilation.

  • Wear the appropriate personal protective equipment as outlined above.[3]

  • Absorb the spill with an inert material, such as vermiculite, sand, or earth.[3]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[3]

  • Do not let the product enter drains.[2]

Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

  • Dispose of this material as hazardous waste.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Alternatively, the material may be mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

  • Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Quantitative Data

PropertyValue
Flash Point > 110 °C (> 230 °F)[3] or 113 °C (235.4 °F) - closed cup
Boiling Point 128-130 °C at 12 mmHg
Density 0.994 g/mL at 25 °C
LD50/LC50 Not available[3]
Occupational Exposure Limits No OSHA Vacated PELs are listed for this chemical.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal a Review Safety Data Sheet b Don Personal Protective Equipment (PPE) a->b c Prepare Work Area (Fume Hood) b->c d Weigh/Measure this compound c->d Proceed to experiment e Perform Experiment d->e f Decontaminate Glassware and Surfaces e->f Experiment complete g Segregate Waste f->g h Dispose of Hazardous Waste g->h i Doff and Dispose of PPE h->i

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diethyl diallylmalonate
Reactant of Route 2
Reactant of Route 2
Diethyl diallylmalonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.